molecular formula C13H12N2 B1389278 (9H-carbazol-3-ylmethyl)amine CAS No. 941869-10-9

(9H-carbazol-3-ylmethyl)amine

Cat. No.: B1389278
CAS No.: 941869-10-9
M. Wt: 196.25 g/mol
InChI Key: AYZJZUJDZLZKJJ-UHFFFAOYSA-N
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Description

(9H-carbazol-3-ylmethyl)amine is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9H-carbazol-3-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-carbazol-3-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZJZUJDZLZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are prevalent in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties[1]. The carbazole scaffold serves as a versatile building block in medicinal chemistry and materials science due to its favorable electron and charge transport characteristics[2]. Functionalization of the carbazole core, particularly at the 3-position, is a key strategy for the development of novel therapeutic agents and advanced organic materials[2][3].

This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to obtain (9H-carbazol-3-ylmethyl)amine from the readily available starting material, 9H-carbazole. The synthesis proceeds through a two-step sequence involving an initial formylation followed by a reductive amination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical parameters for a successful synthesis.

Overall Synthetic Strategy

The synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole is efficiently achieved in two primary stages:

  • Formylation of 9H-carbazole: The introduction of a formyl group (-CHO) at the 3-position of the carbazole ring to yield 9H-carbazole-3-carbaldehyde.

  • Reductive Amination: The conversion of the resulting aldehyde to the desired primary amine, (9H-carbazol-3-ylmethyl)amine.

Synthesis_Overview Carbazole 9H-Carbazole Aldehyde 9H-carbazole-3-carbaldehyde Carbazole->Aldehyde Vilsmeier-Haack Formylation Amine (9H-carbazol-3-ylmethyl)amine Aldehyde->Amine Reductive Amination

Caption: Overall synthetic pathway from 9H-carbazole to (9H-carbazol-3-ylmethyl)amine.

Part 1: Formylation of 9H-Carbazole via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds[4][5]. This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl group onto the aromatic substrate. For carbazole, this reaction proceeds with high regioselectivity at the electron-rich 3-position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism can be divided into two key stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus oxychloride (POCl₃). The resulting intermediate eliminates a dichlorophosphate anion to form the electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent[4].

  • Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired 9H-carbazole-3-carbaldehyde[5].

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Intermediate DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (N,N-dimethylchloroiminium ion) Intermediate1->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Carbazole 9H-Carbazole Carbazole->Sigma_Complex Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt -H+ Aldehyde 9H-carbazole-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 9H-carbazole.

Experimental Protocol: Synthesis of 9H-carbazole-3-carbaldehyde

This protocol is a generalized procedure adapted from established methods for the formylation of carbazole derivatives[6][7].

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
9H-Carbazole167.2110.01.67 g
Phosphorus oxychloride (POCl₃)153.3311.01.0 mL
N,N-Dimethylformamide (DMF)73.09-15 mL
Dichloromethane (DCM)84.93-50 mL
Saturated Sodium Bicarbonate--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

  • Dissolve 9H-carbazole (1.67 g, 10.0 mmol) in DMF (5 mL) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (100 g).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 9H-carbazole-3-carbaldehyde as a solid.

Part 2: Reductive Amination of 9H-carbazole-3-carbaldehyde

The conversion of the aldehyde functional group in 9H-carbazole-3-carbaldehyde to the desired primary amine, (9H-carbazol-3-ylmethyl)amine, is achieved through reductive amination. The Leuckart-Wallach reaction is a classic and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent[8][9].

Mechanism of the Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds through the following key steps[9]:

  • Imine Formation: The aldehyde reacts with ammonia (generated from ammonium formate) to form an imine intermediate.

  • Reduction: The imine is then reduced by formate, which acts as a hydride donor, to yield the primary amine.

Leuckart_Wallach_Mechanism Aldehyde 9H-carbazole-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (from NH4HCO2) Ammonia->Imine Amine (9H-carbazol-3-ylmethyl)amine Imine->Amine Formate Formate (HCO2-) Formate->Amine CO2 CO2

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Synthesis of (9H-carbazol-3-ylmethyl)amine

The following protocol is a representative procedure for the Leuckart-Wallach reaction.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
9H-carbazole-3-carbaldehyde195.225.00.976 g
Ammonium Formate63.0650.03.15 g
Formic Acid46.03-5 mL
Hydrochloric Acid (conc.)36.46-As needed
Sodium Hydroxide Solution (10%)40.00-As needed
Diethyl Ether74.12-As needed

Procedure:

  • In a round-bottom flask, combine 9H-carbazole-3-carbaldehyde (0.976 g, 5.0 mmol), ammonium formate (3.15 g, 50.0 mmol), and formic acid (5 mL).

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux for 1-2 hours to hydrolyze any formamide byproducts.

  • Cool the solution and make it alkaline (pH > 10) by the careful addition of a 10% sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (9H-carbazol-3-ylmethyl)amine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Reductive Amination Methods

While the Leuckart-Wallach reaction is effective, other modern reductive amination methods can also be employed, often under milder conditions. These methods typically involve a two-step, one-pot process where an imine is formed and then reduced in situ[10].

Common Reagents for Alternative Reductive Amination:

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)A common and cost-effective reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes[10].
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent, often used for a wide range of substrates.

These alternative methods offer greater control and may be preferable in certain contexts, particularly when dealing with sensitive functional groups.

Conclusion

The synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence of Vilsmeier-Haack formylation followed by reductive amination provides a high-yielding route to this valuable carbazole derivative. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and further explore the potential of this and related carbazole compounds.

References

  • An In-depth Technical Guide to the Vilsmeier-Haack Formyl
  • Synthesis and Characterization of Novel Carbazole Based Dyes - Asian Publication Corpor
  • The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52)
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.
  • Synthesis of the carbazole 3. Reagents and conditions: a) 4 (1.0...
  • Dehydrogenation and Methylation of 1,2,3,4-Tetrahydr0-9-methyfcarbazoles during Vilsmeier-Haack Formyl
  • Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchG
  • Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchG
  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchG
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
  • 9H-Carbazole-3-carbaldehyde - MySkinRecipes.
  • Synthesis of a. 9H-Carbazol-9-amine - PrepChem.com.
  • 9-Ethyl-3,6-diformyl-9H-carbazole - PMC - NIH.
  • 3-Formyl-9H-carbazole | 51761-07-0 - ChemicalBook.
  • Synthesis of new 9H-Carbazole deriv
  • Leuckart reaction - Wikipedia.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
  • [PDF] STUDIES ON THE LEUCKART REACTION - Semantic Scholar.
  • 1-(4-Fluorobenzoyl)-9H-carbazole - MDPI.
  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC - NIH.
  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Amin
  • Synthesis of Carbazoles - Organic Chemistry Portal.
  • (PDF)
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Common side reactions in the synthesis of carbazole deriv
  • 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC - PubMed Central.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkyl
  • (9H-Carbazol-9-ylmeth-yl)diethyl-amine - PubMed.
  • Reduction of 9H-carbazole-3-carbaldhyde? - ECHEMI.

Sources

An In-depth Technical Guide to the Spectroscopic Data of (9H-carbazol-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(9H-carbazol-3-ylmethyl)amine is a significant carbazole derivative, a class of compounds renowned for their diverse applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. This guide provides a comprehensive analysis of the expected spectroscopic data for (9H-carbazol-3-ylmethyl)amine. Due to a lack of publicly available, complete experimental spectra for this specific molecule, this document leverages data from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral characteristics. This guide is intended to serve as a robust reference for researchers working with this and similar compounds, offering insights into data acquisition and interpretation.

Introduction: The Structural Significance of (9H-carbazol-3-ylmethyl)amine

The carbazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a reactive aminomethyl group at the 3-position of the 9H-carbazole core, as in (9H-carbazol-3-ylmethyl)amine, provides a key synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide will delve into the anticipated spectroscopic signature of (9H-carbazol-3-ylmethyl)amine, providing a detailed interpretation of its expected spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (9H-carbazol-3-ylmethyl)amine is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole ring, the methylene bridge, the amine protons, and the N-H proton of the carbazole ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of unsubstituted carbazole and its 3-substituted derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (Carbazole)~8.1br s1HBroad singlet, exchangeable with D₂O.
Aromatic CH7.2 - 8.2m7HComplex multiplet region for the seven aromatic protons. Specific assignments require 2D NMR.
CH₂ (Methylene)~3.9 - 4.1s2HSinglet, as adjacent to the amine group and not coupled to other protons.
NH₂ (Amine)~1.5 - 2.5br s2HBroad singlet, exchangeable with D₂O. Chemical shift can vary with solvent and concentration.

Causality Behind Predictions: The aromatic protons of the carbazole ring are expected in the downfield region (7.2-8.2 ppm) due to the anisotropic effect of the aromatic system. The methylene protons adjacent to the electron-withdrawing amine group will be deshielded and appear around 3.9-4.1 ppm. The amine and carbazole N-H protons are typically broad and their chemical shifts are concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Aromatic C (quaternary)120 - 141Four signals expected for the quaternary carbons of the carbazole ring.
Aromatic CH109 - 127Seven signals expected for the protonated aromatic carbons.
CH₂ (Methylene)~45 - 50Aliphatic carbon signal, deshielded by the adjacent nitrogen atom.

Expert Insight: The specific chemical shifts of the carbazole carbons can be influenced by the substituent at the 3-position. 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing Sample Dissolve 5-10 mg of (9H-carbazol-3-ylmethyl)amine Solvent in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube H1 ¹H NMR: - Acquire with sufficient scans (e.g., 16-64) - Set appropriate spectral width and relaxation delay Tube->H1 C13 ¹³C NMR: - Acquire with proton decoupling - Use a larger number of scans for adequate signal-to-noise H1->C13 TwoD 2D NMR (optional but recommended): - COSY, HSQC, HMBC for full structural assignment C13->TwoD FT Fourier Transform Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate Reference Referencing (to TMS or solvent peak) Integrate->Reference Interpretation Interpretation Reference->Interpretation Spectral Interpretation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (9H-carbazol-3-ylmethyl)amine is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Carbazole)~3400Medium, SharpCharacteristic of the secondary amine in the carbazole ring.
N-H Stretch (Primary Amine)3300 - 3500MediumTwo bands may be observed for the symmetric and asymmetric stretching of the -NH₂ group.
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960MediumCorresponding to the methylene group.
C=C Aromatic Stretch1450 - 1600Medium to StrongMultiple bands are expected in this region.
N-H Bend (Primary Amine)1590 - 1650Medium to Strong
C-N Stretch1000 - 1250Medium

Trustworthiness of the Protocol: To ensure the reliability of the IR data, it is essential to run a background spectrum before analyzing the sample. The sample should be free of solvent residues that could interfere with the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrum

For (9H-carbazol-3-ylmethyl)amine (C₁₃H₁₂N₂), the expected molecular weight is approximately 196.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 196. A prominent fragment would likely be the loss of the aminomethyl group, leading to a carbazole radical cation.

Hypothetical Fragmentation Pathway

G M [C₁₃H₁₂N₂]⁺ m/z = 196 (Molecular Ion) F1 [C₁₂H₈N]⁺ m/z = 166 (Loss of CH₂NH₂) M->F1 - CH₂NH₂ F2 [C₁₃H₁₁N₂]⁺ m/z = 195 (Loss of H) M->F2 - H

Caption: A simplified representation of a possible fragmentation pathway for (9H-carbazol-3-ylmethyl)amine in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ at m/z = 197, or Electron Ionization (EI) for observing the molecular ion and fragmentation patterns.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like carbazole.

The UV-Vis spectrum of (9H-carbazol-3-ylmethyl)amine in a solvent like ethanol or methanol is expected to show absorption bands characteristic of the carbazole chromophore.

Transition Expected λₘₐₓ (nm) Notes
π → π~235, ~258, ~293Intense absorption bands characteristic of the carbazole aromatic system.
n → πMay be observed as a weak shoulderA weak transition associated with the non-bonding electrons of the nitrogen atoms.

Experimental Considerations: The choice of solvent is critical as it can influence the position and intensity of the absorption maxima. It is standard practice to use spectroscopic grade solvents and quartz cuvettes for accurate measurements.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for (9H-carbazol-3-ylmethyl)amine. The presented data and interpretations are grounded in the established spectroscopic characteristics of the carbazole scaffold and its derivatives. While awaiting the publication of a complete experimental dataset for the title compound, this guide serves as a valuable resource for researchers in the field, enabling them to anticipate spectral features, design appropriate analytical methodologies, and confidently interpret their experimental results for this and structurally related molecules. The protocols and workflows described herein are designed to ensure data integrity and reproducibility, adhering to the principles of scientific rigor.

References

At present, a complete, publicly available experimental dataset for (9H-carbazol-3-ylmethyl)amine has not been identified in the searched literature. The predictions and interpretations in this guide are based on fundamental spectroscopic principles and data from related compounds found in the following and other general chemistry resources:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Characterization data for various carbazole derivatives have been consulted from peer-reviewed journals and chemical databases. For instance, the synthesis and characterization of (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives provide a close structural reference.[1]

  • NIST Chemistry WebBook: Spectroscopic data for carbazole and its simple derivatives. ([Link]]

Sources

An In-depth Technical Guide to (9H-carbazol-3-ylmethyl)amine and its Congeners: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of (9H-carbazol-3-ylmethyl)amine. Given the specialized nature of this compound, this guide also draws upon data from closely related carbazole derivatives to present a thorough and practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a cornerstone for the development of novel therapeutic agents and functional organic materials.[1][2] Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] The functionalization of the carbazole core, particularly at the C-3 and N-9 positions, allows for the fine-tuning of its physicochemical and biological characteristics.

(9H-carbazol-3-ylmethyl)amine represents a key derivative, featuring a reactive primary amine group tethered to the C-3 position. This functional handle opens avenues for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules with tailored properties.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for (9H-carbazol-3-ylmethyl)amine is not extensively available in the public domain. Therefore, to provide a robust understanding of its expected properties, we present data for the parent compound, 9H-carbazole, and the closely related 9H-carbazol-3-amine and 9-ethyl-9H-carbazol-3-amine. These compounds serve as excellent proxies for estimating the physicochemical characteristics of the title compound.

Property9H-Carbazole9H-Carbazol-3-amine[4][5]9-Ethyl-9H-carbazol-3-amine[6][7](9H-carbazol-3-ylmethyl)amine (Predicted)
CAS Number 86-74-8[8]6377-12-4[4]132-32-1[7]941869-10-9[9]
Molecular Formula C₁₂H₉N[8]C₁₂H₁₀N₂[4]C₁₄H₁₄N₂[7]C₁₃H₁₂N₂
Molecular Weight 167.21 g/mol [8]182.22 g/mol [4]210.27 g/mol [6]196.26 g/mol
Melting Point 246.3 °C[8]Not Available98-100 °C[6]Not Available
Boiling Point 354.7 °C[8]Not AvailableNot AvailableNot Available
Appearance Beige solid[10]Not AvailableBluish-green powder (HCl salt)[11]Not Available
Solubility Insoluble in water[10]Less than 1 mg/mL (HCl salt)[11]Low water solubility[12]Predicted to have low water solubility

Synthesis and Reactivity

The synthesis of (9H-carbazol-3-ylmethyl)amine can be envisioned through established synthetic routes for functionalized carbazoles. A plausible and efficient pathway involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Proposed Synthetic Workflow

A logical synthetic approach would start from the readily available 9H-carbazole. The workflow would proceed through formylation to introduce a carbonyl group at the C-3 position, followed by conversion to an oxime and subsequent reduction to the desired primary amine.

Synthesis of (9H-carbazol-3-ylmethyl)amine Carbazole 9H-Carbazole Aldehyde 9H-Carbazole-3-carbaldehyde Carbazole->Aldehyde Vilsmeier-Haack Formylation (POCl₃, DMF) Amine (9H-carbazol-3-ylmethyl)amine Aldehyde->Amine Reductive Amination (NH₂OH·HCl, NaBH₄ or H₂, Pd/C)

Caption: Proposed synthesis of (9H-carbazol-3-ylmethyl)amine.

Experimental Protocol: Reductive Amination of 9-Ethyl-9H-carbazole-3-carbaldehyde

This protocol is adapted from the synthesis of related Schiff bases and provides a foundational method for the synthesis of the title compound.[3][13]

Objective: To synthesize N-substituted (9H-carbazol-3-ylmethyl)amine derivatives via reductive amination.

Materials:

  • 9-Ethyl-9H-carbazole-3-carbaldehyde

  • Primary amine of choice (e.g., 5-amino-3,4-dimethylisoxazole)[3]

  • Ethanol

  • Acetic acid (catalyst)

  • Sodium borohydride (reducing agent)

Procedure:

  • A mixture of 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol is prepared.[3]

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is refluxed for several hours, and the formation of the intermediate Schiff base is monitored by TLC.[3]

  • After cooling to room temperature, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is stirred until the reduction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Causality: The initial condensation between the aldehyde and the primary amine forms an imine (Schiff base). The subsequent reduction of the C=N double bond by sodium borohydride yields the desired secondary amine. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Reactivity and Potential Applications

The primary amine functionality of (9H-carbazol-3-ylmethyl)amine is a key feature that dictates its reactivity and potential applications. This group can readily undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a diverse range of derivatives.

Key Reactions
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[3][13] These Schiff bases themselves can be valuable compounds or intermediates.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.[14]

Applications in Drug Development

The carbazole nucleus is a well-established pharmacophore. The introduction of the aminomethyl group at the C-3 position provides a linker for attaching other pharmacologically active moieties. Potential therapeutic applications include:

  • Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[3] The aminomethyl group can be used to conjugate these molecules to targeting ligands or to improve their solubility and pharmacokinetic profiles.

  • Antimicrobial Agents: Carbazole-based compounds have shown promising activity against a range of bacteria and fungi.[1]

  • CNS-Active Agents: The structural similarity of the carbazole core to neurotransmitters has led to the exploration of carbazole derivatives as potential treatments for neurological disorders.[3]

Applications in Materials Science

The photophysical properties of the carbazole scaffold make it attractive for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and emitters in OLEDs due to their high triplet energy and good charge-transporting properties.[2]

  • Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole unit makes it a suitable component for donor-acceptor type polymers used in OPV devices.

Spectral Data Interpretation

While specific spectral data for (9H-carbazol-3-ylmethyl)amine is scarce, the expected spectral features can be predicted based on the analysis of related structures.[3][13][15]

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the carbazole protons. A singlet for the methylene protons (CH₂) adjacent to the amine would likely appear around δ 4.0-5.0 ppm. The N-H protons of the primary amine would appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon would be expected around δ 40-50 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching for the aromatic rings (around 1600 cm⁻¹).[3][15]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

Safety and Handling

Carbazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[10][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][16]

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Toxicity: Some carbazole derivatives are suspected of causing cancer and can be irritating to the skin, eyes, and respiratory system.[10][11] They can also be toxic to aquatic life.[10]

The following diagram illustrates the key safety considerations when working with carbazole derivatives.

Safety Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Goggles Safety Goggles Gloves Gloves LabCoat Lab Coat Ventilation Good Ventilation AvoidContact Avoid Skin/Eye Contact AvoidInhalation Avoid Inhalation CoolDry Cool, Dry Place Sealed Tightly Sealed Carbazole (9H-carbazol-3-ylmethyl)amine Carbazole->Goggles Protect Eyes Carbazole->Gloves Protect Skin Carbazole->LabCoat Protect Clothing Carbazole->Ventilation Prevent Inhalation Carbazole->CoolDry Ensure Stability

Sources

A Technical Guide to (9H-carbazol-3-ylmethyl)amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: (9H-carbazol-3-ylmethyl)amine, a key building block in medicinal chemistry, derives its significance from the versatile carbazole scaffold. This document provides a comprehensive technical overview of its chemical identity, including its CAS Registry Number and formal nomenclature. Detailed protocols for its synthesis via the reduction of 9H-carbazole-3-carbonitrile are presented, alongside methodologies for purification and spectroscopic characterization. Furthermore, this guide outlines the compound's applications as a foundational molecule in the development of novel therapeutic agents and discusses essential safety and handling protocols for laboratory settings.

The Carbazole Scaffold in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a common core in many pharmacologically active compounds. Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The functionalization of the carbazole ring at different positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. (9H-carbazol-3-ylmethyl)amine, featuring a reactive primary amine, serves as a critical synthon for introducing the carbazole moiety into more complex molecular architectures.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is (9H-carbazol-3-yl)methanamine . It is also commonly referred to by several synonyms in commercial and research contexts[1]:

  • (9H-Carbazol-3-ylmethyl)amine

  • 3-(Aminomethyl)carbazole

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 941869-10-9 to (9H-carbazol-3-ylmethyl)amine, which serves as its unique identifier in scientific databases and literature[1][2].

Molecular Structure and Key Features

The molecule consists of a central carbazole ring system with a methylamine substituent at the C3 position. The key structural features include the secondary amine within the pyrrole ring of the carbazole and the primary amine of the side chain, both of which are potential sites for further chemical modification.

Physicochemical Properties

The physical and chemical properties of (9H-carbazol-3-ylmethyl)amine are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 941869-10-92[2]
Molecular Formula C13H12N21
Molecular Weight 196.25 g/mol 1
Purity Typically ≥95%1[1]

Synthesis and Purification Protocol

The synthesis of (9H-carbazol-3-ylmethyl)amine is most commonly achieved through the reduction of a nitrile precursor. This approach is efficient and provides a direct route to the desired primary amine.

Retrosynthetic Analysis

The logical disconnection for the target molecule points to 9H-carbazole-3-carbonitrile as a readily available starting material. The primary amine can be formed via the reduction of the nitrile group.

G TM (9H-carbazol-3-ylmethyl)amine (Target Molecule) SM 9H-Carbazole-3-carbonitrile (Starting Material) TM->SM C-N bond formation (Retrosynthesis: Reduction)

Caption: Retrosynthetic approach for (9H-carbazol-3-ylmethyl)amine.

Detailed Synthesis Protocol: Reduction of 9H-Carbazole-3-carbonitrile

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality for using a reagent like Lithium Aluminum Hydride (LiAlH4) stems from its efficacy in reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH4 reacts violently with water.

Materials:

  • 9H-carbazole-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH4 in anhydrous THF. The flask is cooled to 0°C in an ice bath.

  • Addition of Starting Material: A solution of 9H-carbazole-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH4 suspension under a nitrogen atmosphere. The rate of addition is controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0°C, and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is critical for safely neutralizing the excess LiAlH4 and precipitating aluminum salts.

  • Work-up: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford (9H-carbazol-3-ylmethyl)amine as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow start Setup Reaction Vessel (Anhydrous Conditions) add_liaih4 Charge LiAlH4 in Anhydrous THF start->add_liaih4 add_nitrile Add 9H-carbazole-3-carbonitrile Solution (0°C) add_liaih4->add_nitrile reflux Reflux Reaction Mixture (Monitor by TLC) add_nitrile->reflux quench Quench with H2O/NaOH (0°C) reflux->quench filter Filter and Wash Solids quench->filter dry Dry Organic Phase (Na2SO4) filter->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify end Isolated Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized (9H-carbazol-3-ylmethyl)amine, a combination of spectroscopic methods is employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring, a singlet for the benzylic methylene protons (CH2), and a broad singlet for the amine (NH2) protons, which is exchangeable with D2O. The proton on the carbazole nitrogen will also appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the carbazole core and the aliphatic carbon of the aminomethyl group.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (196.25 g/mol ).

  • IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of both the primary amine and the carbazole secondary amine (typically in the range of 3200-3500 cm⁻¹), as well as C-H and C=C stretching vibrations from the aromatic rings.

Applications in Research and Drug Development

(9H-carbazol-3-ylmethyl)amine is not typically an end-product but rather a versatile intermediate. Its primary value lies in the dual reactivity of the carbazole nitrogen and the primary amine side chain.

  • Scaffold for Medicinal Chemistry: The primary amine serves as a handle for introducing the carbazole moiety into larger molecules through reactions such as amide bond formation, reductive amination, or the synthesis of Schiff bases. This allows for the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives have been investigated for their potential as antimicrobial agents[3].

  • Precursor for Biologically Active Molecules: The carbazole framework is found in numerous compounds with diverse biological activities. By modifying the aminomethyl group, researchers can synthesize libraries of compounds for screening against various therapeutic targets. The synthesis of Schiff bases from carbazole aldehydes, which are structurally related to the amine, highlights the utility of this chemical class in developing new compounds with potential antibacterial, antifungal, and anticancer activities[4][5][6].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (9H-carbazol-3-ylmethyl)amine.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

  • Precautionary Measures:

    • Use only in a well-ventilated area or outdoors[1].

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

    • Wear protective gloves, protective clothing, eye protection, and face protection[1].

    • Wash skin thoroughly after handling[1].

  • First Aid:

    • If on skin: Wash with plenty of soap and water[1].

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing[1].

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • If irritation persists or if you feel unwell, seek medical advice[1].

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store the compound locked up[1].

  • Disposal: Dispose of contents and container to an approved waste disposal plant[1].

Conclusion

(9H-carbazol-3-ylmethyl)amine is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a valuable building block for creating novel carbazole-based molecules with therapeutic potential. Adherence to established protocols for its synthesis, characterization, and safe handling is paramount for its effective and responsible use in research and development.

References

  • (9H-Carbazol-3-ylmethyl)amine | 941869-10-9. ChemicalBook.
  • (9H-Carbazol-3-ylmethyl)amine Safety Data Sheet. AK Scientific, Inc.
  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. MDPI.
  • 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. MDPI.
  • 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate.

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of (9H-carbazol-3-ylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Carbazole Core in Drug Discovery

The carbazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Its rigid, planar structure and rich electron density make it an ideal foundation for developing therapeutic agents with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Among the vast library of carbazole-based compounds, derivatives of (9H-carbazol-3-ylmethyl)amine represent a particularly promising class. The introduction of a flexible aminomethyl side chain at the C-3 position provides a crucial vector for molecular recognition, enabling tailored interactions with specific biological receptors.

Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for rational drug design. It unveils the intricate interplay of intermolecular forces that govern their solid-state properties, solubility, and ultimately, their interaction with target proteins. This technical guide provides an in-depth exploration of the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, structural analysis, and the profound implications of their solid-state architecture.

I. The Synthetic Pathway to Crystalline (9H-carbazol-3-ylmethyl)amine Derivatives

The journey to elucidating the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives begins with their chemical synthesis. A common and effective route involves a multi-step process, commencing with the functionalization of the carbazole nucleus, followed by the introduction of the aminomethyl moiety.

Experimental Protocol: A Generalized Synthetic Approach
  • N-Alkylation/Arylation of the Carbazole Core: The nitrogen atom of the carbazole ring is typically substituted first to enhance solubility and modulate electronic properties. This is often achieved through reaction with an appropriate alkyl or benzyl halide in the presence of a base.

  • Vilsmeier-Haack Formylation: The introduction of an aldehyde group at the C-3 position is a key step, commonly accomplished via the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

  • Reductive Amination: The final step involves the reaction of the 9-substituted-9H-carbazole-3-carbaldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride, to yield the desired (9H-carbazol-3-ylmethyl)amine derivative.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).

G cluster_synthesis Synthetic Workflow start Carbazole step1 N-Alkylation/ Arylation start->step1 Alkyl/Aryl Halide, Base step2 Vilsmeier-Haack Formylation (C-3) step1->step2 POCl3, DMF step3 Reductive Amination step2->step3 R1R2NH, NaBH4 end (9H-carbazol-3-ylmethyl)amine Derivative step3->end

Caption: A generalized synthetic workflow for (9H-carbazol-3-ylmethyl)amine derivatives.

II. Unveiling the Solid-State Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, ensuring the accuracy and reliability of the final model.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection Mounting data_processing Data Reduction & Correction data_collection->data_processing Integration structure_solution Structure Solution data_processing->structure_solution Symmetry Determination structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Model

Caption: The experimental workflow for crystal structure determination using SC-XRD.

A representative example of crystallographic data for a (9H-carbazol-9-ylmethyl)diethylamine is presented in the table below.[3][4]

ParameterValue
Chemical FormulaC₁₇H₂₀N₂
Molecular Weight252.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.338(2)
b (Å)6.3216(11)
c (Å)19.133(2)
β (°)104.109(2)
Volume (ų)2854.9(6)
Z8
Calculated Density (g/cm³)1.174

Note: Data for (9H-Carbazol-9-ylmethyl)diethylamine. The asymmetric unit contains two molecules.[3][4]

III. The Anatomy of the Crystal Packing: Intermolecular Interactions

The crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives is not merely a collection of isolated molecules but a highly organized, three-dimensional lattice held together by a network of non-covalent interactions. These interactions are critical as they influence the material's physical properties and can provide insights into molecular recognition at a biological target.

A. Hydrogen Bonding: The Directional Force

The presence of the amine group in the (9H-carbazol-3-ylmethyl)amine scaffold introduces the potential for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen atom can act as an acceptor. These interactions are highly directional and play a significant role in dictating the overall crystal packing.

B. π-π Stacking: The Aromatic Embrace

The planar, aromatic carbazole ring system is prone to π-π stacking interactions.[5] These can manifest in several geometries, including face-to-face and edge-to-face arrangements.[3][4] In many carbazole derivatives, these interactions lead to the formation of columnar or herringbone motifs within the crystal lattice.[6] The distances between the interacting aromatic rings are typically in the range of 3.3 to 3.8 Å.

C. C-H···π Interactions: A Weaker but Significant Contribution

In addition to classical hydrogen bonds and π-π stacking, weaker C-H···π interactions are often observed in the crystal structures of carbazole derivatives.[7] These occur when a C-H bond, often from an alkyl substituent or the aromatic rings themselves, points towards the electron-rich face of a neighboring carbazole ring system. While individually weak, the cumulative effect of these interactions can be substantial in stabilizing the crystal packing.

G cluster_interactions Key Intermolecular Interactions Molecule Carbazole Derivative HBond Hydrogen Bonding (N-H···N/O) Molecule->HBond stabilizes PiStack π-π Stacking (Face-to-Face, Edge-to-Face) Molecule->PiStack stabilizes CHPi C-H···π Interactions Molecule->CHPi stabilizes

Caption: Dominant intermolecular forces in the crystal packing of carbazole derivatives.

IV. Structure-Activity Relationship: From Crystal Lattice to Biological Function

The precise knowledge of the three-dimensional structure of (9H-carbazol-3-ylmethyl)amine derivatives is a critical component in understanding their biological activity. The conformation adopted in the solid state can provide a low-energy model for the molecule's shape when binding to a receptor.

For instance, the spatial orientation of the aminomethyl side chain relative to the carbazole plane, as determined by crystallography, can inform the design of more potent analogues. If a particular torsion angle is consistently observed and leads to high biological activity, this conformational preference can be locked in using other chemical modifications to reduce the entropic penalty upon binding.

Furthermore, the intermolecular interactions observed in the crystal can mimic those occurring in a protein's binding pocket. For example, a hydrogen bond seen in the crystal lattice might correspond to a crucial interaction with an amino acid residue in the active site of an enzyme. Docking studies using the crystallographically determined conformation can, therefore, yield more accurate predictions of binding modes and affinities.[1]

V. Conclusion: The Power of a Crystalline Perspective

The study of the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives provides invaluable insights for medicinal chemists and drug development professionals. It moves beyond a simple two-dimensional chemical representation to a detailed three-dimensional understanding of the molecule's architecture and its interactions in the solid state. This knowledge is not merely academic; it is a powerful tool for the rational design of new therapeutic agents with improved potency, selectivity, and physicochemical properties. By leveraging the principles of crystal engineering and a deep understanding of intermolecular forces, the full potential of the carbazole scaffold can be realized in the ongoing quest for novel and effective medicines.

References

  • Synthesis, crystal structures and properties of carbazole-based[8]helicenes fused with an azine ring. Beilstein Journals. [Link]

  • Influence of Intermolecular Interactions on the Photophysical Properties of Carbazolyl Phosphorescent Molecules. ResearchGate. [Link]

  • Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, crystal structures and properties of carbazole-based[8]helicenes fused with an azine ring. PMC - PubMed Central. [Link]

  • Intermolecular contacts of carbazole rings in the crystal of 3d,... ResearchGate. [Link]

  • Synthesis and crystal structure of 2,10-Di-tert-butylindolo[3,2,1-jk] carbazole. ResearchGate. [Link]

  • Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing. [Link]

  • Effects of intermolecular interaction on the energy distribution of valance electronic states of a carbazole-based material in amorphous thin films. AIP Publishing. [Link]

  • Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine. [Link]

  • (9H-Carbazol-9-ylmethyl)diethylamine. PMC. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • (9H-Carbazol-9-ylmeth-yl)diethyl-amine. PubMed. [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI. [Link]

Sources

Theoretical studies on the electronic properties of carbazole amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of Carbazole Amine Electronic Properties

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to study the electronic properties of carbazole amines. We will delve into the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of Carbazole Amines

Carbazole, a nitrogen-containing heterocyclic compound, forms the structural core of a vast array of molecules with significant applications in both materials science and medicinal chemistry.[1][2][3] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen atom's lone pair of electrons, impart excellent hole-transporting properties and high thermal stability.[1][4][5] These characteristics make carbazole derivatives indispensable in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), where they serve as host materials, emitters, and hole-transporting layers.[1][4][6][7]

The introduction of amine functionalities and other substituents onto the carbazole scaffold allows for the precise tuning of its electronic and photophysical properties.[5][8] This tunability is paramount. In materials science, it enables the engineering of molecules with specific HOMO/LUMO energy levels to optimize charge injection and transport in electronic devices.[1][9][10] In drug development, the electronic structure of carbazole amines influences their pharmacological activity, including their ability to intercalate with DNA and their potential as anticancer, antimicrobial, and antioxidant agents.[2][3][11][12][13] Understanding and predicting these electronic properties through theoretical studies is therefore a critical step in the rational design of novel, high-performance molecules.[14][15]

Pillar 1: Theoretical Methodologies for Electronic Property Prediction

The cornerstone of theoretical studies on carbazole amines is quantum chemistry, with Density Functional Theory (DFT) being the most widely adopted method.[10][15][16] DFT offers a favorable balance between computational accuracy and cost, making it ideal for studying the relatively large molecular systems often involved.

The Rationale Behind Method Selection

Why Density Functional Theory (DFT)? DFT calculations determine the electronic structure of a molecule by solving the Schrödinger equation based on the electron density, rather than the complex many-electron wavefunction. This approach is computationally more tractable than traditional ab initio methods like Hartree-Fock (HF), especially for larger molecules.[15] The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional.

  • Choice of Functional: For organic molecules like carbazole amines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed.[10][16][17] B3LYP incorporates a portion of the exact exchange from HF theory, which often improves the prediction of molecular geometries and frontier orbital energies compared to pure DFT functionals. Other functionals like M06-2X (for main-group thermochemistry and noncovalent interactions) or long-range corrected functionals like CAM-B3LYP (for charge-transfer excitations) may be chosen for specific applications.[16][17]

  • Choice of Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a common starting point, providing a good compromise between accuracy and computational expense.[10][17] For higher accuracy, especially when calculating properties sensitive to electron distribution like dipole moments or when anions are involved, larger basis sets with diffuse and polarization functions, such as 6-311++G(d,p) , are recommended.[11][18]

Why Time-Dependent DFT (TD-DFT)? While standard DFT is excellent for ground-state properties, it cannot directly calculate excited-state properties like UV-Vis absorption spectra. For this, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[15][19][20] TD-DFT calculates the electronic excitation energies, which correspond to the absorption peaks observed experimentally, providing a direct link between theoretical structure and optical properties.[15]

Core Electronic Properties and Their Significance

Theoretical calculations provide quantitative data on several key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[1][10]

    • HOMO Energy: Relates to the ability to donate an electron. A higher HOMO energy level indicates a better electron donor and corresponds to a lower ionization potential.[19]

    • LUMO Energy: Relates to the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor and a higher electron affinity.

  • HOMO-LUMO Gap (Egap): This is the energy difference between the HOMO and LUMO. It is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transition.[9][21] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.[21][22]

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (related to HOMO), while EA is the energy released when an electron is added (related to LUMO). These values are crucial for predicting the efficiency of charge injection and transport in organic electronic devices.[15][19]

Pillar 2: A Self-Validating Computational Workflow

The trustworthiness of theoretical data hinges on a robust and verifiable methodology. The following protocol outlines a standard workflow for calculating the electronic properties of a carbazole amine derivative, incorporating steps for validation.

Experimental Protocol: Computational Analysis
  • Step 1: Initial Structure Generation

    • Construct the 3D molecular structure of the target carbazole amine using a molecular builder (e.g., GaussView, Avogadro).

  • Step 2: Ground-State Geometry Optimization

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Perform a geometry optimization calculation using DFT. A common choice is the B3LYP functional with the 6-31G(d,p) basis set.[10][17]

    • Rationale: An accurate geometry is fundamental, as all subsequent electronic property calculations depend on it.

  • Step 3: Vibrational Frequency Calculation

    • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

    • Method: Perform a frequency calculation at the same level of theory used for optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further geometry optimization.

  • Step 4: Single-Point Energy Calculation (Optional, for higher accuracy)

    • Objective: To obtain more accurate electronic energies.

    • Method: Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger, more sophisticated basis set (e.g., 6-311++G(d,p)).[11]

    • Rationale: This approach, often called a "two-step" method, provides higher accuracy for energies without the prohibitive computational cost of optimizing with a large basis set.

  • Step 5: Analysis of Electronic Properties

    • Extract the energies of the HOMO and LUMO from the output file of the DFT calculation.

    • Calculate the HOMO-LUMO gap: Egap = ELUMO - EHOMO.

    • Visualize the HOMO and LUMO orbitals to understand the electron density distribution. This is crucial for identifying regions of charge donation and acceptance within the molecule.

  • Step 6: Excited-State Calculation (for Optical Properties)

    • Objective: To predict the UV-Vis absorption spectrum.

    • Method: Perform a TD-DFT calculation on the optimized ground-state geometry.[15][19]

    • Analysis: The output will provide the excitation energies (in eV) and oscillator strengths for the lowest singlet excited states. The energy of the first major transition is often compared to the experimental absorption maximum (λmax).

Workflow Visualization

Below is a diagram illustrating the computational workflow.

G cluster_input Input Phase cluster_calc Computational Phase cluster_analysis Analysis & Validation A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C F 6. Predict Optical Properties (TD-DFT) B->F D Validation: No Imaginary Frequencies? C->D Check Frequencies D->B E 5. Analyze Ground-State Properties (HOMO, LUMO, E_gap) D->E Yes (True Minimum) G 7. Compare with Experiment (Cyclic Voltammetry, UV-Vis) E->G F->G

Caption: A standard workflow for the theoretical study of carbazole amine electronic properties.

Pillar 3: Grounding Theory in Experimental Reality

Theoretical calculations, while powerful, are models of reality. Their true value is realized when correlated with experimental data. The primary experimental techniques used to validate calculated electronic properties are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.[8][23]

Bridging Computational and Experimental Data

The relationship between theoretical and experimental values provides a crucial self-validating system.

G cluster_theory Theoretical Domain (DFT/TD-DFT) cluster_exp Experimental Domain THEORY Calculated Properties E_HOMO E_LUMO E_gap Excitation Energy VALIDATION Validation & Correlation THEORY:f0->VALIDATION Correlates with THEORY:f1->VALIDATION Correlates with THEORY:f2->VALIDATION Correlates with THEORY:f3->VALIDATION Correlates with EXP Measured Properties Oxidation Potential (CV) Reduction Potential (CV) Optical Gap (UV-Vis) Absorption λ_max (UV-Vis) EXP:f0->VALIDATION EXP:f1->VALIDATION EXP:f2->VALIDATION EXP:f3->VALIDATION

Caption: Correlation between theoretical predictions and experimental measurements.

  • Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule.[8][23] These experimental values can be used to estimate the HOMO and LUMO energy levels, providing a direct comparison to the DFT-calculated values.[8][23]

  • UV-Visible Spectroscopy: This method measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to an excited state.[23] The onset of the absorption band can be used to determine the optical band gap, which is compared to the calculated HOMO-LUMO gap.[23] The wavelength of maximum absorption (λmax) is compared to the lowest-energy transition calculated by TD-DFT.[23]

Data Presentation: The Effect of Substitution

To illustrate the practical application of these theoretical studies, the table below summarizes calculated electronic properties for hypothetical carbazole amine derivatives, demonstrating how different substituent groups can tune the FMO energies.

CompoundSubstituent (at C3)HOMO (eV)LUMO (eV)Egap (eV)
1 -H (unsubstituted)-5.50-1.803.70
2 -OCH3 (Electron Donating)-5.35-1.753.60
3 -NO2 (Electron Withdrawing)-5.85-2.303.55

Note: These values are illustrative and intended to show trends. Actual values will depend on the precise molecular structure and level of theory.

As shown, an electron-donating group (-OCH3) raises the HOMO energy level, while an electron-withdrawing group (-NO2) lowers both the HOMO and, more significantly, the LUMO energy levels, leading to a reduction in the energy gap.[9][10] This predictive power is essential for designing molecules with targeted electronic properties for applications in drug development and materials science.

Conclusion

Theoretical studies, primarily leveraging DFT and TD-DFT, provide an indispensable framework for understanding and predicting the electronic properties of carbazole amines. By following a robust, self-validating workflow that integrates computational protocols with experimental verification, researchers can rationally design novel carbazole derivatives. This synergy accelerates the discovery of new molecules with tailored electronic structures, paving the way for advancements in high-performance organic electronics and the development of next-generation therapeutic agents.

References

  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • Research Article Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Comput
  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
  • Computational analysis of the form
  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Preprints.org.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer.
  • Synthesis and electro-optical properties of carbazole derivatives for organic device applic
  • Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing.
  • Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Comput
  • Investigation on Synthetic and Computational Studies of Carbazole Dertivates.
  • Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies.
  • Computational analysis of the formation mechanisms of carbazoles. Semantic Scholar.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz
  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH.
  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences.
  • Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.
  • Applications of aminocarbazoles in heterocyclic synthesis. Arkivoc.
  • X-ray and DFT structural study of some carbazole-substituted imines. Semantic Scholar.
  • Carbazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
  • Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs. PubMed.
  • A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Deriv
  • Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole deriv
  • Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. PubMed.
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study.
  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review.
  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2...

Sources

A Technical Guide to the Discovery and Isolation of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of carbazole alkaloids. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to confidently work with this important class of natural products. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles involved.

Introduction: A Journey into the World of Carbazole Alkaloids

Carbazole alkaloids are a significant class of naturally occurring heterocyclic compounds characterized by a tricyclic structure, where a central five-membered nitrogen-containing ring is fused to two benzene rings.[1] Their story begins in 1872 with the isolation of the parent compound, 9H-carbazole, from coal tar.[2] However, it was the discovery of murrayanine from Murraya koenigii that marked the entry of carbazole alkaloids into the realm of natural products chemistry.[1][3] This discovery paved the way for the isolation of a vast array of these compounds, primarily from the Rutaceae family, including the genera Murraya, Clausena, and Glycosmis.[4]

The interest in carbazole alkaloids is not merely academic; they exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[4][5][6] This has positioned them as promising lead compounds in the quest for new therapeutic agents.[7] This guide will delve into the practical aspects of tapping into this rich chemical diversity, from the initial extraction from natural sources to the definitive identification of individual alkaloids.

Part 1: The Foundation - Extraction of Crude Alkaloids

The initial step in the journey to isolate pure carbazole alkaloids is the efficient extraction of the crude alkaloid mixture from the plant matrix. The choice of extraction method and solvent is critical and is guided by the polarity of the target alkaloids and the nature of the plant material.

Core Principle: Like Dissolves Like

Carbazole alkaloids, while possessing a nitrogen atom, are largely aromatic and thus exhibit moderate to low polarity. Therefore, solvents of similar polarity are most effective for their extraction.

Recommended Protocol: Solvent Extraction of Carbazole Alkaloids from Murraya koenigii Leaves

This protocol outlines a robust method for obtaining a crude extract enriched with carbazole alkaloids.

Materials:

  • Dried and powdered leaves of Murraya koenigii

  • Petroleum ether (or hexane)

  • Ethanol (or methanol)

  • Soxhlet apparatus or maceration setup

  • Rotary evaporator

  • Filter paper

Procedure:

  • Defatting: To remove non-polar constituents like fats and waxes that can interfere with subsequent purification steps, the powdered plant material is first defatted. This is achieved by extracting the material with a non-polar solvent such as petroleum ether or hexane.[8] This can be done using a Soxhlet apparatus for exhaustive extraction or through maceration (soaking) with periodic agitation.

  • Alkaloid Extraction: After defatting, the plant material is air-dried to remove the residual non-polar solvent. The defatted material is then extracted with a more polar solvent, typically ethanol or methanol, to extract the carbazole alkaloids.[8][9] Again, either Soxhlet extraction or maceration can be employed.

  • Concentration: The resulting ethanolic or methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark green crude extract.[10]

Causality Behind the Choices:

  • Sequential Extraction: The use of solvents with increasing polarity (petroleum ether followed by ethanol) allows for a preliminary fractionation of the plant constituents, leading to a cleaner crude alkaloid extract.

  • Soxhlet vs. Maceration: Soxhlet extraction is generally more efficient and requires less solvent but involves heating, which could potentially degrade thermolabile compounds. Maceration is a simpler technique performed at room temperature but may be less exhaustive. The choice depends on the stability of the target alkaloids and the available equipment.

Part 2: The Art of Separation - Chromatographic Purification

The crude extract is a complex mixture of various alkaloids and other plant metabolites. The next crucial phase is the separation and purification of individual carbazole alkaloids using chromatographic techniques.

Core Principle: Differential Partitioning

Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. The polarity of both phases can be manipulated to achieve effective separation.

Workflow for Chromatographic Purification

G Crude_Extract Crude Carbazole Alkaloid Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Initial Separation TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Analysis of Fractions Fraction_Pooling Fraction Pooling TLC_Monitoring->Fraction_Pooling Grouping Similar Fractions Further_Purification Further Purification (Preparative TLC/HPLC) Fraction_Pooling->Further_Purification For Complex Mixtures Pure_Alkaloid Pure Carbazole Alkaloid Fraction_Pooling->Pure_Alkaloid For Well-Separated Compounds Further_Purification->Pure_Alkaloid

Caption: General workflow for the chromatographic purification of carbazole alkaloids.

Detailed Protocol: Column Chromatography of Crude Extract

Materials:

  • Crude carbazole alkaloid extract

  • Silica gel (60-120 or 100-200 mesh)

  • Glass column

  • Solvents: Petroleum ether (or hexane), chloroform, ethyl acetate, methanol

  • Test tubes for fraction collection

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: A glass column is plugged with cotton wool at the bottom. The silica gel is packed into the column using either a dry packing or slurry packing method. A layer of sand is often added at the top to prevent disturbance of the silica bed upon solvent addition.[11]

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to create a dry powder. This is then carefully layered on top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% petroleum ether and gradually introduces more polar solvents like chloroform, ethyl acetate, and finally methanol.[8][12]

  • Fraction Collection: The eluate is collected in a series of test tubes, creating numerous fractions.

  • TLC Monitoring: Each fraction (or a selection of fractions) is analyzed by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC is often a mixture of petroleum ether and ethyl acetate or chloroform and methanol.[8] The spots on the TLC plate are visualized under a UV lamp.

  • Fraction Pooling: Fractions with similar TLC profiles (i.e., containing the same compound(s) at similar Rf values) are pooled together and concentrated.

Causality Behind the Choices:

  • Stationary Phase: Silica gel is a polar stationary phase, which retains polar compounds more strongly.

  • Mobile Phase Gradient: Starting with a non-polar mobile phase allows the non-polar compounds to elute first. Gradually increasing the polarity of the mobile phase then allows for the sequential elution of compounds with increasing polarity. This provides a systematic way to separate the components of the crude extract.

Advanced Purification: Preparative HPLC

For complex mixtures or to obtain highly pure compounds, Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]

Key Considerations for Preparative HPLC:

  • Column: A reverse-phase C18 column is commonly used for the separation of moderately polar compounds like carbazole alkaloids.

  • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed.

  • Detection: A UV detector is used to monitor the elution of compounds, with the detection wavelength set to the absorbance maximum of the target alkaloids.

Part 3: The Moment of Truth - Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

The Spectroscopic Toolkit
Spectroscopic TechniqueInformation Obtained
UV-Vis Spectroscopy Provides information about the presence of a chromophore, such as the aromatic system of the carbazole nucleus.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as N-H stretching for the carbazole nitrogen and C=O stretching for carbazoles with carbonyl groups.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[14][15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete elucidation of the structure.[18][19][20]
Interpreting the Data: A Focus on NMR

NMR spectroscopy is the most powerful tool for the structural elucidation of carbazole alkaloids.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the benzene rings of the carbazole nucleus typically appear in the region of 7.0-8.5 ppm. The splitting patterns (singlet, doublet, triplet, etc.) provide information about the substitution pattern on the rings.

  • N-H Proton: The proton attached to the nitrogen atom usually appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm).

  • Alkyl and Other Protons: Protons of any substituent groups (e.g., methyl, methoxy, prenyl) will appear at their characteristic chemical shifts.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The carbons of the carbazole skeleton typically resonate in the range of 110-140 ppm.

  • Substituent Carbons: The chemical shifts of carbons in substituent groups will be indicative of their chemical environment.

Example ¹H-NMR Data for a Simple Carbazole:

For the parent carbazole molecule, the ¹H-NMR spectrum would show signals for the aromatic protons, with specific coupling patterns indicating their positions on the rings, and a signal for the N-H proton.[21]

Mass Spectrometry Fragmentation

Electron Impact (EI) mass spectrometry often leads to characteristic fragmentation patterns for carbazole alkaloids. The molecular ion peak (M+) is usually prominent. Fragmentation may involve the loss of substituents or cleavage of the heterocyclic ring, providing valuable structural clues.

Part 4: The Final Step - Crystallization and Confirmation

For unambiguous structure determination and for obtaining material of the highest purity, crystallization is often the final step.

Protocol: Crystallization of a Purified Carbazole Alkaloid

Materials:

  • Purified carbazole alkaloid

  • A suitable solvent or solvent pair (e.g., ethanol, methanol, acetone, or mixtures with water)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

Procedure:

  • Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[22][23]

  • Dissolution: The purified alkaloid is dissolved in a minimal amount of the hot solvent.

  • Cooling: The hot, saturated solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation.

  • Isolation: The formed crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.[22][23]

Causality Behind the Choices:

  • Slow Cooling: Slow cooling allows for the formation of well-ordered, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Washing with Cold Solvent: Using cold solvent for washing minimizes the dissolution of the desired crystals while effectively removing soluble impurities from their surface.

Biosynthesis: Nature's Synthetic Strategy

Understanding the biosynthetic pathway of carbazole alkaloids can provide insights into their structural diversity and can inform synthetic strategies. In plants, the biosynthesis is believed to proceed through the shikimate pathway.[3] 3-methylcarbazole is a key precursor for many of the carbazole alkaloids found in higher plants.[3] In contrast, the biosynthesis in bacteria, such as Streptomyces, involves a different pathway, with key enzymes like carbazole synthase playing a crucial role in the formation of the tricyclic ring system.[24][25]

G Shikimate_Pathway Shikimate Pathway Intermediate Intermediate Shikimate_Pathway->Intermediate Methylcarbazole 3-Methylcarbazole Intermediate->Methylcarbazole Biogenetic Precursor Oxidation Oxidation Methylcarbazole->Oxidation Formyl_Carbazole Formyl/Carboxyl Carbazole Oxidation->Formyl_Carbazole Further_Derivatization Further Derivatization Formyl_Carbazole->Further_Derivatization Diverse_Alkaloids Diverse Carbazole Alkaloids Further_Derivatization->Diverse_Alkaloids

Caption: Simplified proposed biogenetic pathway of phyto-carbazole alkaloids.

Conclusion

The discovery and isolation of carbazole alkaloids is a multidisciplinary endeavor that combines classical natural product chemistry with modern analytical techniques. This guide has provided a comprehensive framework for researchers to navigate this exciting field. By understanding the principles behind each step, from extraction to structural elucidation, scientists can effectively unlock the therapeutic potential of these fascinating molecules. The diverse biological activities of carbazole alkaloids ensure that they will remain a focal point of drug discovery research for years to come.

References

  • Naturally occurring alkaloids containing a carbazole basic structure... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • High-performance liquid chromatographic separation of carbazole alkaloids. (1986).
  • The anticancer activity of carbazole alkaloids. (2021). Archiv der Pharmazie, 354(10), e2100277.
  • Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii. (2020). Journal of Pharmacognosy and Phytochemistry, 9(5), 1162-1164.
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). Molecules, 27(5), 1533.
  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023).
  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). International Journal of Molecular Sciences, 23(5), 2733.
  • Novel carbazole alkaloid from Murraya koenigii (l.) Spreng. (2023). CABI Digital Library.
  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids. (2021).
  • Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020). International Journal of Molecular Sciences, 21(15), 5532.
  • An Unprecedented Cyclization Mechanism in the Biosynthesis of Carbazole Alkaloids in Streptomyces. (2019).
  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2013). Bulletin of the Korean Chemical Society, 34(6), 1735-1746.
  • Purification of carbazole by solvent crystallization under two forced cooling modes. (2018). Journal of Crystal Growth, 483, 114-121.
  • Review of pharmacological activity in new carbazole compounds. (2022). World Journal of Pharmaceutical Research, 11(14), 1349-1361.
  • How to run column chromatography. (n.d.). Retrieved January 19, 2026, from [Link]

  • Naturally Occurring Carbazole Alkaloids. (2021).
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (2021). ChemistrySelect, 6(33), 8683-8686.
  • Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf). (2019). Journal of Environmental Nanotechnology, 8(3), 29-34.
  • Carbazole alkaloids from Murraya koenigii. (1997). Phytochemistry, 46(4), 751-755.
  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biologically active carbazole alkaloids from Murraya koenigii. (1999). Journal of Agricultural and Food Chemistry, 47(2), 444-448.
  • Carbazole - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Research on purification of refined carbazole and anthracene by Solvent crystallization. (2016).
  • Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint. (2022). Journal of Scientific Research, 14(1), 289-300.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 19, 2026, from [Link]

  • HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves. (2011). International Journal of Pharmaceutical Sciences and Research, 2(8), 2098-2101.
  • Isolation by Preparative HPLC. (2018).
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1 H-NMR spectrum of carbazole. | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Research on purification of refined carbazole and anthracene by Solvent crystallization. (2016).
  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (2013). SciSpace.
  • Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. (2021). Molecules, 26(18), 5671.
  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemical/Laboratory Techniques: Column Chromatography - YouTube. (2022, October 14). Retrieved January 19, 2026, from [Link]

  • How To Perform Manual Prepacked Column Chromatography (Kool-Aid example). (2019, September 11). Retrieved January 19, 2026, from [Link]

  • Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. (2019). Molecules, 24(24), 4575.
  • Separation, purification and identification of the components of a mixture. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Introduction to the biological significance of carbazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of Carbazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The carbazole ring system, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] First isolated from coal tar, this structural motif is prevalent in numerous naturally occurring alkaloids and has been the foundation for a multitude of synthetic compounds with profound biological activities.[2][3] Due to their unique electronic properties, structural rigidity, and ability to be readily functionalized, carbazole derivatives have been shown to interact with a wide array of biological targets.[2] This guide provides a comprehensive technical overview of the diverse pharmacological landscape of carbazole compounds, intended for researchers, scientists, and professionals in drug development. We will delve into their mechanisms of action across key therapeutic areas, including oncology, infectious diseases, and neurology, supported by field-proven experimental insights and methodologies.

The Carbazole Scaffold: A Foundation for Pharmacological Diversity

The 9H-carbazole structure consists of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[2] This planar, electron-rich system allows for π-π stacking and hydrogen bonding interactions with biological macromolecules like DNA and proteins, a key reason for its broad bioactivity.[4] Naturally occurring carbazole alkaloids are predominantly found in plants of the Rutaceae family (genera Murraya, Clausena, and Glycosmis).[5] The discovery of the antibacterial properties of murrayanine, isolated from Murraya koenigii, was a seminal event that spurred extensive research into the therapeutic potential of this chemical class.[2] Synthetic chemistry has since expanded this potential exponentially, leading to the development of derivatives with enhanced potency and specificity.[6]

Carbazole-based compounds exhibit a remarkable spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective activities.[2][6] Several carbazole-containing drugs, such as the beta-blocker Carvedilol and the non-steroidal anti-inflammatory drug (NSAID) Carprofen, are already in clinical use, underscoring the scaffold's therapeutic relevance.[2][7]

Anticancer Activity: Targeting Cell Proliferation and Survival

Carbazole derivatives are recognized as potent anticancer agents, with research spanning over four decades.[8] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that are dysregulated in cancer.[9]

Mechanism of Action: Inhibition of Signaling Pathways and Induction of Apoptosis

A primary mechanism for the anticancer effects of many carbazole derivatives is the targeting of signal transducer and activator of transcription (STAT) proteins, particularly STAT3.[3] The JAK/STAT pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[3]

Certain carbazole compounds function as small-molecule inhibitors of STAT3 activity, primarily by disrupting the crucial STAT3–STAT3 dimerization required for its activation and translocation to the nucleus.[3] For example, the natural carbazole alkaloid mahanine has been shown to induce apoptosis in various cancer cell lines, including pancreatic and prostate cancer, by interfering with cellular signaling pathways.[3] Other derivatives prevent tumor growth in xenograft models by inducing cell cycle arrest, often at the G2/M phase, and triggering the apoptotic cascade.[10]

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Transcription Target Gene Transcription (Proliferation, Survival) Carbazole Carbazole Derivative Carbazole->STAT3_active Inhibits Dimerization Nucleus->Gene_Transcription Apoptosis Apoptosis Block->Apoptosis Leads to

Caption: Carbazole derivatives inhibiting the JAK/STAT3 signaling pathway.

Quantitative Efficacy of Anticancer Carbazole Derivatives

The efficacy of carbazole compounds has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for evaluating potency.

Compound ClassCell LineActivity MetricValue (µM)Reference
N-substituted carbazoleCapan-2 (Pancreatic)IC50Potent Activity[10]
Imidazole-carbazoleMCF-7 (Breast)GI50<10[10]
Carbazole CarbamateU87MG (Glioma)IC5015.25[11]
Carbazole CarbamateU87MG (Glioma)IC5017.97[11]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is frequently used to determine the cytotoxic potential of novel compounds.[11]

Objective: To determine the IC50 value of a carbazole derivative on a human cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U87MG glioma cells) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test carbazole compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Adriamycin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is dependent on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents critical.[7] Carbazole derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[7][12]

Antibacterial and Antifungal Mechanisms

Carbazole compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] While the exact mechanisms are diverse and structure-dependent, they are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The antimicrobial potency is often enhanced by specific substitutions on the carbazole ring. For instance, the introduction of chloro and N-oxide groups, or the incorporation of other heterocyclic moieties like triazoles and imidazoles, has been shown to significantly boost activity.[6][7] Some derivatives have shown inhibitory activity comparable or even superior to standard clinical drugs like vancomycin, amikacin, and ketoconazole.[7]

Summary of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro efficacy.

Compound DerivativeTarget MicroorganismMIC (µg/mL)Reference
Guanidine-containingS. aureus, E. coli0.78–1.56[7]
Carbazole-TriazoleC. albicans2–4[6]
Carbazole-ImidazoleS. aureus, B. subtilis1–8[6]
Substituted Ursolic AcidB. subtilis3.9[7]
Isoxazolo-annulatedVarious Bacteria & FungiExceptional Activity[7]
Antiviral Potential

Carbazole derivatives have also been investigated as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Zika Virus (ZIKV).[1][2] Their mode of action can involve inhibiting viral enzymes, such as proteases or reverse transcriptases, or blocking viral entry into host cells.[2]

For example, certain N-alkyl-pyrido[4,3-c]carbazoles, which are structurally related to the anticancer alkaloid ellipticine, have shown potent inhibition of HIV replication in lymphocytes.[1] In another study, carbazole derivatives with long alkyl chains demonstrated significant anti-HCV activity, with efficacy being linked to the lipophilicity of the compound.[1]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective and Anti-Inflammatory Roles

Beyond oncology and infectious diseases, carbazoles are emerging as promising agents for neurodegenerative diseases and inflammatory conditions.[5]

Neuroprotection

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress, protein misfolding, and neuronal loss.[5] Phyto-carbazole alkaloids have demonstrated neuroprotective effects through multiple mechanisms. They can upregulate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[5] By enhancing the levels of antioxidant enzymes (e.g., SOD, CAT) and reducing lipid peroxidation, these compounds protect neurons from oxidative damage.[5] Furthermore, some carbazoles have been shown to inhibit β-secretase (BACE-1), the enzyme that initiates the production of amyloid-β plaques in Alzheimer's disease.[5] The compound P7C3, an aminopropyl-carbazole, has been noted for its pro-neurogenic activity, protecting newborn neurons from apoptosis.[6]

Anti-Inflammatory Activity

Inflammation is a critical component of many chronic diseases. Carbazole derivatives have been shown to possess significant anti-inflammatory properties.[2] The anti-inflammatory effects of certain N-phenylacetamide-functionalized carbazoles have been demonstrated using the egg albumin denaturation method, a common in vitro screening technique.[2] Other studies on prenylated carbazole alkaloids isolated from Clausena vestita have shown they can suppress inflammatory responses in mouse macrophage cells.[2]

Conclusion and Future Directions

The carbazole scaffold is a testament to the power of a "privileged structure" in medicinal chemistry. Its rigid, planar, and electronically versatile nature provides a robust framework for designing molecules that can interact with a wide range of biological targets. From inducing apoptosis in cancer cells and inhibiting microbial growth to protecting neurons from oxidative stress, the biological significance of carbazole compounds is both broad and profound.

Future research will likely focus on several key areas. The synthesis of novel hybrid molecules, where the carbazole moiety is combined with other pharmacophores, could lead to multifunctional drugs with enhanced efficacy and novel mechanisms of action.[9] A deeper understanding of the structure-activity relationships (SAR) will enable the rational design of derivatives with improved potency and reduced toxicity.[8] As our understanding of complex diseases evolves, the versatility of the carbazole nucleus ensures that it will remain a cornerstone of drug discovery and development for years to come.

References

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6575. [Link]

  • A review on the biological potentials of carbazole and its derived products. (2022). Eurasian Chemical Communications, 4(6), 495-512. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). Current Organic Synthesis, 13(4), 539-556. [Link]

  • Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6192. [Link]

  • Patil, S. A., Patil, S. A., Ble-González, E. A., Isbel, S. R., Hampton, S. M., & Bugarin, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (2021). MOST Wiedzy. [Link]

  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023). PLOS ONE, 18(6), e0287413. [Link]

  • Caruso, A., Iacopetta, D., Ceramella, J., et al. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1912. [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). Molecules, 27(5), 1646. [Link]

  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (2021). International Journal of Research in Pharmacy and Chemistry. [Link]

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Medicinal Research Reviews. [Link]

  • progress and development of carbazole scaffold as anticancer agents. (2020). ResearchGate. [Link]

  • Kumar, N., Lal, N., Nemaysh, V., & Luthra, P. M. (2023). Synthesis, in-vitro anticancer activity and SAR study of novel substituted carbazole tethered carbamate derivatives on human glioma U87MG cell line. Asian Journal of Pharmaceutical Research, 13(1), 38-44. [Link]

  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Current Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solvatochromic Properties of Novel Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the solvatochromic properties inherent in novel carbazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, synthetic strategies, experimental characterization, and computational modeling of these versatile molecules. By synthesizing fundamental principles with practical methodologies, this guide aims to serve as an essential resource for harnessing the unique photophysical behaviors of carbazole-based compounds.

The Phenomenon of Solvatochromism: A Primer

Solvatochromism describes the change in the color of a chemical substance when it is dissolved in different solvents.[1][2] This change, observable in the absorption or emission spectra of the compound, is a direct result of the differential solvation of the molecule's electronic ground and excited states.[1] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability are key factors that influence the magnitude and direction of the spectral shift.[1]

This phenomenon is broadly categorized into two types:

  • Positive Solvatochromism: A bathochromic (red) shift in the maximum absorption or emission wavelength (λmax) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[1]

  • Negative Solvatochromism: A hypsochromic (blue) shift in λmax with increasing solvent polarity. This is observed when the ground state is more polar and thus more stabilized by polar solvents than the excited state.[1]

The sensitivity of solvatochromic compounds to their local environment makes them invaluable as probes for investigating solute-solvent interactions and the polarity of microenvironments.[3][4]

Carbazole Derivatives: A Privileged Scaffold for Solvatochromic Dyes

Carbazole, a nitrogen-containing heterocyclic aromatic compound, serves as an excellent core for designing solvatochromic molecules.[5] Its electron-rich nature makes it a potent electron donor.[6][7] Furthermore, the carbazole ring system can be readily functionalized at multiple positions (N-9, C-3, C-6, C-2, C-7), allowing for the precise tuning of its electronic and photophysical properties.[5]

A prevalent design strategy for highly solvatochromic carbazole derivatives involves the creation of Donor-π-Acceptor (D-π-A) or Acceptor-π-Donor-π-Acceptor (A-π-D-π-A) architectures.[8][9][10] In these systems:

  • The carbazole moiety acts as the electron Donor (D) .

  • An electron-withdrawing group, such as dicyanovinyl or benzothiadiazole, serves as the Acceptor (A) .[8][11]

  • A conjugated π-bridge (e.g., thiophene, vinylene) connects the donor and acceptor, facilitating intramolecular charge transfer (ICT).[6][10]

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the carbazole donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor. This ICT process results in a highly polarized excited state, which is the fundamental origin of the pronounced solvatochromism in these molecules.[8][12]

A generalized Donor-π-Acceptor (D-π-A) architecture of a solvatochromic carbazole derivative.

Synthesis of Novel Carbazole-Based Solvatochromic Dyes

The synthesis of D-π-A type carbazole derivatives often involves standard cross-coupling reactions to construct the π-conjugated system. A common and effective method is the Buchwald-Hartwig amination reaction for C-N bond formation.[10] Other key reactions include the Heck, Suzuki, and Sonogashira coupling reactions for C-C bond formation.[7]

Example Synthetic Protocol: Synthesis of a D-π-A Carbazole Derivative

The following is a generalized protocol based on synthetic strategies reported in the literature.[6]

Step 1: Synthesis of the Carbazole Aldehyde Intermediate

  • Start with a suitably substituted carbazole, for example, 2,7-dibromo-9-ethyl-9H-carbazole.

  • Perform a lithium-halogen exchange using n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C).

  • Quench the resulting lithiated species with N,N-dimethylformamide (DMF) to introduce a formyl group, yielding a bromo-carbazole carbaldehyde.

Step 2: Introduction of the Acceptor Moiety

  • The aldehyde intermediate can then be reacted with a component containing the acceptor group. For instance, a Knoevenagel condensation with an active methylene compound (e.g., malononitrile) in the presence of a base like piperidine will introduce a dicyanovinylene acceptor group.

Step 3: Final Assembly via Cross-Coupling

  • If a more complex donor group is desired on the other side of the carbazole, the remaining bromo-position can be functionalized.

  • For example, a Suzuki coupling with a boronic acid derivative or a Buchwald-Hartwig amination with an amine can be performed to complete the synthesis of the final D-π-A or D1-π-A-π-D2 type molecule.[6]

Experimental Investigation and Data Analysis

The core of characterizing solvatochromic properties lies in systematic photophysical measurements across a range of solvents with varying polarities.

Experimental Workflow: UV-Visible and Fluorescence Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Interpretation start Synthesize & Purify Carbazole Derivative solvents Select Solvents of Varying Polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, DMSO) start->solvents stock Prepare a Concentrated Stock Solution (e.g., in THF) solvents->stock working Prepare Dilute Working Solutions (1-10 µM) in each solvent stock->working uv_vis Record UV-Vis Absorption Spectra Determine λabs_max working->uv_vis fluorescence Record Fluorescence Emission Spectra Determine λem_max working->fluorescence stokes Calculate Stokes Shift (νabs - νem) uv_vis->stokes reichardt Correlate with Reichardt's ET(30) Scale uv_vis->reichardt fluorescence->stokes lippert Construct Lippert-Mataga Plot (Stokes Shift vs. Δf) stokes->lippert conclusion Determine Nature of Solvatochromism & Quantify Excited State Dipole Moment lippert->conclusion reichardt->conclusion

Experimental workflow for the characterization of solvatochromic properties.
Quantitative Analysis of Solvatochromic Shifts

A. The Lippert-Mataga Equation

The Lippert-Mataga equation provides a powerful tool to quantify the change in dipole moment (Δμ = μe - μg) between the excited state (μe) and the ground state (μg) of a fluorophore.[12][13] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability (Δf) of the solvent.[14][15][16][17]

The equation is expressed as:

ν̃abs - ν̃em ≈ (2Δμ2 / hca3) * Δf

where:

  • ν̃abs and ν̃em are the wavenumbers (cm-1) of the absorption and emission maxima.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the radius of the solvent cavity in which the fluorophore resides (Onsager radius).

  • Δf is the solvent orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)], with ε being the dielectric constant and n the refractive index of the solvent.

By plotting the experimentally determined Stokes shift against the calculated Δf for a series of solvents, a linear relationship is often observed for ICT compounds. The slope of this plot is directly proportional to the square of the change in dipole moment (Δμ2), providing a quantitative measure of the charge separation in the excited state.[14]

B. Reichardt's ET(30) Scale

An alternative, empirical approach involves correlating the spectral shifts with an established solvent polarity scale. The most widely used is Reichardt's ET(30) scale.[18][19] This scale is based on the pronounced negative solvatochromism of a specific betaine dye, Reichardt's dye.[20][21][22] The ET(30) value for a solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption band of this dye in that solvent.[18] A plot of the absorption or emission maximum (in cm-1 or eV) of the carbazole derivative against the ET(30) values of the solvents provides a clear visualization of the solvatochromic behavior and its dependence on solvent polarity.

Case Study: Photophysical Properties of A-π-D-π-A Carbazole Derivatives

Wen et al. synthesized two A-π-D-π-A molecules, h-CPDM and i-CPDM , with a carbazole donor and a dicyanovinyl acceptor, differing only in the N-alkyl substituent.[8][9] Both compounds exhibited significant positive solvatochromism, demonstrating the effectiveness of this molecular design.[8][9] The emission color could be tuned from blue in nonpolar hexane to orange-red in polar dimethyl sulfoxide (DMSO).[8][9]

SolventDielectric Constant (ε)λem (h-CPDM) [nm]λem (i-CPDM) [nm]
Hexane1.88483473
Toluene2.38534522
THF7.58580569
DCM8.93593581
Acetone20.7610596
DMSO46.7612600
Data synthesized from Wen, P. et al. (2017).[9]

This strong solvatochromic effect was attributed to the intrinsic intramolecular charge transfer (ICT) characteristic of the A-π-D-π-A structure.[8][9] The highly polar excited state is significantly stabilized by polar solvents, leading to a large bathochromic shift in the emission spectra.

The Role of Theoretical Modeling

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is an indispensable tool for understanding and predicting solvatochromic behavior.[23][24][25]

Protocol for TD-DFT Calculations of Solvatochromic Shifts:

  • Ground State Geometry Optimization: The molecular structure of the carbazole derivative is first optimized in the ground state (S0) using DFT. This is typically done both in a vacuum and in solution using a solvent model.[26][27]

  • Solvent Modeling: The effect of the solvent is commonly incorporated using a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.[24][26] For interactions like hydrogen bonding or π-stacking, an explicit solvent representation where a number of solvent molecules are included in the calculation may be necessary for higher accuracy.[23][28]

  • Excitation Energy Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λabs).[29][30]

  • Excited State Geometry Optimization: To predict the emission wavelength (λem), the geometry of the first excited state (S1) is optimized.

  • Emission Energy Calculation: A single-point TD-DFT calculation on the optimized S1 geometry gives the energy of the transition back to the ground state, corresponding to fluorescence.

These calculations not only predict the solvatochromic shifts but also provide invaluable insights into the nature of the electronic transitions by visualizing the molecular orbitals (HOMO and LUMO) involved.[29][30] This allows for a direct confirmation of the ICT character of the excitation.

Conclusion and Future Perspectives

Novel carbazole derivatives, particularly those based on D-π-A architectures, are a remarkable class of solvatochromic compounds. Their photophysical properties can be rationally tuned through synthetic modifications, leading to significant and predictable responses to solvent polarity. The combination of systematic spectroscopic investigation and robust theoretical modeling provides a powerful framework for their characterization.

The profound solvatochromism of these molecules makes them highly promising for a range of applications, including:

  • Fluorescent sensors for detecting changes in local polarity.[8][9]

  • Probes for biological imaging , where they can report on the microenvironment of cellular compartments.

  • Materials for organic light-emitting diodes (OLEDs) , where their emission color can be tuned.[29]

Future research will likely focus on developing carbazole derivatives with even greater sensitivity, exploring their behavior in complex biological media, and integrating them into advanced materials and devices.

References

  • Preston, T. J., et al. (2017). Predicting solvatochromic shifts and colours of a solvated organic dye: The example of nile red. The Journal of Chemical Physics. [Link]

  • Gedefaw, D., et al. (2017). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Molecules. [Link]

  • Wen, P., et al. (2017). A-π-D-π-A carbazole derivatives with remarkable solvatochromism and mechanoreponsive luminescence turn-on. Beihang University. [Link]

  • Wen, P., et al. (2017). A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on. Journal of Materials Chemistry C. [Link]

  • Ghosh, S., et al. (2009). Unusual photophysical properties of substituted carbazoles. The Journal of Physical Chemistry A. [Link]

  • Stenutz, R. Dimroth and Reichardt ET. Stenutz. [Link]

  • Preston, T. J., et al. (2017). Predicting solvatochromic shifts and colours of a solvated organic dye: The example of nile red. OUCI. [Link]

  • Breda, F. A., et al. (2020). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. MDPI. [Link]

  • Li, Y., et al. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules. [Link]

  • De Angelis, F., et al. (2012). Theoretical analysis of the solvatochromism of organic dyes differing by the conjugation sequence. Journal of Photonics for Energy. [Link]

  • Patalakha, A. E., et al. (2019). Synthesis and molecular modelling of new donor-π-acceptor benzothiazole-carbazole-pyridine-based fluorescent chromophore. ResearchGate. [Link]

  • Wu, M., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica. [Link]

  • Request PDF. (n.d.). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate. [Link]

  • Wen, P., et al. (2017). A-π-D-π-A carbazole derivatives with remarkable solvatochromism and mechanoreponsive luminescence turn-on. ResearchGate. [Link]

  • Request PDF. (n.d.). Fluorescent carbazole based pyridone dyes – Synthesis, solvatochromism, linear and nonlinear optical properties. ResearchGate. [Link]

  • Imanishi, M., et al. (2022). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics. [Link]

  • Li, Y., et al. (2022). Synthesis of Carbazole-Based Electron Donor–Acceptor Architectures Enabling Ultrasensitive Epinephrine Detection. Organic Letters. [Link]

  • Machado, V. G., et al. (2013). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods. [Link]

  • Breda, F. A., et al. (2020). Application of Reichardt's Solvent Polarity Scale [ET(30)] in the Selection of Bonding Agents for Composite Solid Rocket Propellants. ResearchGate. [Link]

  • Jacquemin, D., et al. (2011). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. Journal of Chemical Theory and Computation. [Link]

  • Plasser, F., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling. [Link]

  • Schmidt, J., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules. [Link]

  • Thomas, A., et al. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. ChemistrySelect. [Link]

  • da Silva, J. B. P., et al. (2022). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. Molecules. [Link]

  • Michalak, M., et al. (2016). A novel donor–acceptor carbazole and benzothiadiazole material for deep red and infrared emitting applications. Journal of Materials Chemistry C. [Link]

  • Barkauskas, J., et al. (2022). Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes. Molecules. [Link]

  • Solvatochromic – Knowledge and References. Taylor & Francis. [Link]

  • Request PDF. (n.d.). Fused Carbazole‐Based Dyads: Synthesis, Solvatochromism and Sensing Properties. ResearchGate. [Link]

  • Al-Masri, M., & El-Shafai, N. M. (2023). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Polymers. [Link]

  • Kawai, T., et al. (2015). D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Elvas-Leitão, R., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • El Seoud, O. A., et al. (2022). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Molecules. [Link]

  • Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Virtual Labs. [Link]

  • Nandy, R., & Sankararaman, S. (2010). Lippert–Mataga plot showing Stokes shift as a function of solvent... ResearchGate. [Link]

  • Fakhraee, F., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. [Link]

  • Aldea, A., et al. (2018). Solvatochromic study of new carbazole based materials. ResearchGate. [Link]

  • Zhang, G., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Molecules. [Link]

  • Harini, S., et al. (2022). Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. [Link]

  • Plasser, F., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. ResearchGate. [Link]

  • Exploring the Chemical Landscape: Applications of Carbazole Derivatives like TF-7173. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Shariatinia, Z. (2022). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]

  • Shariatinia, Z. (2022). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]

  • Request PDF. (n.d.). Synthesis and electrochromic properties of a carbazole and diketopyrrolopyrrole-based small molecule semiconductor. ResearchGate. [Link]

  • Farcas, T. G., et al. (2022). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. Molecules. [Link]

Sources

Tautomerism in substituted carbazole systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Carbazole Systems

Abstract

Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their unique electronic properties and biological activity.[1][2] The inherent structural flexibility of the carbazole nucleus, particularly its susceptibility to tautomerism, is a critical yet often complex aspect that dictates its chemical reactivity, photophysical behavior, and pharmacological profile. This guide provides an in-depth exploration of tautomeric phenomena in substituted carbazole systems. We will dissect the fundamental principles of prototropic tautomerism, including annular, keto-enol, amino-imino, and thiol-thione forms, and analyze the profound influence of substituent effects on the position of tautomeric equilibria. This document synthesizes field-proven experimental methodologies with advanced computational approaches, offering researchers and drug development professionals a robust framework for investigating, characterizing, and ultimately harnessing the tautomeric behavior of substituted carbazoles.

The Carbazole Scaffold: A Privileged Heterocycle

The carbazole ring is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. Its rigid, planar structure and electron-rich nature make it an exceptional platform for developing novel therapeutic agents and functional organic materials.[1][2] The reactivity and properties of the carbazole core can be finely tuned through substitution on the benzene rings or the nitrogen atom. However, the introduction of specific functional groups can give rise to tautomerism, a form of structural isomerism where isomers, known as tautomers, readily interconvert.[3][4] This dynamic equilibrium is of paramount importance as different tautomers of the same molecule can exhibit vastly different biological activities and physicochemical properties.[5]

Prototropic Tautomerism in the Carbazole Framework

Prototropic tautomerism, which involves the migration of a proton, is the most common form of tautomerism observed in carbazole systems.[3][4] The specific manifestation of this phenomenon is dictated by the nature of the substituent attached to the carbazole core.

Annular Tautomerism

In the unsubstituted 9H-carbazole, the proton resides on the nitrogen atom. Annular tautomerism, a type of prototropic tautomerism where a proton can occupy different positions within a heterocyclic system, becomes significant when the carbazole ring itself is part of a larger, more complex heterocyclic structure.[3][4] While less common for simple substituted carbazoles, it is a critical consideration in polycyclic systems incorporating the carbazole moiety.

Substituent-Driven Tautomerism

The introduction of substituents with labile protons gives rise to distinct tautomeric equilibria.

  • Keto-Enol Tautomerism: Hydroxy-substituted carbazoles can exist in equilibrium between the phenolic (enol) form and a keto form (carbazolone). Generally, the aromaticity of the carbazole system provides a strong driving force favoring the enol form. However, factors such as intramolecular hydrogen bonding and solvent polarity can shift this equilibrium.[6][7][8] The keto tautomer, while often less stable, can play a crucial role in reaction mechanisms and biological interactions.

  • Amino-Imino Tautomerism: Amino-substituted carbazoles can undergo tautomerization to an imino form. The amino tautomer is typically more stable due to the preservation of the aromatic system's integrity.[9][10][11] However, computational studies on similar heterocyclic systems have shown that conjugation and electronic effects of other substituents can influence this stability.[10] The imino form, with its exocyclic double bond, can present a different set of hydrogen bonding capabilities and a distinct reactivity profile.

  • Thiol-Thione Tautomerism: For mercapto-substituted carbazoles, a thiol-thione equilibrium exists. In many heterocyclic systems, the thione form is often favored, particularly in polar solvents, due to its greater polarity and ability to form strong hydrogen bonds.[12][13][14] The position of this equilibrium is highly sensitive to the solvent environment and the electronic nature of other substituents on the carbazole ring.[13]

The following diagram illustrates these fundamental tautomeric equilibria in substituted carbazoles.

Tautomerism_in_Substituted_Carbazoles cluster_keto_enol Keto-Enol Tautomerism cluster_amino_imino Amino-Imino Tautomerism cluster_thiol_thione Thiol-Thione Tautomerism Keto Keto-Carbazolone (9aH-carbazol-x-one) Enol Enol-Carbazole (x-Hydroxy-9H-carbazole) Keto->Enol H⁺ shift Amino Amino-Carbazole (x-Amino-9H-carbazole) Imino Imino-Carbazole (9aH-carbazol-x-imine) Amino->Imino H⁺ shift Thiol Thiol-Carbazole (x-Mercapto-9H-carbazole) Thione Thione-Carbazolone (9aH-carbazole-x-thione) Thiol->Thione H⁺ shift

Caption: Prototropic tautomeric equilibria in carbazole systems substituted with hydroxyl, amino, or mercapto groups.

Investigational Methodologies: A Dual Approach

A comprehensive understanding of tautomerism in carbazole systems necessitates a synergistic combination of experimental characterization and computational modeling.

Experimental Characterization

The primary challenge in studying tautomerism is that the interconversion can be rapid, often leading to time-averaged signals in spectroscopic measurements.[15] The choice of technique and experimental conditions is therefore critical.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers.

  • ¹H NMR: The key is to identify "exchangeable" protons (e.g., -OH, -NH₂, -SH, and the pyrrolic N-H). In cases of rapid equilibrium, a single, averaged signal is observed. By lowering the temperature, it is sometimes possible to "freeze out" the individual tautomers, leading to the appearance of distinct signals for each form. The chemical shift of ring protons adjacent to the substituent can also provide valuable clues about the dominant tautomeric form.[16][17]

  • ¹³C NMR: The chemical shift of the carbon atom bearing the substituent is highly diagnostic. For instance, a signal in the range of ~160-180 ppm would suggest a carbonyl-like carbon, indicative of a keto or thione form, whereas a signal in the ~140-155 ppm range is more characteristic of a carbon attached to a hydroxyl or amino group in an aromatic system.[18]

Protocol: Variable Temperature ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted carbazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈). The choice of solvent is critical as it can influence the tautomeric equilibrium.[19] DMSO-d₆ is often useful as it can slow down proton exchange for N-H, O-H, and S-H protons.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the signals corresponding to the exchangeable protons and aromatic protons.[16][17][20]

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Analysis: Monitor the spectra for changes. The appearance of new signals or the splitting of previously broad signals as the temperature is lowered indicates the slowing of the tautomeric interconversion and the presence of multiple species.

  • Quantification: If distinct signals for each tautomer are resolved, the relative ratio can be determined by integrating the corresponding non-exchangeable proton signals.

3.1.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for studying how the tautomeric equilibrium is affected by the environment.[21][22] The different tautomers, having distinct electronic structures (e.g., aromatic enol vs. cross-conjugated keto), will exhibit different absorption maxima (λmax).[23]

  • Causality of Solvent Choice: By measuring the spectra in a series of solvents with varying polarity (e.g., from non-polar hexane to polar methanol), one can observe shifts in λmax or changes in the relative intensities of absorption bands.[24] A significant change (solvatochromism) is a strong indicator of a shift in the tautomeric equilibrium. For example, more polar tautomers (like the thione form) are often stabilized in polar solvents, leading to a corresponding increase in the intensity of their characteristic absorption band.[13]

3.1.3. X-ray Crystallography

X-ray crystallography provides unambiguous structural information, but it is crucial to remember that it offers a snapshot of the molecule in the solid state.[25][26][27] The crystal packing forces may stabilize a tautomer that is only a minor component in solution.[10] Nonetheless, it provides definitive proof of the existence of a particular tautomeric form and precise bond length data that can be compared with theoretical calculations.

Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for studying tautomerism.[28][29][30] It allows for the prediction of the relative stabilities of different tautomers, the energy barriers for their interconversion, and the simulation of spectroscopic data to aid in experimental interpretation.[18][19][31]

  • Methodology: The standard approach involves optimizing the geometry of each potential tautomer and calculating its electronic energy. The inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) is essential to accurately reflect the conditions in solution.[19][32]

  • Self-Validation: The trustworthiness of the computational model is validated by comparing the calculated results with experimental data. For example, the calculated energy difference between tautomers (ΔE) should correlate with the relative populations observed by NMR. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which can then be matched with experimental spectra to confirm the identity of the dominant tautomer.[30][33]

Table 1: Hypothetical DFT Data for a 3-Hydroxy-Carbazole Derivative

TautomerPhaseFunctional/Basis SetRelative Energy (ΔE, kcal/mol)Calculated λmax (nm)
Enol GasB3LYP/6-311+G(d,p)0.00 (Reference)335
Keto GasB3LYP/6-311+G(d,p)+4.5378
Enol Water (PCM)B3LYP/6-311+G(d,p)0.00 (Reference)342
Keto Water (PCM)B3LYP/6-311+G(d,p)+2.8385

This table illustrates how DFT can quantify the greater stability of the enol form and how a polar solvent like water can slightly reduce this energy gap.

The following workflow diagram illustrates the integrated approach to studying carbazole tautomerism.

Tautomerism_Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling start Synthesis of Substituted Carbazole purify Purification (Chromatography, Recrystallization) start->purify nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) purify->nmr uv_vis UV-Vis Spectroscopy (Solvatochromism Study) purify->uv_vis xray X-ray Crystallography (Solid-State Structure) purify->xray dft DFT Calculations (Geometry Optimization, ΔE) purify->dft analysis Data Correlation & Structural Assignment nmr->analysis uv_vis->analysis xray->analysis td_dft TD-DFT Calculations (Simulated Spectra) dft->td_dft ts_search Transition State Search (Interconversion Barrier) dft->ts_search td_dft->analysis ts_search->analysis conclusion Elucidation of Dominant Tautomer & Equilibrium Dynamics analysis->conclusion

Caption: Integrated workflow for the investigation of tautomerism in substituted carbazole systems.

Conclusion: Implications for Research and Drug Development

The tautomeric state of a substituted carbazole is not a mere academic curiosity; it is a critical determinant of its function. In drug development, different tautomers can bind to a biological target with vastly different affinities, leading to significant variations in efficacy and toxicity.[5] For instance, the hydrogen bonding pattern of an amino tautomer is fundamentally different from that of an imino tautomer, which can completely alter its interaction with a receptor's active site. Similarly, in materials science, the electronic properties, and thus the performance of an organic light-emitting diode (OLED) or a dye-sensitized solar cell, can be highly dependent on the dominant tautomeric form of the carbazole-based material.[34]

Therefore, a thorough investigation of tautomerism, using the integrated experimental and computational strategies outlined in this guide, is an essential step in the rational design and development of new carbazole-based compounds. By understanding and controlling the tautomeric equilibrium, researchers can unlock the full potential of this versatile heterocyclic scaffold.

References

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Available at: [Link]

  • Synthesis of novel carbazole fused coumarin derivatives and DFT approach to study their photophysical properties. PubMed. Available at: [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Computational analysis of the formation mechanisms of carbazoles. PubMed. Available at: [Link]

  • The Crystal and Molecular Structure of Carbazole. Semantic Scholar. Available at: [Link]

  • DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. Available at: [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

  • Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3. PubMed. Available at: [Link]

  • Tautomer - Wikipedia. Wikipedia. Available at: [Link]

  • 1 H-NMR spectrum of carbazole. ResearchGate. Available at: [Link]

  • Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. Supporting Information. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm (RSC Publishing). Available at: [Link]

  • (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate. Available at: [Link]

  • (PDF) DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. Available at: [Link]

  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]

  • (A) X-ray crystallographic structure of compound 2. Carbon atoms are... ResearchGate. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. Available at: [Link]

  • DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. Available at: [Link]

  • UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. ResearchGate. Available at: [Link]

  • Tautomer. chemeurope.com. Available at: [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • Carbazole. SpectraBase. Available at: [Link]

  • Investigate the stability and opto-electronic properties of carbazole and its derivatives via quantum-chemical calculations. Dong Thap University Journal of Science. Available at: [Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]

  • X-ray and DFT structural study of some carbazole-substituted imines. ResearchGate. Available at: [Link]

  • The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. Available at: [Link]

  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile. ResearchGate. Available at: [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Keto-enol tautomerization (by Jay) (video). Khan Academy. Available at: [Link]

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]

  • What impact does tautomerism have on drug discovery and development? National Institutes of Health (NIH). Available at: [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. MDPI. Available at: [Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. National Institutes of Health (NIH). Available at: [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]

  • (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis of (9H-carbazol-3-ylmethyl)amine: A Detailed Guide to the Reduction of 9H-carbazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbazole Amines in Modern Drug Discovery

Carbazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Their rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The introduction of an aminomethyl group at the C-3 position of the carbazole nucleus yields (9H-carbazol-3-ylmethyl)amine, a key intermediate for the synthesis of more complex drug candidates. This primary amine serves as a versatile handle for the attachment of various pharmacophores through amide bond formation, reductive amination, and other amine-related chemistries, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a comprehensive, in-depth guide for the synthesis of (9H-carbazol-3-ylmethyl)amine via the reduction of 9H-carbazole-3-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and discuss the critical safety considerations associated with the powerful reducing agents employed.

Chemical Principles: The Mechanism of Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis, typically achieved through the addition of two equivalents of a hydride reagent. Lithium aluminum hydride (LiAlH₄) is a potent and commonly used reducing agent for this purpose.[5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the nitrile group.[6] This initial addition breaks the carbon-nitrogen pi bond, forming an intermediate imine anion, which is stabilized as an aluminum complex. A second hydride transfer then reduces the imine intermediate to a diamidoaluminate complex. Subsequent acidic or aqueous workup hydrolyzes this complex to afford the desired primary amine.[6]

It is crucial to understand that LiAlH₄ is a highly reactive and non-selective reducing agent.[5] It will readily reduce a wide array of functional groups, including esters, carboxylic acids, amides, and ketones.[4] Therefore, the choice of LiAlH₄ as the reducing agent necessitates a substrate that is free of other reducible functional groups to avoid unwanted side reactions.

Experimental Protocol: Synthesis of (9H-carbazol-3-ylmethyl)amine

This protocol is adapted from established procedures for the reduction of aromatic nitriles using lithium aluminum hydride.[3][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
9H-Carbazole-3-carbonitrile≥98%Commercially AvailableStarting material.
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially AvailableHighly reactive; handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially AvailableFor drying the organic phase.
Diethyl Ether (Et₂O)ACS GradeCommercially AvailableFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially AvailableFor workup.
Sodium Hydroxide (NaOH)1 M aqueous solutionCommercially AvailableFor workup.
Deionized WaterIn-house
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)High purity
Ice bath
Separatory funnel
Rotary evaporator
Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be conducted in a certified chemical fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times. A Class D fire extinguisher for combustible metals should be readily accessible.

Reaction Setup

G cluster_setup Reaction Setup flask Round-bottom flask with stir bar condenser Reflux Condenser flask->condenser septum Rubber Septum flask->septum inert_gas Inert Gas Inlet (N₂ or Ar) condenser->inert_gas

Figure 1: Reaction setup for the reduction under an inert atmosphere.
Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is assembled. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, 9H-carbazole-3-carbonitrile (5.0 g, 26.0 mmol) is added to the reaction flask.

    • Anhydrous tetrahydrofuran (THF, 100 mL) is added via cannula or syringe to dissolve the starting material.

    • The resulting solution is cooled to 0 °C using an ice bath.

  • Reduction with LiAlH₄:

    • With vigorous stirring, a 1.0 M solution of lithium aluminum hydride in THF (78.0 mL, 78.0 mmol, 3.0 equivalents) is added dropwise to the cooled solution of the nitrile via syringe over a period of 30 minutes. Caution: The addition of LiAlH₄ can be exothermic. Maintain the temperature of the reaction mixture below 10 °C during the addition.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

    • The mixture is then heated to reflux (approximately 66 °C) and maintained at this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Reaction Quench and Work-up (Fieser Method):

    • After 6 hours, the reaction mixture is cooled to 0 °C in an ice bath.

    • EXTREME CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and continue to stir the mixture vigorously.

    • Slowly and dropwise, add deionized water (3.0 mL) to the reaction mixture. A significant amount of gas evolution will be observed.

    • Next, add a 15% (w/v) aqueous solution of sodium hydroxide (3.0 mL) dropwise.

    • Finally, add deionized water (9.0 mL) dropwise.

    • The resulting granular precipitate of aluminum salts is stirred at room temperature for 30 minutes.

  • Isolation and Purification of the Product:

    • The suspension is filtered through a pad of Celite®, and the filter cake is washed with THF (3 x 50 mL).

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude (9H-carbazol-3-ylmethyl)amine.

    • The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (e.g., 95:5 v/v) to afford the pure product.

Expected Yield

Based on analogous reactions, a yield of approximately 65% of the purified product can be expected.[7]

Characterization of (9H-carbazol-3-ylmethyl)amine

The identity and purity of the synthesized (9H-carbazol-3-ylmethyl)amine should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the carbazole ring, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for the aromatic carbons of the carbazole ring and a signal for the benzylic methylene carbon.
FT-IR Characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the aromatic rings. The absence of the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) from the starting material is a key indicator of a complete reaction.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of (9H-carbazol-3-ylmethyl)amine (C₁₃H₁₂N₂).

Discussion and Causality of Experimental Choices

  • Choice of Reducing Agent: Lithium aluminum hydride is chosen for its high reactivity, which is necessary to efficiently reduce the relatively stable aromatic nitrile. While other reducing agents like borane-THF complex or catalytic hydrogenation could also be employed, LiAlH₄ often provides faster reaction times and higher yields for this transformation.

  • Solvent: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes both the starting material and the reducing agent. The use of an anhydrous solvent is critical to prevent the violent decomposition of the hydride reagent.

  • Reaction Temperature: The initial addition of LiAlH₄ is performed at 0 °C to control the exothermicity of the reaction. The subsequent refluxing provides the necessary thermal energy to drive the reaction to completion.

  • Work-up Procedure: The Fieser method for quenching the reaction is a well-established and reliable procedure that safely neutralizes the excess LiAlH₄ and precipitates the aluminum salts in a granular, easily filterable form. The sequential addition of water, aqueous sodium hydroxide, and then more water is crucial for the formation of this filterable precipitate.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the LiAlH₄ solution is not degraded.
Degradation of LiAlH₄Use a fresh, unopened bottle of LiAlH₄ solution or titrate the solution to determine its exact molarity.
Inefficient quenching and work-upEnsure the quenching procedure is followed precisely to avoid the formation of gelatinous aluminum salts that can trap the product.
Impure product Incomplete reactionOptimize the reaction time and temperature. Purify the crude product thoroughly using column chromatography.
Presence of side productsIf the starting material contains other reducible functional groups, protect them before the reduction step.

Conclusion

The reduction of 9H-carbazole-3-carbonitrile with lithium aluminum hydride is an effective method for the synthesis of (9H-carbazol-3-ylmethyl)amine, a valuable building block in drug discovery. Adherence to the detailed protocol and strict observance of the safety precautions outlined in this application note are paramount for the successful and safe execution of this synthesis. The versatility of the resulting primary amine opens up numerous avenues for the development of novel carbazole-based therapeutic agents.

References

  • N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molecules 2011 , 16(10), 8629-8637. Available at: [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. World Journal of Advanced Research and Reviews 2023 , 19(01), 1099–1108. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Synthesis of a. 9H-Carbazol-9-amine. PrepChem.com. Available at: [Link]

  • Synthesis of the carbazole 3. ResearchGate. Available at: [Link]

  • Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. Molecules 2022 , 27(21), 7226. Available at: [Link]

  • Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry 2021 , 86(17), 11849-11861. Available at: [Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry 2013 , 25(6), 3299-3304. Available at: [Link]

  • (9H-Carbazol-9-ylmethyl)diethylamine. Acta Crystallographica Section E: Structure Reports Online 2010 , 66(12), o3245. Available at: [Link]

  • Reduction of 9H-carbazole-3-carbaldhyde?. ResearchGate. Available at: [Link]

  • N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online 2009 , 65(2), o329. Available at: [Link]

  • Synthesis of Carbazoles. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • ChemInform Abstract: A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ResearchGate. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available at: [Link]

  • 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online 2011 , 67(10), o2796. Available at: [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank 2018 , 2018(4), M1013. Available at: [Link]

  • NBS accelerated synthesis of 4‐hydroxy‐9H‐carbazole‐3‐carbonitrile.... ResearchGate. Available at: [Link]

  • Highly twisted carbazole-borane derivatives: B–N stereodynamic analysis and consequences on their emission properties. Organic Chemistry Frontiers 2021 , 8(1), 107-117. Available at: [Link]

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters 2021 , 32, 127701. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of (9H-Carbazol-3-ylmethyl)amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbazole Moiety

The carbazole heterocycle is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it a key component in a multitude of biologically active compounds, including agents with anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][4][5] Consequently, the development of efficient synthetic routes to functionalized carbazole building blocks is of paramount importance for drug discovery programs.

This application note provides a detailed, field-proven protocol for the synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole-3-carbaldehyde. We employ the reductive amination reaction, a cornerstone of modern organic synthesis for its reliability and efficiency in forming carbon-nitrogen bonds.[6][7] This protocol is designed for researchers and drug development professionals, offering not just a step-by-step guide but also a deep dive into the causality behind the experimental choices, ensuring both success and safety.

The Underlying Chemistry: Mechanism and Reagent Selection

Reductive amination is a powerful method for converting a carbonyl group into an amine. The transformation proceeds through a two-stage mechanism: the formation of an imine intermediate, followed by its reduction to the corresponding amine.[6][8]

G aldehyde 9H-Carbazole-3-carbaldehyde (Electrophile) mid1 aldehyde->mid1 Step 1: Condensation ammonia Ammonia (NH₃) (Nucleophile) ammonia->mid1 imine Imine Intermediate (C=N bond) mid2 imine->mid2 Step 2: Reduction hydride Hydride Source (e.g., NaBH₄) hydride->mid2 amine (9H-Carbazol-3-ylmethyl)amine (Final Product) mid1->imine - H₂O mid2->amine

Caption: The two-step mechanism of reductive amination.

Causality in Reagent Selection
  • Amine Source: To synthesize a primary amine, ammonia (NH₃) is the required nucleophile. For practical laboratory use, an ammonia surrogate such as ammonium acetate or ammonium chloride is employed. These salts are stable solids that generate ammonia in situ and provide a mildly acidic environment that can catalyze the initial imine formation.[9]

  • Reducing Agent: While several hydride reagents can effect this transformation, this protocol utilizes sodium borohydride (NaBH₄) .

    • Why NaBH₄? It is significantly less expensive, less toxic, and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[10]

    • Operational Consideration: A potential drawback of NaBH₄ is its ability to reduce the starting aldehyde directly to an alcohol.[11][12] To mitigate this side reaction, the protocol is designed in a two-step, one-pot sequence: sufficient time is allowed for the imine to form before the NaBH₄ is introduced at a reduced temperature. This exploits the fact that the iminium ion intermediate is typically more electrophilic and thus more reactive towards hydride attack than the starting carbonyl.[13]

Safety and Hazard Management

Critical: Sodium borohydride (NaBH₄) is a water-reactive solid.[14] Contact with water, alcohols, or acids generates flammable hydrogen gas, which can ignite. It is also toxic if ingested or absorbed through the skin.[14]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and safety goggles.[14][15]

  • Handling: Handle NaBH₄ in a chemical fume hood.[16] Dispense it away from any sources of water. It is air and moisture sensitive; keep the container tightly sealed when not in use.[17]

  • Reaction Conditions: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Quenching: Excess NaBH₄ must be quenched carefully at the end of the reaction by the slow, controlled addition of a proton source (e.g., water or acetone) at low temperature (0 °C).

Detailed Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments can be made as needed.

G start Start setup 1. Reaction Setup - Flame-dry glassware - Assemble under N₂ atmosphere start->setup dissolve 2. Imine Formation - Add Carbazole Aldehyde, NH₄OAc, MeOH - Stir at RT for 1-2 hours setup->dissolve monitor1 Monitor by TLC (Aldehyde consumption) dissolve->monitor1 monitor1->dissolve Incomplete cool 3. Reduction - Cool reaction to 0 °C (ice bath) monitor1->cool Complete add_nabh4 Add NaBH₄ portion-wise - Maintain 0 °C, then stir at RT cool->add_nabh4 monitor2 Monitor by TLC (Product formation) add_nabh4->monitor2 monitor2->add_nabh4 Incomplete quench 4. Work-up: Quenching - Cool to 0 °C - Slowly add H₂O to quench excess NaBH₄ monitor2->quench Complete concentrate 5. Isolation - Remove MeOH under reduced pressure quench->concentrate extract1 Acid-Base Extraction - Add EtOAc & 1M HCl - Separate layers (product is in aq. layer) concentrate->extract1 basify Basify aqueous layer - Cool and add 2M NaOH until pH > 12 extract1->basify extract2 Re-extract with EtOAc (3x) - Combine organic layers basify->extract2 dry 6. Purification - Dry over Na₂SO₄, filter, and concentrate extract2->dry end Obtain (9H-carbazol-3-ylmethyl)amine dry->end

Caption: Experimental workflow for the synthesis of (9H-carbazol-3-ylmethyl)amine.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
9H-Carbazole-3-carbaldehyde≥98%e.g., Sigma-Aldrich1.04 g (5.0 mmol)1.0
Ammonium Acetate (NH₄OAc)Reagent Gradee.g., Sigma-Aldrich1.93 g (25.0 mmol)5.0
Sodium Borohydride (NaBH₄)≥98%, powdere.g., Sigma-Aldrich0.28 g (7.5 mmol)1.5
Methanol (MeOH), anhydrousAnhydrous, ≥99.8%e.g., Sigma-Aldrich50 mL-
Ethyl Acetate (EtOAc)ACS Grade-~200 mL-
Hydrochloric Acid (HCl), 1M solution--~50 mL-
Sodium Hydroxide (NaOH), 2M solution--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-
Round-bottom flask, 100 mL--1-
Magnetic stir bar, stir plate--1-
Inert gas line (N₂ or Ar)--1-
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool under a stream of nitrogen or argon.

    • Equip the flask with a rubber septum and maintain a positive pressure of inert gas throughout the reaction.

  • Imine Formation:

    • To the flask, add 9H-carbazole-3-carbaldehyde (1.04 g, 5.0 mmol) and ammonium acetate (1.93 g, 25.0 mmol).

    • Using a syringe, add 50 mL of anhydrous methanol.

    • Stir the resulting suspension at room temperature for 1-2 hours. The reaction should become a clear, pale-yellow solution.

    • Rationale: Using a large excess of ammonium acetate pushes the equilibrium towards the formation of the imine intermediate.

  • Reduction of the Imine:

    • After the initial stirring period, cool the flask to 0 °C using an ice-water bath.

    • Carefully and slowly, add the sodium borohydride (0.28 g, 7.5 mmol) in small portions over 15-20 minutes.

    • Causality: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and minimizing the reduction of the unreacted aldehyde.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates full consumption of the intermediate.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • CRITICAL: Slowly and dropwise, add ~10 mL of deionized water to quench any unreacted sodium borohydride. Vigorous bubbling (H₂ evolution) will be observed. Do not add the water too quickly.

    • Once the bubbling subsides, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Acid-Base Extraction:

    • To the remaining aqueous residue, add 50 mL of ethyl acetate and 50 mL of 1M HCl. Stir vigorously for 5 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Drain the lower aqueous layer (which now contains the protonated amine salt) into a clean flask. Discard the upper organic layer (which contains non-basic impurities).

    • Rationale: This step purifies the desired amine from the neutral starting material and any non-basic byproducts. The basic amine is protonated by the acid and becomes water-soluble.

    • Cool the acidic aqueous layer in an ice bath. Slowly add 2M NaOH solution with swirling until the pH is >12 (check with pH paper). A precipitate of the free amine may form.

    • Extract the now basic aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts.

  • Final Isolation:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (9H-carbazol-3-ylmethyl)amine, typically as an off-white or pale-yellow solid.

Characterization and Data

The identity and purity of the synthesized (9H-carbazol-3-ylmethyl)amine should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ ~11.3 (s, 1H, NH-carbazole), 8.2-7.2 (m, 7H, Ar-H), ~4.0 (s, 2H, CH₂), ~2.5 (br s, 2H, NH₂). Chemical shifts are estimations based on similar structures.[18][19]
¹³C NMR (100 MHz, DMSO-d₆)δ ~141-109 (aromatic carbons), ~45 (CH₂).[18]
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretch, carbazole and amine), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C stretch).[19][20]
MS (ESI+) Calculated for C₁₃H₁₂N₂: 196.10. Found: m/z = 197.11 [M+H]⁺.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time for imine formation.- Inactive NaBH₄ (degraded by moisture).- Extend the initial stirring time for imine formation to 4-6 hours.- Use a fresh bottle of NaBH₄.- Increase the equivalents of NaBH₄ to 2.0.
Significant Alcohol Byproduct - NaBH₄ was added too quickly or at too high a temperature, reducing the aldehyde before imine formation.- Ensure the reaction is cooled to 0 °C before adding NaBH₄.- Add the NaBH₄ in smaller portions over a longer period.
Low Yield after Extraction - Incomplete extraction from the aqueous layer.- Emulsion formation during extraction.- Ensure the aqueous layer is sufficiently basic (pH > 12) before re-extraction.- Perform more extractions (e.g., 5 x 40 mL).- To break emulsions, add a small amount of brine (saturated NaCl solution).
Product is an oil/difficult to solidify - Presence of residual solvent or impurities.- Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chem LibreTexts. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Tutor. Reductive Amination Mechanism. [Link]

  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Taylor & Francis Online. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • OSU Chemistry. Sodium Borohydride SOP. [Link]

  • ESPI Metals. Sodium Borohydride Safety Data Sheet. [Link]

  • Duke SMIF. Toxic Powders SOP Template. [Link]

  • MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

  • PubMed Central. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. [Link]

  • MDPI. (2011). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. [Link]

  • PubMed Central. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

  • Bentham Science. (2024). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. [Link]

  • MDPI. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. [Link]

  • SpringerLink. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]

  • PrepChem.com. Synthesis of a. 9H-Carbazol-9-amine. [Link]

  • MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • PubMed Central. (2011). (9H-Carbazol-9-ylmethyl)diethylamine. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • MDPI. (2022). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • TSI Journals. (2010). A facile synthesis of key intermediates of Carvedilol. [Link]

  • PubMed. (2021). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. [Link]

  • PubMed Central. (2009). 9-Ethyl-9H-carbazole-3-carbaldehyde. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. [Link]

Sources

Application Notes & Protocols: (9H-Carbazol-3-ylmethyl)amine Derivatives in High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

I. Foreword: The Strategic Imperative for Novel Carbazole Architectures in OLEDs

Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and solid-state lighting.[1] This success hinges on the continuous development of advanced organic materials that govern the efficiency, stability, and color purity of the devices. Among the various classes of materials, carbazole-based compounds have become indispensable due to their inherent advantages: robust thermal and morphological stability, excellent hole-transporting capabilities, and a high triplet energy, making them ideal as host materials for phosphorescent emitters.[2][3]

While extensive research has focused on functionalizing the carbazole core at the 2,7-, 3,6-, and 9-positions, significant potential remains in exploring less conventional substitution patterns. This guide focuses on a promising, yet underexplored, class of materials: (9H-carbazol-3-ylmethyl)amine derivatives . The introduction of a flexible methylene (-CH₂-) bridge between the carbazole C-3 position and a functional amine moiety offers a unique molecular architecture. This design strategy aims to decouple the electronic properties of the core from the amine substituent to a degree, potentially enhancing solubility and morphological stability without compromising the carbazole's favorable electronic characteristics.

This document serves as a comprehensive technical guide for researchers and materials scientists. It provides the scientific rationale, detailed synthetic protocols, and standardized device fabrication and characterization procedures for developing and evaluating novel (9H-carbazol-3-ylmethyl)amine derivatives as high-performance Hole Transporting Materials (HTMs) in phosphorescent OLEDs (PhOLEDs).

II. Molecular Design Rationale & Synthetic Strategy

The core concept is to synthesize a molecule that synergistically combines three key structural motifs: a 9-alkyl-carbazole core, a 3-methylamine linker, and a terminal arylamine group.

  • 9-Alkyl-Carbazole Core: Alkylation at the N-9 position (e.g., with an ethyl group) is a well-established method to improve the solubility of carbazole derivatives in common organic solvents, which is critical for solution-based processing techniques like spin-coating.

  • 3-Methyl Linker: Substitution at the C-3 position provides an alternative to the more common 3,6-disubstitution pattern. The -CH₂- linker adds conformational flexibility, which can disrupt intermolecular packing and promote the formation of stable amorphous films—a crucial requirement for preventing crystallization and ensuring device longevity.

  • Terminal Arylamine (e.g., Diphenylamine): Arylamines like triphenylamine and its derivatives are benchmark materials for hole transport layers (HTLs).[4] Appending this moiety to the carbazole core via the methyl bridge creates a robust hole-transporting molecule with potentially balanced charge injection and mobility.

The overall synthetic workflow is designed as a logical, multi-step process starting from commercially available reagents.

cluster_synthesis Synthetic Workflow Start 9H-Carbazole Step1 Step 1: N-Alkylation (e.g., EtI, KOH, DMF) Start->Step1 Intermediate1 9-Ethyl-9H-carbazole Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate1->Step2 Intermediate2 9-Ethyl-9H-carbazole-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reductive Amination (Diphenylamine, NaBH(OAc)₃) Intermediate2->Step3 FinalProduct Target Molecule: (9-Ethyl-9H-carbazol-3-yl)-N,N- diphenylmethanamine Step3->FinalProduct

Caption: Proposed synthetic pathway for a model (9H-carbazol-3-ylmethyl)amine derivative.

III. Experimental Protocols: Synthesis and Characterization

The following protocols are presented as self-validating systems. Each synthetic step is followed by required characterization to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.

Protocol 1: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde (Aldehyde Precursor)

This two-step protocol first enhances solubility via N-alkylation and then introduces the key aldehyde functionality at the C-3 position.

Step 1.1: Synthesis of 9-Ethyl-9H-carbazole

  • Reagents & Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 9H-carbazole (10.0 g, 59.8 mmol) and dimethylformamide (DMF, 100 mL).

  • Base Addition: Stir the solution at room temperature and add powdered potassium hydroxide (KOH, 5.03 g, 89.7 mmol) portion-wise over 15 minutes.

  • Alkylation: Add ethyl iodide (EtI, 7.2 mL, 89.7 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold methanol.

  • Purification: Recrystallize the crude product from ethanol to yield 9-ethyl-9H-carbazole as a white solid.

  • Validation: Confirm structure using ¹H NMR and Mass Spectrometry (MS). The expected product should be pure for the next step.

Step 1.2: Vilsmeier-Haack Formylation to Yield 9-Ethyl-9H-carbazole-3-carbaldehyde [5]

  • Reagents & Setup: In a 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add DMF (10 mL, 129 mmol). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 mL, 43 mmol) dropwise to the cooled DMF with vigorous stirring. A solid complex will form. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Carbazole Addition: Dissolve 9-ethyl-9H-carbazole (5.0 g, 25.6 mmol) in 20 mL of DMF and add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.[5] Monitor by TLC (Eluent: Hexane/Ethyl Acetate 8:2).

  • Work-up: Cool the mixture to room temperature and pour it slowly into 400 mL of a stirred ice-water mixture.

  • Neutralization & Isolation: Basify the aqueous solution by slowly adding 2M sodium hydroxide (NaOH) solution until pH ~8. Collect the resulting precipitate by vacuum filtration and wash extensively with water.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Validation: Confirm the structure of the white solid product by ¹H NMR, ¹³C NMR, and MS. The appearance of a singlet peak around 10 ppm in the ¹H NMR spectrum is indicative of the aldehyde proton.

Protocol 2: Synthesis of (9-Ethyl-9H-carbazol-3-yl)-N,N-diphenylmethanamine (Target HTM)

This step involves the reductive amination of the aldehyde precursor with a model arylamine.

  • Reagents & Setup: To a 100 mL round-bottom flask, add 9-ethyl-9H-carbazole-3-carbaldehyde (2.0 g, 8.96 mmol), diphenylamine (1.67 g, 9.85 mmol), and dichloromethane (DCM, 40 mL).

  • Acid Catalyst: Add two drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.85 g, 13.4 mmol) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 24 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel (Eluent: Hexane/DCM gradient).

  • Final Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.

Protocol 3: Material Characterization

To ensure the suitability of the synthesized material for OLED applications, the following properties must be quantified.

  • Thermal Stability: Perform Thermogravimetric Analysis (TGA) under a nitrogen atmosphere with a heating rate of 10 °C/min. The decomposition temperature (Td), defined as the temperature of 5% weight loss, should ideally be above 350 °C.[1][3]

  • Morphological Stability: Perform Differential Scanning Calorimetry (DSC) with a heating/cooling rate of 10 °C/min. A high glass transition temperature (Tg) above 100 °C is critical for morphological stability in devices.[1][6]

  • Electrochemical Properties: Use Cyclic Voltammetry (CV) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are essential for assessing energy barriers for charge injection in the OLED device stack.

PropertyTarget ValueRationale
Decomposition Temp. (Td) > 350 °CEnsures stability during thermal evaporation and device operation.[3]
Glass Transition Temp. (Tg) > 120 °CPrevents morphological changes and crystallization in the thin film.[1]
HOMO Level -5.2 to -5.6 eVEnsures efficient hole injection from standard injection layers (e.g., HAT-CN).
Triplet Energy (ET) > 2.7 eV (if used as host)Prevents reverse energy transfer from a green or blue phosphorescent guest.

Table 1: Target physicochemical properties for a high-performance carbazole-based HTM.

IV. OLED Device Fabrication and Characterization

This section details the protocol for fabricating and testing a phosphorescent OLED using the newly synthesized (9-Ethyl-9H-carbazol-3-yl)-N,N-diphenylmethanamine, herein designated Cz-Me-TPA , as the hole transport layer.

Protocol 4: Multilayer PhOLED Fabrication

Device fabrication should be conducted in a cleanroom environment using a high-vacuum thermal evaporation system (<10⁻⁶ Torr).

  • Substrate Preparation:

    • Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq).

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Immediately treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

  • Layer Deposition: Transfer the cleaned substrates to the vacuum chamber for layer deposition.

    • Hole Injection Layer (HIL): Thermally evaporate 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) to a thickness of 10 nm. Deposition Rate: 0.1 Å/s.

    • Hole Transport Layer (HTL): Thermally evaporate the synthesized Cz-Me-TPA to a thickness of 40 nm. Deposition Rate: 0.2 Å/s.

    • Emissive Layer (EML): Co-evaporate 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host material and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) as the green phosphorescent guest. The doping concentration of Ir(ppy)₃ should be 8 wt%. Total thickness: 30 nm. Deposition Rate (Host): 0.2 Å/s; Rate (Guest): Adjusted to achieve 8 wt%.

    • Electron Transport Layer (ETL): Thermally evaporate 4,7-Diphenyl-1,10-phenanthroline (Bphen) to a thickness of 30 nm. Deposition Rate: 0.2 Å/s.

    • Electron Injection Layer (EIL): Thermally evaporate Lithium Fluoride (LiF) to a thickness of 1 nm. Deposition Rate: 0.05 Å/s.

    • Cathode: Thermally evaporate Aluminum (Al) to a thickness of 100 nm. Deposition Rate: 0.5 Å/s.

  • Encapsulation: Immediately following deposition, encapsulate the devices using a UV-cured epoxy and a glass lid in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

cluster_device OLED Device Architecture Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) ETL ETL (Bphen, 30 nm) EML EML (CBP: 8% Ir(ppy)₃, 30 nm) HTL HTL (Cz-Me-TPA, 40 nm) HIL HIL (HAT-CN, 10 nm) Anode Anode (ITO) Substrate Glass Substrate

Caption: Layered structure of the fabricated green phosphorescent OLED.

Protocol 5: Device Performance Characterization
  • Electrical and Optical Measurements: Place the encapsulated device in a light-tight test jig. Use a source measure unit (e.g., Keithley 2400) to apply a forward bias voltage and measure the current. Simultaneously, use a calibrated photodiode and spectroradiometer (e.g., Photo Research PR-655) to measure luminance, electroluminescence (EL) spectrum, and Commission Internationale de l'Éclairage (CIE) coordinates.

  • Efficiency Calculations: From the raw Current-Voltage-Luminance (J-V-L) data, calculate the key performance metrics:

    • Current Efficiency (ηc) in cd/A.

    • Power Efficiency (ηp) in lm/W.

    • External Quantum Efficiency (EQE, ηext) in %.

  • Data Analysis: Plot the efficiency metrics as a function of luminance to evaluate the device's performance and efficiency roll-off at high brightness.

ParameterDevice with Cz-Me-TPA (Target)Reference Device (NPB HTL)
Turn-on Voltage (Von) @ 1 cd/m² < 3.0 V~3.2 V
Max. Current Efficiency (ηc) > 70 cd/A~65 cd/A
Max. Power Efficiency (ηp) > 60 lm/W~55 lm/W
Max. External Quantum Efficiency (EQE) > 20 %~18 %
CIE Coordinates (x, y) (0.32, 0.61)(0.32, 0.61)
Efficiency Roll-off @ 1000 cd/m² < 15%~20%

Table 2: Benchmark performance metrics for a high-efficiency green PhOLED using the novel HTM compared to a standard device with NPB as the HTL.

V. Conclusion and Outlook

This guide outlines a systematic and robust methodology for the design, synthesis, and implementation of novel (9H-carbazol-3-ylmethyl)amine derivatives for OLED applications. The proposed molecular architecture provides a versatile platform for tuning material properties by modifying the terminal amine group or the N-9 alkyl chain. The detailed protocols for synthesis and device fabrication offer a clear pathway for researchers to validate these materials. By combining the excellent hole-transporting properties of the carbazole core with the morphological benefits of a flexible linker, these derivatives have the potential to surpass the performance of existing hole-transporting materials, leading to more efficient and stable OLED devices.

VI. References

  • Jurašnas, D., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 25(21), 5066. Available at: [Link]

  • Nguyen, Q. P. B., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. Available at: [Link]

  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C, 11(30), 10057-10087. Available at: [Link]

  • Wikipedia contributors. (2024). Organic light-emitting diode. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Molina Ontoria, A. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. Available at: [Link]

  • Misevičius, M., et al. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. Polymers, 14(13), 2715. Available at: [Link]

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Available at: [Link]

  • Shrotriya, V., et al. (2004). A study of hole transport in poly(3-hexylthiophene) and its composites with a triphenyldiamine derivative. Applied Physics Letters, 84(10), 1635-1637. Available at: [Link]

  • Warad, I., et al. (2018). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molbank, 2018(3), M984. Available at: [Link]

  • Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6867. Available at: [Link]

  • Santos, P. L. dos, & Monkman, A. P. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes, 9(12), 2145. Available at: [Link]

  • Zhang, D., et al. (2016). Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells. Energy & Environmental Science, 9, 3162-3166. Available at: [Link]

  • Wang, X., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Scientific Reports, 11(1), 269. Available at: [Link]

  • Bubniene, D., et al. (2020). Synthesis and characterization of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. Chemija, 31(3). Available at: [Link]

  • Chen, Y., et al. (2019). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 3(12), 3369-3376. Available at: [Link]

  • Volyniuk, D., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6867. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Carbazole Derivative with Potent Anticancer Properties

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine, hereafter referred to as DMCM, is a novel synthetic carbazole derivative that has demonstrated significant potential as an anticancer agent.[1][2] Carbazoles, a class of heterocyclic aromatic compounds, have long been a focus of cancer research due to their presence in various natural products with cytotoxic activities.[3][4] DMCM distinguishes itself through a unique mechanism of action, directly targeting the genetic material of cancer cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of DMCM, detailing its mechanism of action and providing step-by-step protocols for in vitro and in vivo assessment.

Mechanism of Action: Sequence-Specific DNA Cleavage

The primary anticancer effect of DMCM is mediated by its direct interaction with DNA.[1][2][5] Unlike many conventional chemotherapeutic agents that intercalate into the DNA double helix, DMCM is designed to bind to the minor groove of DNA in a sequence-specific manner.[1][2] This interaction leads to the cleavage of DNA at specific recognition sites, ultimately triggering programmed cell death, or apoptosis, in cancer cells.

Research has shown that DMCM preferentially cleaves DNA at GACGTC sequences.[1][5] This sequence-specific activity suggests a more targeted approach to cancer therapy, potentially reducing off-target effects. The binding of DMCM to the minor groove is a critical aspect of its function, as it allows for interaction with the base pairs without causing significant distortion of the DNA helix, a mechanism distinct from many other DNA-damaging agents. This targeted cleavage initiates a cascade of cellular events, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][5]

DMCM_Mechanism DMCM DMCM DNA Cancer Cell DNA (Minor Groove) DMCM->DNA Binds to Cleavage Sequence-Specific Cleavage (GACGTC) DNA->Cleavage Induces Arrest G2/M Cell Cycle Arrest Cleavage->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Results in MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with DMCM Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT assay.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents. [6][7][8] Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest (e.g., U87 MG)

  • Matrigel (optional, to enhance tumor formation)

  • DMCM formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Protocol:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse. [7]

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer DMCM to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral), at a predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same schedule and route.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers two to three times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2. [6] * Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • Euthanize the mice and excise the tumors.

    • Weigh the tumors and, if desired, process them for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of DMCM.

Conclusion

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine is a promising anticancer candidate with a well-defined mechanism of action. The protocols outlined in this application note provide a robust framework for its preclinical evaluation. Careful execution of these experiments will yield valuable data on the compound's potency, efficacy, and potential for further development as a novel cancer therapeutic.

References

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
  • Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. (n.d.). RSC Advances.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology.
  • Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents. (n.d.). ResearchGate.
  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). NIH.
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PubMed Central.
  • Synthesis and In Vitro Antitumor Evaluation of Some Carbazole‐Based Thiazole, Thiophene, and 1,3,4‐Thiadiazole Derivatives. (n.d.). ResearchGate.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. (2023, June 16). PubMed Central.
  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.).
  • Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. (2016, July 15). Semantic Scholar.
  • Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line. (2025, August 6). ResearchGate.

Sources

Application Notes and Protocols for the Suzuki Coupling of Brominated Carbazoles to Synthesize Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole Precursors and the Power of Suzuki-Miyaura Cross-Coupling

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, forming the structural core of a vast array of organic light-emitting diodes (OLEDs), photovoltaics, pharmaceuticals, and alkaloids. The ability to precisely functionalize the carbazole scaffold is paramount to tuning the electronic and pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a robust and versatile method for forming carbon-carbon bonds.[1][2][3]

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of brominated carbazoles with arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this guide will address common challenges and troubleshooting strategies to empower researchers in the successful synthesis of their target carbazole-based precursors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of the brominated carbazole. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the carbazole ring and the nature of the palladium catalyst and its associated ligands.

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base and solvent is critical for an efficient transmetalation.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the carbazole and the aryl group, releasing the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Brominated Carbazole pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate->transmetalation Boronic Acid + Base pd_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for the Suzuki Coupling of Brominated Carbazoles

This protocol provides a starting point for the Suzuki coupling of a generic N-substituted 3-bromocarbazole with phenylboronic acid. The stoichiometry and reaction parameters can be adapted for other brominated carbazoles and boronic acids.

Materials and Reagents:

  • N-substituted 3-bromocarbazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.02-0.05 mmol, 2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent: A degassed mixture of Toluene and Water (e.g., 4:1 or 5:1 v/v) or 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-substituted 3-bromocarbazole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[5] Alternatively, recrystallization can be an effective purification method for solid products.[6][7][8]

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst in Flask) start->setup inert 2. Create Inert Atmosphere (Vacuum/Inert Gas Cycles) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC) solvent->reaction workup 5. Work-up (Cool, Dilute, Extract) reaction->workup purification 6. Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling of brominated carbazoles.

The Rationale Behind Experimental Choices: A Deeper Dive

The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters.

ParameterRecommended Choices for Brominated CarbazolesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandPd(PPh₃)₄ is a versatile and commonly used catalyst. Pd(dppf)Cl₂ is often effective for more challenging couplings due to the electron-rich and bulky dppf ligand, which can enhance catalyst stability and activity.[9] The choice of catalyst can significantly impact reaction rates and yields.
Ligand Triphenylphosphine (PPh₃), Buchwald-type phosphines (e.g., SPhos, XPhos)The ligand stabilizes the palladium center and modulates its reactivity.[10][11][12] Bulky and electron-rich phosphine ligands can promote the oxidative addition step and prevent catalyst deactivation, which is particularly important for heteroaromatic substrates like carbazoles.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid.[2] The choice of base can influence the reaction rate and selectivity.[13][14][15] For substrates with base-sensitive functional groups, a milder base like KF may be considered.
Solvent System Toluene/H₂O, 1,4-Dioxane/H₂O, DMF/H₂OThe solvent system must solubilize both the organic and inorganic components of the reaction.[13][16] A biphasic system with water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[17]
Temperature 80-110 °CThe reaction temperature affects the rate of all steps in the catalytic cycle. Higher temperatures can accelerate the reaction but may also lead to increased side product formation or catalyst decomposition. Optimization of the temperature is often necessary for a specific substrate pair.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents- Use a fresh batch of catalyst and ensure proper handling.- Thoroughly degas the solvent and maintain a positive pressure of inert gas.- Use high-purity, dry reagents.
Homocoupling of Boronic Acid - Presence of oxygen- Suboptimal catalyst or base- Ensure rigorous exclusion of oxygen.[1]- Screen different palladium catalysts and bases.
Dehalogenation of Carbazole - Presence of protic impurities- Certain bases or solvents- Use anhydrous solvents and dry reagents.- Consider a different base or solvent system.[1]
Protodeboronation of Boronic Acid - High temperatures- Prolonged reaction times- Optimize the reaction temperature and time.[18]- Use the boronic acid in a slight excess.
Formation of Palladium Black - Catalyst decomposition- Use a more stable catalyst or ligand.- Lower the reaction temperature.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of functionalized carbazole precursors. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity of their desired products. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool in the development of novel materials and pharmaceuticals.

References

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (n.d.). The Doyle Group. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. Available at: [Link]

  • Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. (n.d.). PMC - NIH. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki Coupling Mechanism. (2022). YouTube. Available at: [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Purification of carbazole by solvent crystallization under two forced cooling modes. (n.d.). ResearchGate. Available at: [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization. (n.d.). Atlantis Press. Available at: [Link]

Sources

Application Note: Structural Characterization of (9H-carbazol-3-ylmethyl)amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical foundation for the structural characterization of (9H-carbazol-3-ylmethyl)amine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the principles of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as applied to this specific molecule. The guide will cover sample preparation, experimental setup, and in-depth interpretation of the resulting spectra. While experimentally obtained spectra for this specific compound are not widely available, this note provides a robust, predicted spectral analysis based on established substituent effects on the carbazole scaffold, supported by data from analogous structures.

Introduction: The Significance of (9H-carbazol-3-ylmethyl)amine

The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties. (9H-carbazol-3-ylmethyl)amine serves as a versatile building block for the synthesis of a wide array of compounds, including potential anticancer agents, organic light-emitting diode (OLED) materials, and molecular probes. Accurate structural elucidation of this intermediate is paramount to ensure the integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note will serve as a practical guide to leveraging the power of NMR for the definitive characterization of (9H-carbazol-3-ylmethyl)amine.

Molecular Structure and Predicted NMR Active Nuclei

The structure of (9H-carbazol-3-ylmethyl)amine, presented below, features a carbazole core with a methylamine substituent at the 3-position. The numbering of the carbazole ring is crucial for the assignment of NMR signals.

Diagram: Molecular Structure and Numbering of (9H-carbazol-3-ylmethyl)amine

Caption: Structure of (9H-carbazol-3-ylmethyl)amine with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for (9H-carbazol-3-ylmethyl)amine. These predictions are based on the known NMR data of carbazole and the substituent chemical shift (SCS) effects of a methylamine group.[1][2] The actual experimental values may vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-9 (NH)~10.8 - 11.2br s1H-
H-4~8.1 - 8.3d1HJ = ~1.5 Hz
H-5~8.0 - 8.2d1HJ = ~7.8 Hz
H-2~7.8 - 8.0dd1HJ = ~8.4, 1.5 Hz
H-8~7.4 - 7.6d1HJ = ~8.1 Hz
H-1, H-7~7.3 - 7.5m2H-
H-6~7.1 - 7.3t1HJ = ~7.5 Hz
-CH₂-~3.8 - 4.0s2H-
-NH₂~1.5 - 2.5br s2H-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4a, C-4b~140 - 142
C-8a, C-9a~138 - 140
C-3~128 - 130
C-2~126 - 128
C-6~125 - 127
C-4~122 - 124
C-5~120 - 122
C-7~118 - 120
C-1~110 - 112
C-8~108 - 110
-CH₂-~45 - 50

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Materials:

  • (9H-carbazol-3-ylmethyl)amine (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Cotton or glass wool plug

Protocol:

  • Weighing the Sample: Accurately weigh the appropriate amount of (9H-carbazol-3-ylmethyl)amine into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting choice for polar compounds like amines.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram: NMR Sample Preparation Workflow

G A Weigh Sample (5-50 mg) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Dissolve Sample (0.6-0.7 mL) B->C D Filter into NMR Tube C->D E Cap and Label D->E F Ready for NMR Analysis E->F

Caption: A streamlined workflow for preparing high-quality NMR samples.

NMR Instrument Parameters

The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for your specific instrument.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): -10 to 160 ppm.

  • Temperature: 298 K.

Spectral Interpretation: A Step-by-Step Guide

¹H NMR Spectrum Analysis
  • N-H Proton: The proton on the carbazole nitrogen (H-9) is expected to be a broad singlet in the downfield region (around 10.8-11.2 ppm) due to hydrogen bonding and exchange. The amine protons (-NH₂) will also appear as a broad singlet, typically more upfield.

  • Aromatic Protons: The protons on the carbazole ring will appear in the aromatic region (approximately 7.0-8.3 ppm). The substitution at C-3 breaks the C₂ symmetry of the carbazole, leading to eight distinct aromatic signals.

    • H-4: This proton is a doublet due to coupling with H-2.

    • H-2: This proton is a doublet of doublets, coupling to both H-1 and H-4.

    • The remaining aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) based on their coupling partners.

  • Aliphatic Protons: The methylene protons (-CH₂-) adjacent to the carbazole ring are expected to be a singlet around 3.8-4.0 ppm. The lack of coupling indicates no adjacent protons.

¹³C NMR Spectrum Analysis
  • Quaternary Carbons: The spectrum will show four quaternary carbon signals corresponding to C-4a, C-4b, C-8a, and C-9a in the downfield region of the aromatic spectrum.

  • Aromatic CH Carbons: Eight distinct signals are expected for the aromatic methine carbons. Their chemical shifts are influenced by the electron-donating nature of the nitrogen and the substituent at C-3.

  • Aliphatic Carbon: A single signal in the upfield region (around 45-50 ppm) will correspond to the methylene carbon (-CH₂-).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments are invaluable.[4][5]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the carbazole ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Diagram: Logic of 2D NMR for Structural Elucidation

G H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Direct ¹H-¹³C Correlation C13_NMR->HMBC Long-Range ¹H-¹³C Correlation Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interplay of 1D and 2D NMR experiments for structural determination.

Conclusion

This application note provides a comprehensive framework for the characterization of (9H-carbazol-3-ylmethyl)amine using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and instrument setup, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important synthetic intermediate. For unequivocal structural assignment, the use of 2D NMR techniques is highly recommended. The predicted spectral data provided serves as a valuable reference for experimental work.

References

  • D. R. Mal, "15N NMR in Heterocyclic Chemistry," NPTEL, 2013. [Link]

  • A. R. Katritzky, et al., "13C NMR chemical shift assignments for some carbazole derivatives," Magnetic Resonance in Chemistry, 1988. [Link]

  • A. M. S. Silva, et al., "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, 2005.
  • American Chemical Society, "NMR Guidelines for ACS Journals". [Link]

  • Royal Society of Chemistry, "Experimental reporting". [Link]

  • H. Friebolin, "Basic One- and Two-Dimensional NMR Spectroscopy," Wiley-VCH, 2010.
  • T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry," Elsevier, 2016.
  • S. Mecking, et al.
  • M. Sajjad, et al., "How to include original NMR data in a manuscript?," ResearchGate, 2021. [Link]

  • Organomation, "NMR Sample Preparation: The Complete Guide". [Link]

  • N. Kumar Fuloria and S. Fuloria, "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy," Journal of Analytical & Bioanalytical Techniques, 2013.
  • A. M. S. Silva, "Advanced NMR techniques for structural characterization of heterocyclic structures," University of Aveiro, 2011. [Link]

  • S. A. Ali, et al., "1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol," Molbank, 2018. [Link]

  • M. A. A.
  • ETH Zurich, "Structure Elucidation by NMR". [Link]

Sources

(9H-Carbazol-3-ylmethyl)amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a privileged scaffold in medicinal chemistry, consistently imparts significant biological activity to a diverse range of therapeutic agents.[1][2] Its rigid, planar, and electron-rich nature allows for favorable interactions with various biological targets, making it a cornerstone in the design of novel drugs.[3] Among the numerous carbazole-based synthons, (9H-carbazol-3-ylmethyl)amine stands out as a particularly valuable building block. The primary amine functionality at the C3 position offers a versatile handle for introducing a wide array of substituents, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates.

This technical guide provides a comprehensive overview of the synthesis and application of (9H-carbazol-3-ylmethyl)amine in medicinal chemistry. It is designed to equip researchers with the necessary knowledge and detailed protocols to effectively utilize this building block in their drug discovery programs.

Physicochemical Properties and Handling

While specific experimental data for (9H-carbazol-3-ylmethyl)amine is not extensively reported, its physicochemical properties can be estimated based on the parent carbazole structure and related amines.

PropertyEstimated ValueRationale/Source
Molecular Formula C₁₃H₁₂N₂Calculated
Molecular Weight 196.25 g/mol Calculated
Appearance Off-white to light brown solidInferred from related compounds
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in other organic solvents; likely to form salts in aqueous acidic solutions.General solubility of carbazole derivatives
pKa (of the amine) ~9-10Typical for a primary benzylic amine
LogP ~2.5-3.5Estimated based on carbazole and aminomethyl group

Storage and Handling: (9H-Carbazol-3-ylmethyl)amine should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As a primary amine, it is susceptible to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and sensitive reactions. For ease of handling and improved stability, it can be converted to its hydrochloride salt.

Synthesis of (9H-Carbazol-3-ylmethyl)amine: A Multi-step Approach

A robust and reliable synthesis of (9H-carbazol-3-ylmethyl)amine with an unprotected N9 position is best achieved through a multi-step sequence involving protection of the carbazole nitrogen, formylation, reductive amination, and deprotection. This strategy ensures high yields and regioselectivity.

Synthesis_Workflow Carbazole 9H-Carbazole Boc_Carbazole N-Boc-9H-Carbazole Carbazole->Boc_Carbazole Boc₂O, DMAP Aldehyde N-Boc-9H-carbazole- 3-carbaldehyde Boc_Carbazole->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Boc_Amine N-Boc-(9H-carbazol- 3-ylmethyl)amine Aldehyde->Boc_Amine Reductive Amination (NH₄OAc, NaBH₃CN) Final_Product (9H-carbazol-3-ylmethyl)amine Boc_Amine->Final_Product Deprotection (TFA or HCl) Kinase_Inhibitor_Synthesis Building_Block (9H-carbazol-3-ylmethyl)amine Acylation Acylation with Heterocyclic Acid Chloride Building_Block->Acylation Amide_Coupling Amide Coupling with Substituted Carboxylic Acid Building_Block->Amide_Coupling Kinase_Inhibitor1 Carbazole-based Kinase Inhibitor A Acylation->Kinase_Inhibitor1 Kinase_Inhibitor2 Carbazole-based Kinase Inhibitor B Amide_Coupling->Kinase_Inhibitor2

Sources

Application Notes and Protocols for the Synthesis and Biological Evaluation of Carbazole-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carbazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The formation of Schiff bases (imines) from carbazole precursors further enhances this biological potential by introducing the azomethine group (-C=N-), a key pharmacophore that increases structural diversity and chelating ability.[3][4] This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of novel carbazole-based Schiff bases. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to explore this promising class of compounds for therapeutic applications.

Scientific Rationale and Strategic Approach

The planar, electron-rich carbazole nucleus serves as an excellent platform for drug design. Its rigid structure is conducive to intercalation with DNA, a mechanism exploited in many anticancer agents.[5] The synthesis of Schiff bases is a straightforward and efficient method to introduce further functionality. This is achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[6][7] The resulting imine bond is not merely a linker; its nitrogen atom can act as a hydrogen bond acceptor, and the entire group can coordinate with metal ions, often enhancing the compound's biological efficacy.[8]

Our strategic workflow is designed as a self-validating system, moving from precursor synthesis to the final biological assessment. Each step is supported by robust characterization to ensure the integrity of the compounds before proceeding to the next stage.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Carbazole Precursor (e.g., Amino-carbazole) C Schiff Base Condensation A->C B Aromatic Aldehyde (Varied Substituents) B->C D Purification (Recrystallization/Chromatography) C->D E Spectroscopic Analysis (FT-IR, NMR, Mass Spec) D->E F Antioxidant Assays (DPPH, ABTS) E->F G Anticancer Assays (MTT, SRB) E->G H Antimicrobial Assays (MIC Determination) E->H I Mechanistic Studies (e.g., DNA Binding) G->I

Figure 1: High-level experimental workflow.

Synthesis of Carbazole-Based Schiff Bases

The cornerstone of synthesizing these compounds is the Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form the imine.[9][10] The reaction is typically acid-catalyzed, with a pH around 5 being optimal to facilitate both the protonation of the hydroxyl intermediate for water elimination and to ensure the amine remains sufficiently nucleophilic.[9]

Synthesis of Precursor: 3-Amino-9-ethylcarbazole

The starting material, a carbazole derivative with a primary amine, is crucial. 3-Amino-9-ethylcarbazole is a common and versatile precursor. Its synthesis from 9-ethylcarbazole involves nitration followed by reduction.

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the condensation of an amino-carbazole with a substituted aromatic aldehyde.

Materials:

  • 3-Amino-9-ethylcarbazole

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-amino-9-ethylcarbazole (1.0 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Aldehyde: To this solution, add the substituted benzaldehyde (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out. If not, the volume of the solvent can be reduced, or the solution can be cooled in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at 50-60 °C.

G cluster_mechanism Schiff Base Formation Mechanism Carbazole-NH2 Carbazole-NH₂ Intermediate Carbinolamine Intermediate Carbazole-NH2->Intermediate + R-CHO Aldehyde R-CHO Aldehyde->Intermediate Imine Carbazole-N=CH-R (Schiff Base) Intermediate->Imine - H₂O H2O H₂O Intermediate->H2O

Figure 2: Simplified Schiff base reaction.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases before proceeding to biological assays.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a primary tool for confirming the formation of the Schiff base. The key diagnostic evidence is the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the amine, and the appearance of a new, strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. A key signal to identify is the proton of the azomethine group (-N=CH-), which appears as a singlet in the downfield region, usually between δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons also confirms the reaction.[11]

    • ¹³C NMR: The carbon of the azomethine group will appear in the range of δ 145-165 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of the product's identity.

Technique Key Observational Evidence for Schiff Base Formation
FT-IR Appearance of C=N stretch (~1600-1650 cm⁻¹); Disappearance of C=O and N-H stretches.
¹H NMR Appearance of a singlet for the azomethine proton (-N=CH-) at ~δ 8.0-9.0 ppm.
¹³C NMR Appearance of the azomethine carbon signal at ~δ 145-165 ppm.
Mass Spec Detection of the molecular ion peak corresponding to the expected molecular weight.
Table 1: Spectroscopic evidence for characterization.

Protocols for Biological Evaluation

The diverse biological activities of carbazole-based Schiff bases can be assessed using a panel of standardized in vitro assays.

Antioxidant Activity Evaluation

Oxidative stress is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.[12] The DPPH and ABTS assays are widely used for this purpose.[13][14]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.[12]

  • Procedure:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or BHT can be used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample.

Anticancer Activity (Cytotoxicity) Evaluation

The potential of these compounds to inhibit cancer cell growth is a primary area of investigation.[2][15] The MTT assay is a common, reliable method for assessing cell viability and cytotoxicity.[16][17]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17][18]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the carbazole-based Schiff base dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Evaluation

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[19]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique.[20][21]

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the inoculum to each well of the plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Mechanistic Insights: DNA Binding Studies

For compounds showing significant anticancer activity, investigating their mechanism of action is a critical next step. Given the planar nature of the carbazole ring, DNA interaction is a plausible mechanism.[5][22]

Protocol: UV-Visible Spectrophotometric Titration for DNA Binding

  • Principle: The binding of a small molecule to DNA can cause changes in the UV-Vis absorption spectrum of the molecule, such as hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift to longer wavelengths). These changes indicate an interaction, often intercalation or groove binding.[23][24]

  • Procedure:

    • Prepare a stock solution of the Schiff base in a suitable buffer (e.g., Tris-HCl).

    • Keep the concentration of the Schiff base constant while titrating with increasing concentrations of calf thymus DNA (ct-DNA).

    • After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

    • Observe the changes in the absorption maxima and intensity to infer the binding mode and calculate the binding constant (K_b).

G cluster_dna DNA Interaction Mechanisms A Carbazole Schiff Base C Intercalation (Planar ring inserts between base pairs) A->C D Groove Binding (Compound fits into major/minor groove) A->D B DNA Double Helix B->C B->D

Figure 3: Potential DNA binding modes.

Conclusion and Future Directions

The synthetic accessibility of carbazole-based Schiff bases, coupled with their rich chemical diversity and significant biological potential, makes them a highly attractive area for drug discovery. The protocols outlined in this document provide a robust framework for the synthesis, characterization, and systematic evaluation of these compounds. Future work should focus on expanding the library of derivatives to establish clear structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and exploring their potential for forming metal complexes to further enhance therapeutic efficacy.[8][25]

References

  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). MDPI.
  • Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. (2018). ScienceDirect.
  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). ScienceDirect.
  • Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. (N/A). The Distant Reader.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (N/A). PMC - NIH.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
  • Schiff's bases mechanism: Significance and symbolism. (2024). Metacog.
  • Application Notes and Protocols for Evaluating the Antioxidant Properties of Phenolic Schiff Bases. (N/A). Benchchem.
  • Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (N/A). Semantic Scholar.
  • Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. (N/A). PMC - NIH.
  • 12.6: Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts.
  • In Vitro Antioxidant Properties of Novel Schiff Base Complexes. (2025).
  • Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. (2018). PMC - PubMed Central.
  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2020). N/A.
  • Heterocyclic Schiff Bases as Non Toxic Antioxidants: Solvent Effect, Structure Activity Relationship and Mechanism of Action. (2018). PubMed.
  • Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. (2022). PubMed.
  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. (N/A). NIH.
  • The anticancer activity of carbazole alkaloids. (N/A). PubMed.
  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (N/A). N/A.
  • (PDF) Biological activities of metal complexes with Schiff base. (2024).
  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (N/A). PubMed.
  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2025). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). N/A.
  • Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents. (2025). PubMed.
  • Synthesis, biological evaluation of antioxidant-antibacterial activities and computational studies of novel anthracene- and pyrene-based Schiff base deriv
  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI.
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (9H-carbazol-3-ylmethyl)amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (9H-carbazol-3-ylmethyl)amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The inherent basicity of the primary amine, coupled with the aromatic carbazole core, presents unique purification challenges that this guide will address in a practical, question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on established chemical principles and field-proven experience.

Question 1: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What's happening and how can I fix it?

Answer:

Streaking on a TLC plate is a common issue when dealing with basic compounds like (9H-carbazol-3-ylmethyl)amine on standard silica gel.

Causality: The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel. The basic primary amine group of your carbazole derivative interacts strongly with these acidic sites via an acid-base interaction. This strong, and often irreversible, binding leads to poor mobility of the compound, resulting in significant streaking rather than a compact spot.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your mobile phase. This base will "neutralize" the acidic silanol groups, preventing your compound from binding too strongly.

    • Triethylamine (TEA): This is the most common and effective additive. Start by adding 0.1-1% TEA to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). You should observe a significant improvement in the spot shape.[1][2]

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase, typically in a dichloromethane/methanol system.

  • Alternative Stationary Phase: If streaking persists, consider a less acidic stationary phase.

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.[2]

    • Amine-functionalized Silica: These columns have an aminopropyl-functionalized surface, which creates a basic environment and minimizes the interaction with basic analytes.[1][3]

Question 2: I'm seeing significant peak tailing during column chromatography of my (9H-carbazol-3-ylmethyl)amine derivative. How can I obtain sharper, more symmetrical peaks?

Answer:

Peak tailing in column chromatography is the preparative-scale manifestation of the same issue causing streaking on TLC plates.

Causality: The strong interaction between the basic amine and acidic silica gel leads to a slow and uneven elution of the compound from the column, resulting in a "tailing" peak shape.[2] This can lead to poor separation from impurities and lower yields of the pure compound.

Solutions:

  • Mobile Phase Additive (Triethylamine): As with TLC, adding 0.1-1% triethylamine (TEA) to your eluent is the primary solution. The TEA will compete with your amine for the acidic sites on the silica, leading to a more symmetrical peak shape.[1][2]

  • Use of Amine-Functionalized Silica: For particularly challenging separations, an amine-functionalized silica column can provide excellent peak shapes without the need for mobile phase additives.[1][3]

  • Reversed-Phase Chromatography: If your compound and impurities have suitable solubility, reversed-phase chromatography (e.g., C18 silica) can be a powerful alternative. The separation is based on hydrophobicity rather than interaction with acidic silanol groups. For basic amines, it's often beneficial to use a mobile phase with a pH adjusted to be alkaline (at least two pH units above the pKa of the amine) to ensure the compound is in its free-base, more lipophilic form.[3]

Question 3: My purified (9H-carbazol-3-ylmethyl)amine appears to be degrading or changing color upon storage. What could be the cause and how can I improve its stability?

Answer:

Amines, particularly aromatic amines, can be susceptible to degradation, often through oxidation.

Solutions:

  • Storage Conditions:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber vials or store the compound in the dark to prevent light-induced degradation.

    • Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can slow down the rate of degradation.[5][6]

  • Salt Formation: Converting the free base to a salt (e.g., a hydrochloride or hydrobromide salt) can significantly improve its stability. The protonated amine is much less susceptible to oxidation. This is a common strategy in the pharmaceutical industry to improve the shelf-life of amine-containing drugs.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of (9H-carbazol-3-ylmethyl)amine?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reduction of a corresponding azide or the reductive amination of 9H-carbazole-3-carbaldehyde. Potential impurities could include:

  • Unreacted starting materials: e.g., 9H-carbazole-3-carbaldehyde.

  • Intermediates: e.g., the corresponding oxime or imine from reductive amination.

  • Over-alkylation products: If the amine is used in a subsequent reaction, di-alkylation can occur.

  • Byproducts from the reducing agent.

Q2: Can I use recrystallization to purify (9H-carbazol-3-ylmethyl)amine?

A2: Yes, recrystallization can be a very effective purification technique, especially for removing minor impurities after an initial purification by column chromatography. The choice of solvent is critical.[7] A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For carbazole derivatives, solvents like ethanol, isopropanol, or mixtures including dichloromethane have been used.[8][9]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide a good separation between your desired compound and any impurities on a TLC plate. For (9H-carbazol-3-ylmethyl)amine, a good starting point is a mixture of a non-polar solvent and a polar solvent, such as:

  • Dichloromethane/Methanol

  • Ethyl Acetate/Hexane

Develop the TLC in various ratios of these solvents (e.g., 9:1, 4:1, 1:1) to find the system that gives your product an Rf value of approximately 0.2-0.4. Remember to add 0.1-1% triethylamine to the solvent mixture to prevent streaking.

Section 3: Experimental Protocols

Protocol 1: Column Chromatography of (9H-carbazol-3-ylmethyl)amine

Objective: To purify crude (9H-carbazol-3-ylmethyl)amine using silica gel column chromatography.

Materials:

  • Crude (9H-carbazol-3-ylmethyl)amine

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Prepare a stock solution of your chosen eluent (e.g., 95:5 DCM:MeOH) containing 1% TEA.

    • Run a TLC of the crude material in this solvent system to confirm an appropriate Rf value (0.2-0.4) and good separation. Adjust the solvent polarity if necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).[2]

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified (9H-carbazol-3-ylmethyl)amine.[2]

Protocol 2: Recrystallization of (9H-carbazol-3-ylmethyl)amine Hydrochloride

Objective: To further purify (9H-carbazol-3-ylmethyl)amine by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Purified (9H-carbazol-3-ylmethyl)amine (free base)

  • Ethanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid (HCl) or HCl in a solvent like diethyl ether or dioxane.

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution:

    • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., ethanol) in an Erlenmeyer flask. Gentle heating may be required.

  • Salt Formation:

    • Slowly add a stoichiometric amount of HCl (either concentrated or as a solution) to the amine solution while stirring. The hydrochloride salt should precipitate.

  • Redissolution and Crystallization:

    • Heat the mixture until the salt redissolves completely.

    • Allow the solution to cool slowly to room temperature. Crystals of the hydrochloride salt should form.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Visualizations

Workflow for Troubleshooting Amine Purification

TroubleshootingWorkflow start Crude Amine Product tlc Run TLC with Standard Eluent start->tlc streaking Streaking or Tailing? tlc->streaking no_streaking Good Spot Shape streaking->no_streaking No add_tea Add 0.1-1% TEA to Eluent streaking->add_tea Yes alt_stationary Consider Alternative Stationary Phase (Alumina or Amine-Silica) streaking->alt_stationary Still Streaking column_chrom Proceed to Column Chromatography no_streaking->column_chrom re_tlc Re-run TLC add_tea->re_tlc re_tlc->streaking

Caption: A decision-making workflow for troubleshooting common issues in the purification of basic amines like (9H-carbazol-3-ylmethyl)amine.

Purification Strategy Overview

PurificationStrategy crude Crude (9H-carbazol-3-ylmethyl)amine primary_purification Primary Purification crude->primary_purification column Column Chromatography (Silica + TEA or Amine-Silica) primary_purification->column secondary_purification Secondary Purification / Stability column->secondary_purification recrystallization Recrystallization (Free Base) secondary_purification->recrystallization salt_formation Salt Formation & Recrystallization (e.g., HCl salt) secondary_purification->salt_formation final_product Pure, Stable Product recrystallization->final_product salt_formation->final_product

Caption: An overview of the general purification strategy for (9H-carbazol-3-ylmethyl)amine and its derivatives.

References

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. In 2016 International Conference on Civil, Transportation and Environment (ICCTE 2016).
  • Carbazoles, process for their preparation, pharmaceutical compositions containing them, and intermediates thereto. (n.d.). Google Patents.
  • Carbazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Advances in Engineering Research.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Alcaide, B., & Almendros, P. (2020). Synthesis of carbazoles and derivatives from allenes. Beilstein Journal of Organic Chemistry, 16, 1488–1500.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Venkatesh, K., Rayam, P., Chandra Sekhar, K. B., & Mukkanti, K. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.
  • Ames, M. M., Miller, K. J., & Moertel, C. G. (1991). Studies on the stability of trimelamol, a carbinolamine-containing antitumor drug. Journal of pharmaceutical sciences, 80(4), 347–350.
  • Kollimalaian, K., Wu, J. F., Lin, Y. H., & Parthasarathy, V. (2025). Revisiting Carbazole: Origin, Impurity, and Properties.
  • You, Y., You, J., & Ju, H. (2006). Determination of amines using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as labeling reagent by HPLC with fluorescence detection and identification with APCI/MS. Talanta, 69(1), 107–114.
  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. Molecules (Basel, Switzerland), 20(8), 13686–13697.
  • Wang, S., Liu, Y., Li, Y., Wang, Y., Zhang, Y., Fan, Z., & Wang, Q. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC advances, 11(3), 1546–1557.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals.
  • Walker, S. E., & Iazzetta, J. (1995). Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags. The Canadian journal of hospital pharmacy, 48(4), 225–230.
  • Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Organic & biomolecular chemistry, 21(45), 9201–9225.
  • A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol. (n.d.). Google Patents.
  • Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothi. (n.d.). SciSpace.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Liu, Y., Li, Q., & Zhang, H. (2019).
  • Santen, S. A., Scott, J. L., & Jacob, M. (2024). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
  • Miyauchi, M., Kanno, O., & Kawamoto, I. (1997). A novel oral carbapenem CS-834: chemical stability of pivaloyloxymethyl esters of carbapenems and cephalosporins in phosphate buffer solution. The Journal of antibiotics, 50(9), 794–796.
  • Purification of primary amines using Schiff base immobilization. (2020, April 22). Chemistry Stack Exchange. [Link]

  • Al-Juboori, S. A. A. (2020). Synthesis of new 9H-Carbazole derivatives.
  • Wagner, J., & Kleinebudde, P. (2018). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. Pharmaceutics, 10(4), 213.
  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Romsted, L. S. (1975). Catalysis of carbaryl hydrolysis in micellar solutions of cetyltrimethylammonium bromide. Journal of Organic Chemistry, 40(25), 3684-3688.

Sources

Technical Support Center: Improving the Solubility of Carbazole-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of carbazole-based compounds for in vitro and in vivo biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

The Challenge with Carbazole Solubility

Carbazole and its derivatives are a cornerstone in medicinal chemistry, showing a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] However, the therapeutic potential of these compounds is often hampered by a significant, practical hurdle: poor aqueous solubility.[1] The planar, aromatic, and largely non-polar structure of the carbazole core is inherently hydrophobic, leading to challenges in preparing solutions suitable for biological assays.[3][4] This guide will walk you through systematic approaches to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm starting with a new carbazole derivative. What is the first and most common method to prepare it for a cell-based assay?

A1: The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of hydrophobic compounds and its compatibility with most cell culture systems at low final concentrations.[5][6]

The Causality: DMSO is a highly polar aprotic solvent that can disrupt the intermolecular forces between the carbazole molecules, allowing them to dissolve. When this concentrated stock is diluted into a large volume of aqueous buffer or cell culture medium, the goal is for the compound to remain in solution at the final, low concentration required for the assay.

Best Practice:

  • Prepare a stock solution in 100% DMSO, typically at a concentration of 10-50 mM.

  • Ensure the compound is completely dissolved by vortexing or brief sonication.[7]

  • For biological assays, serially dilute this stock solution in your aqueous medium (e.g., cell culture media) to the final desired concentration.

  • Crucially, ensure the final concentration of DMSO in your assay is non-toxic to your cells, typically ≤ 0.1% to 0.5%.[3][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]

Q2: Why does my carbazole compound precipitate out of solution when I dilute the DMSO stock into my aqueous cell culture medium?

A2: This is a very common problem known as "solvent shock" or "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. The DMSO concentration drops dramatically, and the water becomes the primary solvent, causing the hydrophobic compound to crash out of solution.[7]

The Causality: The solubility of your compound in the final aqueous medium is lower than the concentration you are trying to achieve. Even if the final concentration is theoretically low, the kinetics of dilution can cause localized super-saturation, leading to precipitation.[8]

Q3: Can I just warm the solution to get my compound to dissolve?

A3: While increasing temperature can enhance the solubility of many organic compounds, this approach should be used with caution.[4]

The Causality: Heating increases the kinetic energy of the system, helping to overcome the intermolecular forces of the crystal lattice. However, this may only create a supersaturated solution that is thermodynamically unstable. Upon cooling to the experimental temperature (e.g., 37°C for cell culture), the compound is likely to precipitate out, often in an uncontrolled manner.[9] Furthermore, many compounds are heat-labile and can degrade at elevated temperatures. This method is generally not recommended for creating stable solutions for multi-day assays.

Troubleshooting Guide: Advanced Solubilization Strategies

If preparing a simple DMSO stock solution fails, a systematic approach is needed to find the optimal solubilization strategy. The following Q&A guide addresses more complex solubility issues.

Q4: My compound precipitates even at low concentrations in the final assay medium. What are my options?

A4: When simple dilution fails, you need to modify the properties of the final aqueous solution or use a formulation approach to keep the compound soluble. The choice of method depends on the compound's specific physicochemical properties and the constraints of your biological assay.

Below is a decision-making workflow to guide your strategy selection.

G start Compound Precipitates in Aqueous Medium check_ionizable Does the compound have ionizable groups (acidic/basic)? start->check_ionizable ph_adjust Strategy 1: pH Adjustment check_ionizable->ph_adjust Yes check_assay Is the assay compatible with other excipients? check_ionizable->check_assay No ph_note Adjust buffer pH to ionize the compound and increase aqueous solubility. ph_adjust->ph_note cosolvent Strategy 2: Co-solvents check_assay->cosolvent Yes synthesis_mod Strategy 4: Chemical Modification check_assay->synthesis_mod No (Consider for future analogs) cosolvent_note Use a mixture of solvents (e.g., PEG, ethanol) to modify medium polarity. cosolvent->cosolvent_note cyclodextrin Strategy 3: Complexation (Cyclodextrins) cosolvent->cyclodextrin Try Alternative cyclodextrin_note Encapsulate the hydrophobic compound in the cyclodextrin cavity. cyclodextrin->cyclodextrin_note synthesis_note Add water-solubilizing groups (e.g., sulfonamides, PEG chains) to the carbazole core. synthesis_mod->synthesis_note

Caption: Workflow for selecting a solubility enhancement strategy.

Q5: How do I implement pH adjustment (Strategy 1)?

A5: This strategy is only applicable if your carbazole derivative has ionizable functional groups (e.g., carboxylic acids, amines). The solubility of weak acids and bases is highly pH-dependent.[10]

The Causality: By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (salt) form of the compound, which is almost always more water-soluble than the neutral form. For a weakly basic compound (like one with an amine group), lowering the pH will protonate it, forming a more soluble cation. For a weakly acidic compound, raising the pH will deprotonate it, forming a more soluble anion.[10] Some studies have shown that the antifungal activity of certain carbazole derivatives is strongly stimulated in acidic media, which may be linked to protonation and improved solubility.[11]

Protocol: pH-Dependent Solubility Test

  • Prepare a set of buffers with a range of pH values (e.g., from pH 4.0 to 8.0).

  • Add an excess amount of your solid carbazole compound to a small volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot solubility as a function of pH to identify the optimal pH range.

Considerations:

  • Ensure the required pH is compatible with your biological assay. Extreme pH values can be detrimental to cells or proteins.

  • The pKa of your compound will determine the pH range where solubility changes most dramatically.[12]

Q6: How do I use co-solvents (Strategy 2), and which ones are best?

A6: Co-solvency is a powerful technique that involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of non-polar drugs.[13][14]

The Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[14] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic carbazole molecule to dissolve. Common biocompatible co-solvents include polyethylene glycols (especially PEG 300 or PEG 400), propylene glycol, and ethanol.[13][15]

Co-solventTypical Final ConcentrationProsCons
PEG 400 1-10%Low toxicity, effective for many compounds.[7]Can be viscous; potential for cellular effects at high concentrations.
Ethanol 0.1-2%Readily available, effective solubilizer.Higher potential for cytotoxicity compared to PEG 400.[6]
Propylene Glycol 1-10%Good safety profile, commonly used in formulations.[15]May not be as potent as other co-solvents for highly insoluble compounds.

Protocol: Co-solvent Formulation

  • First, dissolve the carbazole compound in the co-solvent (e.g., PEG 400) or a mixture of DMSO and the co-solvent.[7]

  • Gently warm the mixture if necessary to ensure complete dissolution.

  • Slowly add the aqueous buffer or medium to this solution dropwise while continuously vortexing or stirring.[7] This gradual dilution method is critical to prevent the compound from precipitating.

  • This approach is often used for in vivo studies, with a common vehicle being a mixture of DMSO, PEG 400, and saline.[7]

Q7: What are cyclodextrins (Strategy 3), and how do they work?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[9][16] They are particularly useful when the final concentration of organic solvents must be minimized.

The Causality: Cyclodextrins have a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic carbazole molecule can partition into the non-polar interior of the cyclodextrin, forming a water-soluble "guest-host" complex. This complex effectively shields the hydrophobic drug from the aqueous environment.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[15]

G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex carbazole Hydrophobic Carbazole plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Water-Soluble Inclusion Complex cd->complex Complexation carbazole_in Carbazole

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol: Phase-Solubility Study

  • Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).

  • Add an excess amount of the solid carbazole compound to each CD solution.

  • Follow steps 3-5 from the "pH-Dependent Solubility Test" protocol.

  • Plot the concentration of the dissolved carbazole against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.[17]

  • Once the optimal CD concentration is known, you can prepare your compound directly in that aqueous CD solution for your assay.

Q8: My project is in the early drug discovery phase. Can I improve solubility through chemical modification (Strategy 4)?

A8: Absolutely. This is a key strategy in medicinal chemistry and lead optimization.[18] If you have the flexibility to synthesize new analogs, you can rationally design molecules with improved physicochemical properties.

The Causality: By introducing polar or ionizable functional groups onto the carbazole scaffold, you can significantly enhance its aqueous solubility.[19] This approach directly tackles the root cause of poor solubility—the hydrophobicity of the core structure.

Successful Chemical Modifications for Carbazoles:

  • Sulfonamide Groups: The addition of sulfonamide moieties has been shown to create water-soluble carbazole derivatives with potent antitumor activity.[20][21][22]

  • Charged Moieties: Incorporating basic amine groups or acidic groups can allow for salt formation, which dramatically improves solubility.[3][21]

  • Polyethylene Glycol (PEG) Chains: Attaching short PEG chains ("PEGylation") is a well-established method to increase the hydrophilicity and solubility of a molecule.[3]

This strategy requires synthetic chemistry resources but offers a permanent solution to solubility problems, which is highly advantageous for developing a successful drug candidate.[18]

References

  • A. K., & S. S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 77-83. [Link]

  • Kumar, S., & Singh, P. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 7(4), 85-93. [Link]

  • Solubility of Things. (n.d.). Carbazole. [Link]

  • Malanga, M., Szabó, B., & Varga, V. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Acta Pharmaceutica Hungarica, 86(4), 135-141. [Link]

  • Zhang, X., et al. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 191, 112181. [Link]

  • Solubility of Things. (n.d.). Benz[a]carbazole. [Link]

  • Li, P., & Tabibi, S. E. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1132-1136. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PLoS ONE, 18(6), e0287190. [Link]

  • VerHeul, R. (2017). Answer to "Is there any protocols for making stock solution in cytotoxicity assay?". ResearchGate. [Link]

  • Caruso, A. (Ed.). (n.d.). Special Issue : Carbazole Derivatives: Latest Advances and Prospects. MDPI. [Link]

  • Chen, Y., et al. (2020). Design, synthesis, and evaluations of the antiproliferative activity and aqueous solubility of novel carbazole sulfonamide derivatives as antitumor agents. Bioorganic Chemistry, 99, 103766. [Link]

  • Arora, P. K., & Bae, H. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(14), 5575-5586. [Link]

  • Faridi, H. (2014). Question on "How to enhance drug solubility for in vitro assays?". ResearchGate. [Link]

  • Huang, S., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 999313. [Link]

  • Chen, Y., et al. (2017). Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 27(3), 546-551. [Link]

  • ResearchGate. (2015). Structure-properties relationship of the derivatives of carbazole and 1,8-naphthalimide: Effects of the substitution and the linking topology. Request PDF. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Stolarczyk, A., et al. (2022). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 27(19), 6296. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s336-s345. [Link]

  • Li, Z., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 5, 11355. [Link]

  • MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem Compound Summary for CID 6854. [Link]

  • Gzella, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific Reports, 10, 11756. [Link]

  • Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3), 454-463. [Link]

  • Hegden, R. P., et al. (n.d.). Insilico Design, Synthesis and Biological Evaluation of Novel Carbazole Derivatives. PharmaInfo. [Link]

  • Loftsson, T., & Jónsdóttir, S. (2022). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Molecules, 27(13), 4247. [Link]

  • Kfoury, M., et al. (2023). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. Carbohydrate Polymer Technologies and Applications, 5, 100305. [Link]

  • Ionescu, D. G., et al. (2020). The Importance of Solubility for New Drug Molecules. Clinical Medicine, 1(1), 1-10. [Link]

  • ResearchGate. (n.d.). Theoretical pH-solubility profiles of the studied drugs in compendial... Figure. [Link]

  • Wikipedia. (n.d.). Carbazole. [Link]

Sources

Addressing stability issues of carbazole-based hole-transporting materials in solar cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for carbazole-based hole-transporting materials (HTMs) in solar cell applications. This guide is designed for researchers, scientists, and professionals in the field to address common stability and performance issues encountered during experimental work. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why are carbazole-based derivatives used as HTMs in perovskite solar cells (PSCs)?

A1: Carbazole-based molecules are widely used due to a combination of favorable properties:

  • Excellent Hole-Transport Capability: Their electron-rich aromatic structure facilitates efficient hole mobility.[1]

  • High Thermal Stability: The rigid carbazole core contributes to a high glass transition temperature (Tg), making the materials stable under thermal stress during fabrication and operation.[1][2]

  • Tunable Energy Levels: The carbazole core can be easily functionalized at multiple positions (N-9, C-2, C-7, C-3, C-6), allowing for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to align with the perovskite absorber layer.[1]

  • Cost-Effectiveness: Compared to the benchmark HTM, spiro-OMeTAD, many carbazole derivatives can be synthesized through simpler, more cost-effective routes.[3][4]

Q2: What is the primary cause of instability in devices using carbazole HTMs?

A2: While carbazole HTMs themselves often exhibit good thermal stability, the primary source of device instability frequently comes from the required additives or "dopants".[5][6] Additives like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (tBP) are used to increase the HTM's conductivity and improve charge extraction. However, Li-TFSI is highly hygroscopic, meaning it attracts moisture, which is a well-known degrader of the perovskite layer.[4][6] Furthermore, mobile lithium ions can migrate into the perovskite layer, causing further instability.[4]

Q3: Can I use carbazole HTMs without dopants?

A3: Yes, developing dopant-free HTMs is a major area of research to enhance long-term stability.[6] Success depends on the molecular design of the carbazole HTM. By creating polymers or small molecules with intrinsically high hole mobility and conductivity, the need for hygroscopic additives can be eliminated.[7] For example, phenanthrocarbazole-based polymers have been shown to achieve high efficiency and significantly improved device longevity in dopant-free configurations.[7]

Q4: What is the difference between n-i-p and p-i-n device architectures, and how does it affect my choice of carbazole HTM?

A4: The architecture determines the stacking order of the layers.

  • n-i-p (regular): The HTM is the top layer, deposited on the perovskite. The HTM solution does not need to be orthogonal to the perovskite solvent.

  • p-i-n (inverted): The HTM is the bottom layer, deposited before the perovskite. A critical requirement here is that the HTM layer must be insoluble and resistant to the strong polar solvents (e.g., DMF, DMSO) used to deposit the perovskite layer on top of it.[8] This often necessitates the use of cross-linkable carbazole materials, which can be thermally cured to form a robust, solvent-resistant film.[8]

Troubleshooting Guide: Stability & Performance Issues

This section provides a systematic approach to diagnosing and solving common experimental problems.

Systematic Troubleshooting Workflow

Before diving into specific issues, it's crucial to follow a logical diagnostic process. This workflow ensures that potential causes are systematically investigated and ruled out.

G cluster_0 Initial Observation cluster_1 Material & Film Characterization cluster_2 Device-Level Diagnostics cluster_3 Solution & Optimization start Poor Device Performance (Low PCE / Fast Degradation) morphology 1. Analyze HTM Film Morphology (AFM, SEM) start->morphology Is the film uniform? energy 2. Verify Energy Level Alignment (CV, UPS) morphology->energy Yes solution_morph Optimize Deposition (Solvent, Annealing) morphology->solution_morph No purity 3. Check Material Purity (NMR, HPLC) energy->purity Yes solution_energy Redesign HTM or Add Interlayer energy->solution_energy No purity->purity jv_analysis 4. Analyze J-V Parameters (Voc, Jsc, FF) purity->jv_analysis Yes stability_test 5. Conduct Controlled Stress Tests (Thermal, Light, Humidity) jv_analysis->stability_test interface 6. Probe Interface Recombination (TPV, TPC, EIS) stability_test->interface solution_stability Modify Dopants / Use Dopant-Free HTM / Improve Encapsulation interface->solution_stability

Caption: A systematic workflow for troubleshooting carbazole HTM issues.

Issue 1: Rapid Device Degradation Under Environmental Stress

Symptom: The Power Conversion Efficiency (PCE) of your solar cell drops significantly after exposure to ambient air, heat, or continuous illumination.

Possible Cause 1: Hygroscopic Dopant-Induced Perovskite Degradation

  • Causality: Standard dopants like Li-TFSI are hygroscopic and readily absorb moisture from the environment.[4][6] This moisture infiltrates the HTL and reaches the perovskite layer, initiating a degradation cascade that converts the active perovskite into inactive lead iodide (PbI₂), evidenced by a color change from dark brown/black to yellow.

  • Diagnostic Steps:

    • Visual Inspection: Look for yellowing of the perovskite film after a short period in an uncontrolled environment.

    • XRD Analysis: Perform X-ray diffraction on a degraded film. The emergence of a strong peak at ~12.6° confirms the presence of PbI₂.

    • Control Experiment: Fabricate a device without any dopants in the HTM layer. While its initial efficiency may be lower, its stability against humidity should be markedly improved.

  • Solutions:

    • Dopant-Free HTMs: Synthesize or select a carbazole-based HTM with high intrinsic conductivity that does not require dopants.[4][7]

    • Hydrophobic Interlayers: Introduce a thin, hydrophobic protective layer like poly-N-vinylcarbazole (PVK) between the perovskite and the HTM to act as a moisture barrier.[9]

    • Alternative Dopants: Explore non-hygroscopic chemical dopants or radical cation salts that can oxidize the HTM without introducing moisture sensitivity.[10]

Possible Cause 2: Thermal Instability and Morphological Changes

  • Causality: Although many carbazoles are thermally stable, the overall HTL film, including dopants, can be unstable at elevated temperatures (e.g., >85°C).[10] The HTM can crystallize or phase-segregate from the dopants, creating morphological traps and disrupting the charge transport pathway.[11] This is particularly an issue for HTMs with a low glass transition temperature (Tg).

  • Diagnostic Steps:

    • Thermal Stress Test: Age unencapsulated devices on a hotplate at 85°C in an inert atmosphere (e.g., a nitrogen-filled glovebox) and track their PCE over time. This decouples thermal effects from moisture/oxygen effects.

    • Atomic Force Microscopy (AFM): Compare the surface morphology of a fresh HTL film with one that has been thermally stressed. Look for signs of crystallization or increased surface roughness.

  • Solutions:

    • Select High-Tg HTMs: Choose carbazole derivatives specifically designed for high thermal stability, often featuring bulky side groups or a rigid molecular structure.[2]

    • Cross-linkable HTMs: Use carbazole HTMs with cross-linkable moieties.[8] A post-deposition thermal annealing step creates a robust, 3D polymer network that is highly resistant to morphological changes.

Key Degradation Pathways

The following diagram illustrates the primary mechanisms by which environmental stressors compromise the integrity of the HTM/perovskite interface.

G cluster_0 Environmental Stressors cluster_1 Degradation Mechanisms cluster_2 Device Failure Modes Moisture Moisture (H₂O) Perovskite_Decomp Perovskite Decomposition (CH₃NH₃PbI₃ → PbI₂) Moisture->Perovskite_Decomp Hygroscopic Dopants Oxygen Oxygen (O₂) HTM_Oxidation Irreversible HTM Oxidation Oxygen->HTM_Oxidation Heat Heat (ΔT) Ion_Migration Dopant/Ion Migration Heat->Ion_Migration Morph_Change HTM Crystallization Heat->Morph_Change Light Light (hν) Light->Perovskite_Decomp Photo-induced Failure PCE Loss: - Increased Recombination - Poor Charge Extraction - Delamination Perovskite_Decomp->Failure HTM_Oxidation->Failure Ion_Migration->Failure Morph_Change->Failure

Caption: Key degradation pathways affecting carbazole HTMs in PSCs.

Issue 2: Low Power Conversion Efficiency (PCE)

Symptom: Your freshly fabricated device shows poor overall performance, characterized by a low Fill Factor (FF), low Open-Circuit Voltage (Voc), or low Short-Circuit Current (Jsc).

Possible Cause 1: Energy Level Mismatch

  • Causality: Efficient hole extraction requires the HOMO level of the carbazole HTM to be slightly higher than (i.e., less negative than) the valence band maximum (VBM) of the perovskite. A significant mismatch can either impede hole transfer (if HOMO is too low) or lead to a large energy offset, reducing the achievable Voc (if HOMO is too high).[1][12]

  • Diagnostic Steps:

    • Cyclic Voltammetry (CV): Use CV to determine the oxidation potential of your carbazole HTM and estimate its HOMO level. Compare this with the known VBM of your perovskite.

    • Ultraviolet Photoelectron Spectroscopy (UPS): For a more precise measurement, use UPS to directly measure the work function and HOMO level of your HTM film.

  • Solutions:

    • Molecular Engineering: Select or synthesize a different carbazole derivative. Electron-donating groups (e.g., methoxy) attached to the carbazole core will raise the HOMO level, while electron-withdrawing groups (e.g., fluorine) will lower it.[13]

    • Interface Modification: Introduce a self-assembled monolayer (SAM) like MeO-2PACz between the perovskite and HTM to better bridge the energy levels and reduce interfacial recombination.[14]

Possible Cause 2: Poor HTM Film Morphology

  • Causality: An ideal HTM layer should be uniform, pinhole-free, and completely cover the perovskite layer. Poor solubility of the carbazole derivative or suboptimal deposition parameters can lead to aggregation, dewetting, or the formation of pinholes. These defects act as shunt pathways, allowing direct contact between the perovskite and the metal electrode, which severely reduces FF and Voc.[15]

  • Diagnostic Steps:

    • Scanning Electron Microscopy (SEM): Use top-down and cross-sectional SEM to visualize the coverage and uniformity of the HTM layer on the perovskite.

    • AFM: Analyze the surface topography to quantify roughness and identify pinholes or aggregates.

  • Solutions:

    • Optimize Spin-Coating Parameters: Experiment with different solvents (e.g., chlorobenzene, toluene), solution concentrations, spin speeds, and annealing temperatures to improve film quality.[15]

    • Solvent Additives: Introduce small amounts of a high-boiling-point solvent additive to slow down the drying process and allow for better film formation.

    • Molecular Design: Choose carbazole HTMs with bulky side chains (e.g., ethylhexyl groups) which can disrupt intermolecular packing, improve solubility, and promote the formation of smooth, amorphous films.[10][16]

Comparative Data of Selected Carbazole-Based HTMs

The table below summarizes key properties of different carbazole HTMs to aid in material selection. Note that performance can vary based on perovskite composition and device architecture.

HTM Name/ClassHOMO Level (eV)Hole Mobility (cm²/Vs)Key FeatureReference(s)
Spiro-OMeTAD (Benchmark)~ -5.1 to -5.210⁻⁴ - 10⁻³High efficiency but requires dopants, costly synthesis.[3],[11]
V1209, V1221, V1225 (Isomers)~ -5.2 to -5.3~ 10⁻⁵Excellent thermal stability (up to 440 °C).[2]
Phenanthrocarbazole Polymers (PC3) ~ -5.3High (Polymer)High efficiency and stability in dopant-free devices.[7]
Cross-linkable Carbazoles VariesVariesForms solvent-resistant films, ideal for inverted (p-i-n) architectures.[8]
Carbazole Enamines VariesHighCan be used dopant-free with greatly enhanced thermal stability.[4]
Experimental Protocols
Protocol 1: Thermal Stability Stress Test

This protocol is designed to assess the intrinsic thermal stability of your HTM within a device, isolating it from atmospheric degradation.

Objective: To measure the PCE decay of a PSC under constant thermal stress in an inert environment.

Materials & Equipment:

  • Fully fabricated, unencapsulated PSCs.

  • Nitrogen-filled glovebox.

  • Precision hotplate integrated within the glovebox.

  • Solar simulator (AM 1.5G, 100 mW/cm²) and J-V measurement system.

  • Thermocouple for temperature verification.

Procedure:

  • Initial Characterization: Measure the initial J-V curve of each device to determine its starting PCE, Voc, Jsc, and FF. This is your t=0 measurement.

  • Setup: Place the devices on the hotplate inside the glovebox. Ensure the hotplate is set to the desired stress temperature (e.g., 85°C). Use a thermocouple to confirm the device surface temperature.

  • Aging: Age the devices on the hotplate for a predetermined duration (e.g., 100, 200, 500 hours).

  • Periodic Testing: At set intervals (e.g., every 24 hours), remove the devices from the hotplate and allow them to cool to room temperature inside the glovebox.

  • J-V Measurement: Measure the J-V curve of the cooled devices.

  • Data Analysis: Plot the normalized PCE (PCE(t)/PCE(0)) as a function of aging time. A stable device will retain a high percentage of its initial efficiency. For example, a highly stable carbazole enamine HTM retained 83% of its peak efficiency after 1000 hours at 85°C, while a spiro-OMeTAD device degraded to 26% within 24 hours.[4]

References
  • Design of highly efficient HTMs for perovskite solar cells by changing... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. (2022, September 8). Solarserver. Retrieved January 19, 2026, from [Link]

  • Gao, L., Schloemer, T. H., Zhang, F., Chen, X., Xiao, C., Zhu, K., & Sellinger, A. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Schloemer, T. H., Christians, J. A., Luther, J. M., & Sellinger, A. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Royal Society of Chemistry. [Link]

  • Al-Yasari, A., Al-Asadi, A., & Al-Asadi, H. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]

  • Magomedov, A., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]

  • Radhakrishna, K., Manjunath, S. B., Devadiga, D., & Chetri, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. ACS Publications. [Link]

  • Schloemer, T. H., Christians, J. A., Luther, J. M., & Sellinger, A. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. National Institutes of Health. [Link]

  • Casareto, M., Penukula, S., Nie, W., & Rolston, N. (2024). Hole-transport layer-dependent degradation mechanisms in perovskite solar modules. Royal Society of Chemistry. [Link]

  • Wang, S., et al. (2024). Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. MDPI. [Link]

  • Krishnan, U., Kaur, M., Kumar, M., & Kumar, A. (2019). Factors affecting the stability of perovskite solar cells: a comprehensive review. Hindawi. [Link]

  • Klug, M. T., et al. (2021). Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells. ResearchGate. [Link]

  • Wang, R., et al. (2020). Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. Journal of the American Chemical Society. [Link]

  • Magomedov, A., et al. (2023). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances. [Link]

  • Liu, Y., et al. (2018). A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials. RSC Publishing. [Link]

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Carbazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the N-alkylation of carbazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions to common challenges encountered during this critical chemical transformation. The N-alkylation of carbazoles is a fundamental reaction in the synthesis of a wide array of biologically active molecules and functional materials.[1] However, seemingly straightforward, this reaction can present several obstacles. This guide provides a structured approach to identifying, understanding, and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the N-alkylation of carbazole.

Q1: My N-alkylation of carbazole is not proceeding or giving very low yields. What are the most likely reasons?

A: Low to no product formation is a common issue that can often be attributed to a few key factors:

  • Inadequate Deprotonation: The nitrogen atom in carbazole is not sufficiently nucleophilic to react with most alkylating agents without being deprotonated first. The pKa of the carbazole N-H is in the mid-teens, requiring a sufficiently strong base to generate the highly nucleophilic carbazolide anion.[2]

  • Poor Leaving Group on the Alkylating Agent: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group. Alkyl halides with better leaving groups (I > Br > Cl) will react more readily.

  • Reaction Conditions: Temperature and reaction time are critical. Some reactions may require heating to proceed at a reasonable rate.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic polar solvents are generally preferred.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A: The most common side reaction is C-alkylation, where the alkylating agent reacts with one of the carbon atoms of the carbazole ring instead of the nitrogen. This is more likely to occur if the nitrogen is not fully deprotonated or if the reaction conditions are too harsh. Another possibility, especially with dihaloalkanes, is the formation of a bis-carbazolylalkane.

Q3: How can I effectively monitor the progress of my N-alkylation reaction?

A: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting carbazole and the alkylating agent, you can visualize the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What is the best way to purify the N-alkylated carbazole product?

A: Column chromatography on silica gel is the most common and effective method for purifying N-alkylated carbazoles. The choice of eluent system will depend on the polarity of your product. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is typically used. Recrystallization can also be an effective purification method if a suitable solvent is found.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you may encounter, their potential causes, and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired N-alkylated carbazole is a frequent challenge. The following decision tree can help you diagnose and resolve the issue.

troubleshooting_low_yield start Low/No Yield check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_leaving_group Is the Leaving Group Adequate? check_deprotonation->check_leaving_group Yes solution_base Increase Base Strength or Equivalents check_deprotonation->solution_base No check_conditions Are Reaction Conditions Optimal? check_leaving_group->check_conditions Yes solution_leaving_group Use a Better Leaving Group (e.g., I > Br > Cl) check_leaving_group->solution_leaving_group No check_reagents Are Reagents Pure and Dry? check_conditions->check_reagents Yes solution_conditions Increase Temperature and/or Reaction Time check_conditions->solution_conditions No solution_reagents Use Anhydrous Solvents and Fresh Reagents check_reagents->solution_reagents No

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Solutions for Low Yield
  • Inadequate Deprotonation:

    • Cause: The base used is not strong enough to fully deprotonate the carbazole nitrogen. The pKa of carbazole's N-H is approximately 17 in DMSO.

    • Solution: Switch to a stronger base. For instance, if you are using a weaker base like potassium carbonate (K₂CO₃), consider using sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK).[3][4] The choice of base is critical and may require optimization for your specific substrate.[3] Ensure the base is of good quality and has been stored properly to avoid decomposition.

Base pKa of Conjugate Acid Typical Solvent Notes
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileA weaker base, often requires higher temperatures.
Potassium Hydroxide (KOH)~15.7DMSO, DMFA strong, inexpensive base.
Sodium Hydride (NaH)~36THF, DMFA very strong base, reacts with protic solvents. Requires careful handling.
Potassium tert-Butoxide (t-BuOK)~19THF, DMSOA strong, non-nucleophilic base.
  • Poor Leaving Group:

    • Cause: The rate of SN2 reactions is highly dependent on the ability of the leaving group to depart.

    • Solution: If possible, use an alkylating agent with a better leaving group. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻. If you are using an alcohol as the alkylating agent, it will need to be activated in situ, for example, through a Mitsunobu reaction to form a good leaving group.[3]

  • Suboptimal Reaction Conditions:

    • Cause: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter reaction times.[5][6][7]

Problem 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products.

side_products_workflow start Side Product Formation Observed identify_side_product Identify Side Product(s) (e.g., via MS, NMR) start->identify_side_product c_alkylation C-Alkylation Product identify_side_product->c_alkylation bis_alkylation Bis-Alkylation Product identify_side_product->bis_alkylation other Other Side Products identify_side_product->other solution_c_alkylation Ensure Complete Deprotonation (Stronger Base) Use a More Polar, Aprotic Solvent c_alkylation->solution_c_alkylation solution_bis_alkylation Use Stoichiometric Amount or Slight Excess of Alkylating Agent bis_alkylation->solution_bis_alkylation solution_other Optimize Reaction Conditions (Temperature, Time) Purify Starting Materials other->solution_other

Caption: Workflow for Addressing Side Product Formation

Detailed Solutions for Side Product Formation
  • C-Alkylation:

    • Cause: The carbazolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. C-alkylation is more likely when the nitrogen anion is tightly associated with a counter-ion, which can be influenced by the solvent and the cation of the base.

    • Solution:

      • Ensure Complete Deprotonation: Use a sufficiently strong base to ensure the nitrogen is fully deprotonated, making it the more reactive nucleophile.

      • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents can help to solvate the cation, leading to a "freer" and more reactive nitrogen anion, which favors N-alkylation.

  • Over-alkylation (Bis-alkylation with dihaloalkanes):

    • Cause: When using a dihaloalkane as the alkylating agent, the initially formed N-alkylated carbazole can react with another molecule of the carbazolide anion, leading to a bis-carbazolylalkane.

    • Solution: Use a large excess of the dihaloalkane to favor the mono-alkylation product. The unreacted dihaloalkane can be removed later during workup or purification.

Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure N-alkylated carbazole can be challenging.

  • Cause: The product may have a similar polarity to the starting carbazole or other side products, making separation by column chromatography difficult.

  • Solution:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of the more polar solvent can improve separation.

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product.

    • Aqueous Workup: If your starting materials or byproducts have different solubilities in aqueous and organic phases, an aqueous workup can simplify the purification process.

Recommended Experimental Protocol: N-Ethylation of Carbazole using Phase-Transfer Catalysis

This protocol is a general guideline and may require optimization for different carbazole derivatives and alkylating agents. Phase-transfer catalysis (PTC) is often an effective method for N-alkylation as it allows for the use of inexpensive inorganic bases in a biphasic system, often leading to cleaner reactions and simpler workups.[8][9]

Materials:

  • Carbazole

  • Ethyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1.0 eq), toluene (10 mL/g of carbazole), and a 50% aqueous solution of KOH (5.0 eq).

  • Add the phase-transfer catalyst, TBAB (0.1 eq).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add ethyl bromide (1.2 eq) to the reaction mixture.

  • Continue stirring at this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).

References

  • PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Link

  • Technical Support Center: Optimizing N-Alkylation of Carbazole with a Diol Side Chain. Benchchem. Link

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Link

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Link

  • Method for synthesis of N-alkyl carbazole and derivatives thereof. Google Patents. Link

  • Process for the preparation of N-alkyl carbazoles. Google Patents. Link

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Link

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Link

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Link

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Taylor & Francis Online. Link

  • Protective Groups. Organic Chemistry Portal. Link

  • Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. Link

  • Method for synthesizing N-alkylcarbazole compound. Google Patents. Link

  • Protecting Groups. Link

  • Synthesis of N-Alkyl and N-H Carbazoles via SNAr-based Aminations of Dibenzothiophene dioxides. Semantic Scholar. Link

  • RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. Link

  • Carbazole. Wikipedia. Link

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Link

  • New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Link

  • Syntheses of N‐alkyl carbazoles. ResearchGate. Link

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Link

  • New-Synthesis-Method-of-N-Alkylation-of-Carbazole-Under-Microwave-Irradiation-in-Dry-Media.pdf. ResearchGate. Link

Sources

Preventing homocoupling side reactions in the synthesis of carbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center for the synthesis of carbazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbazole chemistry. The unique electronic properties of the carbazole nucleus make it a privileged scaffold in medicinal chemistry and materials science. However, the very reactions used to construct and functionalize this scaffold are often plagued by homocoupling side reactions, leading to reduced yields, complex purification challenges, and wasted starting materials.

This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize and control homocoupling in the most common synthetic routes to carbazole derivatives: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Understanding the Enemy: The Pervasive Problem of Homocoupling

Homocoupling is the undesirable reaction of two identical molecules to form a symmetrical dimer. In the context of carbazole synthesis, this manifests as the formation of biaryls from boronic acids in Suzuki couplings, diarylamines from aryl halides in Buchwald-Hartwig reactions, or symmetrical biaryls in Ullmann condensations. This not only consumes valuable starting materials but also generates impurities that are often structurally similar to the desired product, complicating purification.

The propensity for homocoupling is influenced by a delicate interplay of factors including the catalyst's oxidation state, the choice of ligands and bases, reaction temperature, and the presence of atmospheric oxygen. Understanding these factors is the first step toward rationally designing experiments that favor the desired cross-coupling pathway.

Troubleshooting Guide 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, frequently employed for the synthesis of aryl-substituted carbazoles. However, the homocoupling of boronic acids to form symmetrical biaryls is a common and frustrating side reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction to synthesize a C-aryl carbazole. What's the most likely cause?

A1: The primary culprits for boronic acid homocoupling are the presence of dissolved oxygen and/or an excess of Pd(II) species in your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0). Similarly, if you are using a Pd(II) precatalyst, inefficient reduction to the active Pd(0) state can leave residual Pd(II) to promote homocoupling.[1]

Q2: How can I effectively remove oxygen from my reaction?

A2: Rigorous deoxygenation of your solvent and reaction setup is critical. The most effective methods are:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through your solvent for at least 20-30 minutes.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved gases. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

Q3: Can my choice of palladium catalyst influence the extent of homocoupling?

A3: Absolutely. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for in-situ reduction of a Pd(II) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are conducive to its rapid and efficient reduction to Pd(0). The homocoupling of the boronic acid itself can sometimes serve to generate the active Pd(0) catalyst from a Pd(II) precursor, but this should be minimized.[2]

Q4: How does the choice of base affect homocoupling?

A4: The base is crucial for activating the boronic acid for transmetalation.[3] However, a very strong base can sometimes promote side reactions. If you are observing significant homocoupling, consider screening different bases. While strong inorganic bases like K₃PO₄ are often effective, sometimes milder conditions with bases like K₂CO₃ or Cs₂CO₃ can disfavor the homocoupling pathway. The solubility of the base is also a factor; ensure it is appropriate for your chosen solvent system.

Troubleshooting Workflow: Suzuki Coupling

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Optimized Protocol: Suzuki Coupling of 2-Bromocarbazole with Phenylboronic Acid

This protocol is designed to minimize homocoupling through careful control of the reaction atmosphere and catalyst system.

Materials:

  • 2-Bromocarbazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) source)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromocarbazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 equiv.).

  • Add the degassed 1,4-dioxane and water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the N-arylation of carbazoles. While highly effective, it can be susceptible to side reactions, including the homocoupling of the aryl halide. A unique challenge in carbazole synthesis is the potential for the NH-carbazole byproduct to inhibit the catalyst.[4][5]

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction for N-arylation of carbazole is sluggish and gives a low yield. What could be the issue?

A1: A common issue in reactions using 2-aminobiphenyl-based palladacycle precatalysts is the formation of NH-carbazole as a byproduct during catalyst activation.[4] This NH-carbazole can be deprotonated by the base and coordinate to the Pd(II) oxidative addition intermediate, forming a stable aryl carbazolyl Pd(II) complex. This complex can act as a catalyst resting state, slowing down the reaction.[5]

Q2: How can I mitigate the inhibitory effect of the NH-carbazole byproduct?

A2: If you suspect catalyst inhibition by the carbazole byproduct, consider the following:

  • Use a different precatalyst: Precatalysts that do not generate NH-carbazole upon activation can be a solution.

  • N-Substituted Precatalysts: Using a palladacycle with an N-methyl-2-aminobiphenyl ligand, for example, will generate N-methylcarbazole as a byproduct, which cannot be deprotonated and thus will not form the inhibitory complex.[4]

  • Optimize Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can favor the desired reductive elimination and minimize the formation of off-cycle complexes.[6]

Q3: I'm observing dehalogenation of my aryl halide. What causes this and how can I prevent it?

A3: Dehalogenation is often a result of side reactions like β-hydride elimination from the palladium-amido complex. This can be more prevalent at higher temperatures. To minimize dehalogenation:

  • Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a more electron-rich and bulky ligand: These ligands can accelerate the rate of reductive elimination, which outcompetes β-hydride elimination.[7]

Catalytic Cycle and Point of Inhibition

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_inhibition Inhibitory Pathway Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex + HNR'R'' Inhibitor [L-Pd(II)(Ar)(Carbazolyl)] OA_complex->Inhibitor + Carbazolyl Anion (from precatalyst) Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex - Base-H+X- Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Buchwald-Hartwig cycle with carbazole inhibition point.

Optimized Protocol: Buchwald-Hartwig N-Arylation of Carbazole

This protocol utilizes a well-defined precatalyst and a bulky ligand to promote efficient coupling and minimize side reactions.

Materials:

  • Carbazole

  • Aryl bromide

  • tBuXPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add carbazole (1.0 equiv.), aryl bromide (1.2 equiv.), NaOtBu (1.5 equiv.), and tBuXPhos Pd G3 precatalyst (0.02 equiv.) to a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Guide 3: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, often used for carbazole synthesis. Traditional Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), but modern protocols with ligands allow for milder and more efficient transformations.[8] Homocoupling of the aryl halide can still be a competing side reaction.

Frequently Asked Questions (FAQs): Ullmann Condensation

Q1: My Ullmann reaction for the N-arylation of carbazole is giving me a low yield and a lot of biaryl byproduct. What can I do?

A1: The key to a successful modern Ullmann reaction is the right combination of copper source, ligand, base, and solvent.

  • Copper Source: Cu(I) salts like CuI are generally more effective than Cu(0) or Cu(II) salts. The quality of the CuI is important; it should be fresh and colorless or light tan.

  • Ligand: The use of a ligand is often crucial to facilitate the reaction under milder conditions. Common ligands include 1,10-phenanthroline, prolinamide, and various diamines.[9][10] A ligand-free system might require harsher conditions, which can promote homocoupling.[11]

  • Base: The choice of base is critical. Strong bases like K₂CO₃ or Cs₂CO₃ are often used. The base's physical properties (e.g., particle size) can also impact the reaction rate.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

Q2: Can I run the Ullmann reaction under milder, ligand-free conditions?

A2: While challenging, some ligand-free Ullmann-type reactions have been reported. These often rely on specific solvent systems, such as deep eutectic solvents, or microwave irradiation to proceed efficiently.[12][13] However, for carbazole synthesis, a well-chosen ligand is generally recommended to suppress homocoupling and achieve good yields under milder temperatures.

Q3: How can I be sure my reagents are of sufficient quality for an Ullmann reaction?

A3: The Ullmann reaction can be sensitive to impurities.

  • Aryl Halide: Ensure your aryl halide is pure.

  • Carbazole: Recrystallize if necessary to remove any impurities.

  • Copper(I) Iodide: Use a fresh bottle or purify by washing with glacial acetic acid, then ethanol, and finally ether, and dry under vacuum.

  • Solvent: Use anhydrous, high-purity solvents.

Parameter Optimization for Ullmann Condensation
ParameterRecommendation for Carbazole SynthesisRationale
Copper Source CuI (high purity)Generally more active than Cu(0) or Cu(II).
Ligand 1,10-Phenanthroline, Prolinamide, 1-Methyl-imidazoleAccelerates the reaction, allowing for milder conditions and suppressing homocoupling.[14]
Base K₂CO₃, Cs₂CO₃, t-BuOLiStrong, non-nucleophilic bases are required to deprotonate the carbazole.[14]
Solvent DMF, DMSO, TolueneHigh-boiling, polar aprotic solvents facilitate the reaction.
Temperature 100-150 °CDependent on substrates and catalyst system; aim for the lowest effective temperature.
Optimized Protocol: Ullmann N-Arylation of Carbazole

This protocol uses a ligand to facilitate the reaction under relatively mild conditions.

Materials:

  • Carbazole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add carbazole (1.0 equiv.), aryl iodide (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with inert gas.

  • Add anhydrous DMF.

  • Heat the mixture to 120-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

References

  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. (n.d.). Studylib. Retrieved January 19, 2026, from [Link]

  • Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(13), 7347–7359. Available at: [https://www.researchgate.net/publication/325332675_On_Water' '_Promoted_Ullmann-Type_C-N_Bond-Forming_Reactions_Application_to_Carbazole_Alkaloids_by_Selective_N-Arylation_of_Aminophenols]([Link]' '_Promoted_Ullmann-Type_C-N_Bond-Forming_Reactions_Application_to_Carbazole_Alkaloids_by_Selective_N-Arylation_of_Aminophenols)

  • Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kwon, J. K., Cho, J. H., Ryu, Y.-S., Oh, S. H., & Yum, E. K. (2011). N-Arylation of carbazole by microwave-assisted ligand-free catalytic CuI reaction. Tetrahedron, 67(26), 4820-4825. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2011). Chemical Reviews, 111(3), 1415–1545. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 19, 2026, from [Link]

  • Scope of N‐arylation of carbazole with different iodobenzenes. Reaction... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Watanabe, T., Ueda, S., Inuki, S., Oishi, S., Fujii, N., & Ohno, H. (2007). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications, (42), 4516-4518. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 19, 2026, from [Link]

  • recent developments in c−h functionalization of carbazoles. (n.d.). Retrieved January 19, 2026, from [Link]

  • Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. (2021). Angewandte Chemie International Edition, 60(10), 5243-5248. Available at: [Link]

  • Riedmüller, S. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. SciSpace. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). Journal of the American Chemical Society, 145(10), 5732–5745. Available at: [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). ACS Publications. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2022). Catalysts, 12(1), 74. Available at: [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. (2022). ChemSusChem, 15(1), e202102008. Available at: [Link]

  • On the Effect of Prevalent Carbazole Homocoupling Defects on the Photovoltaic Performance of PCDTBT:PC

    
    BM Solar Cells. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
    
  • Recent Progress Concerning the N-Arylation of Indoles. (2018). Molecules, 23(7), 1679. Available at: [Link]

  • On the Effect of Prevalent Carbazole Homocoupling Defects on the Photovoltaic Performance of PCDTBT:PC>71>BM Solar Cells. (2016). Technion - Israel Institute of Technology. Retrieved January 19, 2026, from [Link]

  • Syndiospecific coordination (Co)polymerization of carbazole-substituted styrene derivatives using the scandium catalyst system. (2017). Polymer Chemistry, 8(26), 3934-3941. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development, 9(3), 347–352. Available at: [Link]

  • "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2013). The Journal of Organic Chemistry, 78(22), 11473–11478. Available at: [Link]

  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. (2021). Molecules, 26(15), 4477. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved January 19, 2026, from [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(19), 10576-10673. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts, 11(11), 1339. Available at: [Link]

  • Solid‐State C−N Cross‐Coupling Reactions with Carbazoles as Nitrogen Nucleophiles Using Mechanochemistry. (2022). Angewandte Chemie International Edition, 61(8), e202115591. Available at: [Link]

  • Optoelectronic Properties and Theoretical Insights of 3,6-Disubstituted Carbazole Oligomers Synthesized via Suzuki Coupling. (2025). CoLab. Retrieved January 19, 2026, from [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2013). The Journal of Organic Chemistry, 78(22), 11473–11478. Available at: [Link]

  • Carbazole-functionalized hyper-cross-linked polymers for CO 2 uptake based on Friedel–Crafts polymerization on 9-phenylcarbazole. (2019). Beilstein Journal of Organic Chemistry, 15, 2800–2808. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules, 25(22), 5462. Available at: [Link]

  • Carbazole-functionalized hyper-cross-linked polymers for CO2 uptake based on Friedel-Crafts polymerization on 9-phenylcarbazole. (2019). Beilstein Journal of Organic Chemistry, 15, 2800–2808. Available at: [Link]

Sources

Technical Support Center: Enhancing Thermal Stability of Carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole-based materials. Carbazole and its derivatives are cornerstone materials in organic electronics—from OLEDs to solar cells—owing to their excellent hole-transporting properties and high photoluminescence quantum yields.[1][2] However, a critical bottleneck for their application in high-performance devices is thermal stability.[3][4] Insufficient stability can lead to morphological degradation, decomposition, and ultimately, device failure, especially under operational stress and the high temperatures required for thermal evaporation processing.[1][5]

This guide is structured to address the common challenges and questions that arise during the development and characterization of these materials. It moves from troubleshooting common experimental issues to outlining advanced, proactive strategies for molecular design.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during experimental work.

Question 1: My carbazole-based material shows a low decomposition temperature (Td) during Thermogravimetric Analysis (TGA). What are the likely causes?

A low Td (typically defined as the temperature at which 5% weight loss occurs) is a direct indicator of poor thermal stability and can be traced back to several factors:

  • Weak Chemical Bonds: The primary degradation pathway for many carbazole derivatives is the homolytic cleavage of weak bonds, particularly exocyclic Carbon-Nitrogen (C-N) bonds.[5][6] The energy of the first excited singlet state (S1) in some blue-emitting materials can be high enough to induce this bond breakage.[5][7] If your molecular design incorporates moieties linked to the carbazole nitrogen with low bond dissociation energies, this will be a primary failure point.

  • Presence of Impurities: Commercial carbazole sources can contain isomeric impurities (less than 0.5%) that can significantly impact the material's bulk properties and potentially act as initiation sites for thermal degradation.[8] Residual solvents or unreacted monomers from synthesis can also volatilize at lower temperatures, appearing as weight loss in TGA.

  • Flexible Polymer Backbone: If you are working with a carbazole-containing polymer, a highly flexible backbone (e.g., long alkyl chains) can have lower thermal stability compared to a rigid, aromatic backbone.[9][10]

Question 2: The glass transition temperature (Tg) of my amorphous material is too low, leading to morphological instability. How can I increase it?

A low Tg is problematic because it means the material can transition from a stable glassy state to a rubbery state at lower operational temperatures, leading to crystallization, phase separation, and device failure.[1] A high Tg is crucial for maintaining a stable amorphous film.[3][4]

To increase Tg, you need to restrict the mobility of your polymer chains or molecules. Key strategies include:

  • Introducing Rigid Structural Units: Incorporating rigid and bulky groups into the molecular structure is a highly effective strategy. For example, creating derivatives that link carbazole with dibenzo[b,d]furan has been shown to yield materials with Tg values exceeding 190 °C.[3][4] Fusing aromatic rings to the carbazole core also increases rigidity and, consequently, Tg.[1]

  • Increasing Molecular Weight/Cross-linking: For polymers, a higher molecular weight generally leads to a higher Tg. An even more effective method is to introduce cross-linkable groups (e.g., vinyl or azide/alkyne groups) that can be triggered by heat or UV light.[11][12][13] This creates a rigid, 3D network that dramatically enhances morphological stability.[14][15]

Question 3: My material has a high Td in TGA, but the device performance still degrades rapidly under electrical operation. What is happening?

This is a common and critical issue. TGA measures bulk thermal decomposition in an inert atmosphere, but it does not replicate the complex electrochemical and thermal stresses inside an operating device. Several mechanisms are at play:

  • Exciton-Induced Degradation: In OLEDs, the interaction between excitons and polarons can induce morphological changes, such as the aggregation of carbazole host molecules.[16][17][18] These aggregates can act as quenching centers, reducing efficiency and altering the emission spectrum, even at temperatures well below the material's Td.[16][17]

  • Joule Heating: The flow of current through the device generates heat (Joule heating). This localized heating can be significant enough to cause morphological changes or accelerate chemical degradation, especially at interfaces between different material layers.[5]

  • Electrochemical Instability: The carbazole moiety is electron-rich and can be susceptible to irreversible oxidation, particularly at the 3-position of the carbazole ring, leading to the formation of dimers that act as defects.[17]

The workflow below illustrates the common degradation pathways in carbazole-based materials.

Fig. 1: Common Degradation Pathways Start Carbazole Material in Device Stress Operational Stress (Heat, Voltage, Excitons) Start->Stress Cleavage Homolytic Bond Cleavage (e.g., C-N bond) Stress->Cleavage High Energy Aggregation Exciton-Polaron Induced Molecular Aggregation Stress->Aggregation Recombination Zone Oxidation Electrochemical Oxidation Stress->Oxidation Hole Accumulation Failure Device Failure (Reduced Efficiency, Lifetime) Cleavage->Failure Creates Radicals, Quenchers Aggregation->Failure Forms Quenching Sites Oxidation->Failure Forms Defects

Caption: Common degradation pathways for carbazole materials.

Part 2: Advanced Strategies for Enhancing Thermal Stability

This section focuses on proactive molecular design and material processing strategies.

Question 4: How can I rationally design carbazole-based molecules for maximum thermal stability?

A proactive design approach is the most effective way to achieve superior stability. This involves a multi-faceted strategy focused on molecular architecture.

  • Strategy 1: Increase Backbone Rigidity: A rigid molecular structure is less prone to thermal motion. This can be achieved by:

    • Fused-Ring Systems: Creating π-conjugated, extended systems by fusing other aromatic rings to the carbazole core, such as in benzo[a]carbazole, enhances rigidity.[1][19]

    • Linking to Rigid Moieties: Covalently bonding the carbazole unit to other rigid structures, like dibenzofuran or dibenzothiophene, is a proven method to increase both Td and Tg.[3][4][7] The substitution position of the carbazole on these moieties also significantly impacts stability.[20]

  • Strategy 2: Introduce Bulky Side Groups: Attaching sterically bulky substituents (e.g., phenyl, naphthyl, or tert-butyl groups) to the carbazole core serves two purposes:

    • It increases the energy barrier for bond rotation, thus raising the Tg.[21]

    • It can sterically hinder molecules from getting too close, preventing the π-π stacking that can lead to undesirable aggregation.[21]

  • Strategy 3: Polymerization and Cross-linking: Converting small molecules into polymers or cross-linked networks is a powerful method to boost thermal stability.

    • Polymer Design: Designing polymers with carbazole units in the main chain or as pendant groups can significantly improve stability over small molecules.[22][23] The choice of linkage (e.g., 3,6- vs. 2,7-connectivity) on the carbazole ring influences the polymer's overall rigidity and electronic properties.[23]

    • Cross-linking: Incorporating functional groups that can undergo thermal or photo-activated cross-linking creates a robust, insoluble film that is highly resistant to thermal and morphological degradation.[11][14][24]

The following diagram outlines a workflow for designing thermally stable carbazole materials.

Fig. 2: Molecular Design Workflow Concept Define Target Properties (High Td, High Tg) Strategy Select Molecular Strategy Concept->Strategy Rigidity Increase Backbone Rigidity (Fused Rings, Rigid Linkers) Strategy->Rigidity Bulky Introduce Bulky Groups (Steric Hindrance) Strategy->Bulky Crosslink Incorporate Cross-linkable Moieties (Vinyl, Azide) Strategy->Crosslink Synthesis Synthesize Material Rigidity->Synthesis Bulky->Synthesis Crosslink->Synthesis Analysis Thermal Analysis (TGA, DSC) Synthesis->Analysis Result Evaluate Stability Analysis->Result Result->Concept Iterate/Optimize

Caption: Workflow for designing thermally stable materials.

Question 5: What quantitative impact do these different strategies have on thermal properties?

The impact can be substantial. The table below summarizes thermal data for various carbazole derivatives from the literature, illustrating the effectiveness of different design strategies.

Compound/Material TypeStrategy EmployedTd (°C at 5% loss)Tg (°C)Reference(s)
Baseline Carbazole Polymers
1,8-Carbazole Conjugated Polymer (P1)Direct-linked polymer backbone~250Not specified[22]
Rigid Backbone Incorporation
FCzTPA (Carbazole-dibenzo[b,d]furan based)Linking to rigid dibenzofuran unit416190[3][4]
FCzDPNA (Carbazole-dibenzo[b,d]furan based)Linking to rigid dibenzofuran unit452207[3][4]
26CzDBF (Carbazole-dibenzofuran, 2,6-linkage)Symmetric substitution on rigid core456.7133.2[20]
28CzDBF (Carbazole-dibenzofuran, 2,8-linkage)Symmetric substitution on rigid core467.4126.2[20]
π-Conjugation Extension
CBC1 (Carbazole-benzo[a]carbazole based)Fused-ring system~350107[19]
Polymerization & Cross-linking
Carbazole-Substituted Poly(dimethylsiloxane)Incorporation into polymer + Cross-linking>300Increases with Cz[11][24]
Carbazole-Modified Polypropylene (UV-irradiated)Photo-cross-linking between carbazole unitsEnhanced stabilityNot specified[14][15]

Part 3: Experimental Protocols

Accurate characterization is key to understanding and improving thermal stability. Here are standardized protocols for the two most critical thermal analysis techniques.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition temperature of a material by measuring its change in mass as a function of temperature.[25][26]

  • Objective: To determine the decomposition temperature (Td).

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed amount of the carbazole material (typically 3-10 mg) into an inert sample pan (e.g., alumina or platinum). Ensure the sample is representative of the bulk material.[27]

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition (e.g., 600-800 °C).

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

    • Data Analysis: Plot the percentage of initial mass versus temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.[25]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to identify phase transition temperatures, such as the glass transition (Tg) and melting point (Tm), by measuring the difference in heat flow between a sample and a reference.[28][29]

  • Objective: To determine the glass transition temperature (Tg).

  • Instrumentation: Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation: Hermetically seal a small amount of the sample (typically 3-10 mg) in an aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Atmosphere: Purge the cell with a high-purity inert gas (e.g., Nitrogen).

    • Heating Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a temperature above the expected Tg but below the Td. This step removes the sample's thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature.

      • Second Heat: Ramp the temperature again at the same heating rate as the first scan.

    • Data Acquisition: Record the differential heat flow as a function of temperature.

    • Data Analysis: Analyze the thermogram from the second heating cycle. The Tg is observed as a step-like change in the baseline of the heat flow curve.[25]

The diagram below illustrates the general workflow for these analyses.

Fig. 3: Thermal Analysis Workflow Sample Prepare Representative Sample (3-10 mg) TGA_Setup TGA: Place in Pan, Inert Atmosphere (N2) Sample->TGA_Setup DSC_Setup DSC: Seal in Pan, Inert Atmosphere (N2) Sample->DSC_Setup TGA_Run TGA: Heat at 10°C/min TGA_Setup->TGA_Run TGA_Analysis TGA: Analyze Weight Loss vs. Temperature TGA_Run->TGA_Analysis Td Determine Td (5% Weight Loss) TGA_Analysis->Td DSC_Run DSC: Heat-Cool-Heat Cycle DSC_Setup->DSC_Run DSC_Analysis DSC: Analyze Heat Flow vs. Temperature (2nd Heat Cycle) DSC_Run->DSC_Analysis Tg Determine Tg (Baseline Shift) DSC_Analysis->Tg

Caption: General workflow for TGA and DSC analysis.

References

  • Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. (2015). ResearchGate. [Link]

  • Zhu, J., Zhang, T., Ding, Y., Zhou, H., Huang, J., Guo, L., & Su, J. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 46(45), 21811-21816. [Link]

  • Kondakov, D. Y., Lenhart, W. C., & Nichols, K. A. (2007). Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products. Journal of Applied Physics, 101(2), 024512. [Link]

  • Wang, Q., Aziz, H. (2013). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Applied Materials & Interfaces, 5(17), 8733-8740. [Link]

  • High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. (2025). IEEE Xplore. [Link]

  • Hoyos, M., Gómez-Elvira, J. M., et al. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. ACS Applied Polymer Materials, 5(10), 8234-8245. [Link]

  • Al-Attar, H., et al. (2024). Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Applied Electronic Materials. [Link]

  • Zhu, J., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. [Link]

  • Hoyos, M., Gómez-Elvira, J. M., et al. (2023). Thermal and Dielectric Stability of Functional Photo-cross-linkable Carbazole-Modified Polypropylene. ACS Publications. [Link]

  • Synthesis and Thermal Stability of Cross-Linked Carbazole-Substituted Poly(dimethylsiloxane) for LED Encapsulation. (2013). Scientific.net. [Link]

  • Higashihara, T., et al. (2011). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 3(2), 783-797. [Link]

  • Synthesis of cross‐linkable carbazole‐based polymers. (n.d.). ResearchGate. [Link]

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. (2024). ResearchGate. [Link]

  • Kim, G-W., et al. (2017). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. [Link]

  • Zhang, Y., et al. (2020). Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. [Link]

  • Preparation of hypercrosslinked carbazole-based porous organic polymers. (n.d.). ResearchGate. [Link]

  • Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Omega. [Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. (2019). ResearchGate. [Link]

  • Dias, F. B., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. [Link]

  • Volyniuk, D., et al. (2019). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules. [Link]

  • Thermally activated delayed fluorescence. (n.d.). Wikipedia. [Link]

  • Kim, H., et al. (2025). Fine-Tuned Carbazole-Based Polymers with Controlled Connectivity as Efficient Interfacial Layers in Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link]

  • Hong, M., et al. (2016). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. KAUST Repository. [Link]

  • Swamy, P. C. A., et al. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. [Link]

  • The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.). OAText. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Villalobos, M., et al. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

  • Introduction to Thermal Analysis. (2021). YouTube. [Link]

  • Lee, C. W., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. NIH. [Link]

  • Impurity Conundrum of Organic Room Temperature Afterglow. (2019). ChemRxiv. [Link]

  • Thermal Analysis in Practice Tips and Hints. (n.d.). Mettler Toledo. [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

  • Impact of the Polymer Backbone Structure on the Separation Properties of New Stationary Phases Based on Tricyclononenes. (2022). MDPI. [Link]

  • Abdullayeva, C. (2025). THE INFLUENCE OF CHEMICAL COMPOSITION ON THE THERMAL STABILITY OF POLYMERIC MATERIALS. AMERICAN JOURNAL OF EDUCATION AND LEARNING. [Link]

  • Influence of the rigidity of the backbone and arms on the dynamical and conformational properties of the comb polymer in shear flow. (2024). PubMed. [Link]

  • Wu, K. Y., et al. (2015). The backbone rigidity and its influence on the morphology and charge mobility of FBT based conjugated polymers. National Yang Ming Chiao Tung University Academic Hub. [Link]

Sources

Technical Support Center: Optimization of the Vilsmeier-Haack Formylation of Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Vilsmeier-Haack formylation of carbazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate this powerful synthetic transformation. This guide is structured to address common challenges and questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Foundational Principles: The Vilsmeier-Haack Reaction on Carbazoles

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Carbazole, with its electron-donating nitrogen atom, is an excellent substrate for this transformation, which typically proceeds under mild conditions.[3] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the carbazole ring.[1][3][4]

The Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[2][4][5]

  • Electrophilic Attack: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For N-substituted carbazoles, this attack is highly regioselective, occurring predominantly at the C-3 and C-6 positions, which are electronically activated by the nitrogen atom.[6]

  • Aromatization & Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final carbazole-3-carbaldehyde.[1][2]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Mechanism on Carbazole cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Carbazole N-R-Carbazole Iminium_Intermediate Iminium Intermediate Carbazole->Iminium_Intermediate Electrophilic Attack Final_Product 3-Formyl-N-R-Carbazole Iminium_Intermediate->Final_Product Aqueous Workup (H₂O)

Caption: The Vilsmeier-Haack reaction proceeds via reagent formation, electrophilic attack, and hydrolysis.

Standard Experimental Protocol: Formylation of 9-Ethyl-9H-carbazole

This protocol provides a reliable baseline. All optimization strategies discussed later will be in reference to this standard procedure.

Step-by-Step Methodology
  • Preparation: Ensure all glassware is oven-dried to prevent premature decomposition of the Vilsmeier reagent by moisture.[6]

  • Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C.[7]

  • Allow the mixture to stir at 0°C for 30-60 minutes. The formation of a solid white precipitate indicates the successful generation of the Vilsmeier reagent.[3]

  • Substrate Addition: Dissolve 9-ethyl-9H-carbazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Gentle heating (e.g., to 60-80°C) may be required for less reactive substrates.[8] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-10 hours).[6]

  • Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it into a beaker of crushed ice with stirring.[3]

  • Make the aqueous solution alkaline (pH 8-9) by the slow addition of an aqueous NaOH or NaOAc solution.[4][9]

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., Chloroform or Ethyl Acetate).[6] Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization, typically from ethanol, to yield the desired 9-ethyl-9H-carbazole-3-carbaldehyde.[6]

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the formylation of carbazoles.

Troubleshooting_Flowchart problem problem cause cause solution solution start Reaction Outcome? low_yield Low or No Yield? start->low_yield Check Yield multi_prod Multiple Products? start->multi_prod Check Purity incomplete Incomplete Reaction? start->incomplete Check TLC workup_issue Workup/Purification Issues? start->workup_issue Check Product Form moisture Moisture Contamination? low_yield->moisture Yes temp_low Reaction Temp Too Low? low_yield->temp_low No, conditions were dry excess_reagent Excess Vilsmeier Reagent? multi_prod->excess_reagent Yes temp_high Reaction Temp Too High? multi_prod->temp_high No, stoichiometry was correct insufficient_reagent Insufficient Reagent? incomplete->insufficient_reagent Yes time_short Reaction Time Too Short? incomplete->time_short No, stoichiometry was correct oily_prod Product Oily/Won't Crystallize? workup_issue->oily_prod Yes color_impurity Colored Impurities? workup_issue->color_impurity No, it's solid but impure dry Use Anhydrous Reagents & Dry Glassware moisture->dry heat Gently Heat (40-80°C) & Monitor via TLC temp_low->heat stoich Use 1.05-1.2 eq. POCl₃ excess_reagent->stoich control_temp Maintain Controlled Temp temp_high->control_temp check_stoich Ensure >1.0 eq. POCl₃ insufficient_reagent->check_stoich increase_time Increase Reaction Time & Monitor via TLC time_short->increase_time chromatography Purify via Column Chromatography oily_prod->chromatography charcoal Use Activated Charcoal During Recrystallization color_impurity->charcoal

Caption: A decision tree for troubleshooting common Vilsmeier-Haack reaction issues.

Q1: My reaction yielded very little or no product. What went wrong?

A: This is one of the most common issues and almost always points to a problem with the Vilsmeier reagent itself.

  • Potential Cause 1: Moisture Contamination. The Vilsmeier reagent is highly sensitive to water. Any moisture in the DMF, on the glassware, or from the atmosphere will rapidly quench the reagent, halting the reaction before it can begin.

    • Solution: Ensure all glassware is rigorously oven- or flame-dried. Use a fresh bottle of anhydrous DMF or DMF that has been properly stored over molecular sieves. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[6]

  • Potential Cause 2: Insufficient Reaction Temperature. While the reagent is formed at 0°C, the subsequent electrophilic substitution on the carbazole ring may require thermal energy, especially if the carbazole is deactivated or sterically hindered.

    • Solution: After adding the carbazole substrate, allow the reaction to warm to room temperature. If TLC analysis shows no product formation after 1-2 hours, gently heat the reaction mixture to 40-80°C. Monitor the progress closely by TLC to find the optimal temperature without promoting side reactions.[6][8]

Q2: I'm seeing multiple spots on my TLC plate. How can I improve the regioselectivity and avoid byproducts?

A: The primary byproduct in this reaction is the di-formylated carbazole (e.g., 9-ethyl-9H-carbazole-3,6-dicarbaldehyde).[6] Its formation is a direct consequence of the reaction conditions being too harsh.

  • Potential Cause 1: Excess Vilsmeier Reagent. Using a large excess of POCl₃ and DMF drives the reaction towards di-substitution, as the mono-formylated product is still electron-rich enough to react a second time.

    • Solution: Carefully control the stoichiometry. Use only a slight excess of POCl₃ (1.05 to 1.2 equivalents relative to the carbazole). This ensures there is enough reagent to drive the reaction to completion without a large excess remaining to cause di-formylation.[6]

  • Potential Cause 2: High Reaction Temperature or Prolonged Reaction Time. Excessive heat provides the activation energy for the less favorable second formylation.

    • Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the workup immediately. Do not let the reaction stir for longer than necessary.[6]

Q3: My reaction has stalled; there is still a lot of starting material left. How can I drive it to completion?

A: This issue is the inverse of the multiple-product problem and is typically caused by insufficient reactivity.

  • Potential Cause 1: Insufficient Vilsmeier Reagent. An error in measuring the POCl₃ or using a substoichiometric amount will naturally lead to an incomplete reaction.

    • Solution: Double-check your calculations and ensure at least a stoichiometric amount (1.0 equivalent) of POCl₃ is used. A slight excess (1.05 eq.) is recommended.[6]

  • Potential Cause 2: Short Reaction Time. The formylation of carbazoles can be slower than that of more activated systems like phenols or anilines.

    • Solution: Simply increase the reaction time. Continue to monitor by TLC every hour. If the reaction is sluggish at room temperature, consider gentle heating as described in Q1.[6]

Frequently Asked Questions (FAQs)

Q: How does the N-substituent on the carbazole affect the reaction? A: The N-substituent has a significant electronic and steric influence. Electron-donating alkyl groups (like ethyl or methyl) activate the carbazole ring, facilitating the reaction.[6] Bulky N-substituents may sterically hinder the approach of the Vilsmeier reagent, potentially slowing the reaction rate, but they do not typically change the C-3 regioselectivity. Unsubstituted (N-H) carbazole can undergo N-formylation as a side reaction.

Q: What is the optimal ratio of POCl₃ to DMF? A: DMF is typically used as the solvent, so it is in large excess. The critical ratio is between POCl₃ and the carbazole substrate. As detailed in the troubleshooting guide, a ratio of 1.05-1.2 equivalents of POCl₃ to 1.0 equivalent of carbazole is optimal for maximizing the yield of the mono-formylated product while minimizing di-formylation.[6]

Q: Can I use other solvents? A: While DMF serves as both a reagent and a solvent, other anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, particularly for solubility reasons.[4][10] However, the reaction is most commonly and efficiently performed using DMF as the solvent.

Q: My crude product is a dark oil and won't crystallize. What should I do? A: Oily products often indicate the presence of impurities that inhibit crystallization.

  • Column Chromatography: The most reliable method to purify an oily product is silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the desired aldehyde from starting material and nonpolar impurities.[6]

  • Treat with Activated Charcoal: If the oil is dark due to colored impurities, dissolving it in a suitable solvent and stirring with a small amount of activated charcoal before filtering and attempting recrystallization can be effective.[6]

Q: Are there any alternative, "greener" methods for this reaction? A: Research into optimizing the Vilsmeier-Haack reaction is ongoing. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formylation of carbazoles.[11] Additionally, catalytic versions of the Vilsmeier-Haack reaction are being developed to avoid the use of stoichiometric amounts of hazardous reagents like POCl₃, though these are not yet widely adopted for carbazole substrates.[9]

Data Summary Table

For quick reference, the following table summarizes key reaction parameters.

ParameterRecommended Value/ConditionRationale & Notes
POCl₃ Stoichiometry 1.05 - 1.2 equivalentsBalances complete conversion with minimal di-formylation.[6]
Solvent Anhydrous DMFActs as both reagent and solvent. Must be strictly anhydrous.[6]
Reagent Formation Temp. 0°C to 5°CExothermic reaction; low temperature controls reagent formation.[7]
Reaction Temperature Room Temp to 80°CSubstrate-dependent. Start at RT and heat gently if needed.[6][8]
Reaction Monitoring Thin-Layer Chromatography (TLC)Essential for determining reaction completion and preventing side reactions.[6]
Workup Quench Crushed IceSafely quenches the reactive species and facilitates product precipitation.[3]
Workup pH Adjustment pH 8-9 (e.g., with NaOH)Hydrolyzes the iminium intermediate to the final aldehyde.[9]
Purification Method Recrystallization (Ethanol) or Column ChromatographyRecrystallization is often sufficient for clean reactions.[6]

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7). Current Chemistry Letters, 2. Retrieved from [Link]

  • Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Khatun, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27582-27613. Retrieved from [Link]

  • Khatun, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27582-27613. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-36. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole. Retrieved from [Link]

  • Juskelis, R., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 973. Retrieved from [Link]

Sources

Mitigating compound precipitation in cell culture media for in vitro cytotoxicity assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in In Vitro Cytotoxicity and Drug Screening Assays

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently partner with researchers to overcome common hurdles in cell-based assays. One of the most persistent and confounding issues is the precipitation of test compounds in cell culture media. This phenomenon can drastically alter the effective concentration of your compound, leading to inaccurate and unreliable cytotoxicity data.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you identify, prevent, and resolve compound precipitation, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing and Solving Precipitation

Experiencing unexpected results or visible particulates in your assay plates? Follow this guide to systematically diagnose and address the root cause of compound precipitation.

Problem 1: Immediate Precipitation Observed Upon Dilution

Symptom: A milky, cloudy appearance or visible crystals form instantly when you add your concentrated compound stock solution (typically in DMSO) to the aqueous cell culture medium.

Primary Cause: This is a classic case of a "solvent shift" or "crashing out." Your compound is highly soluble in the organic solvent (e.g., 100% DMSO) but exceeds its thermodynamic solubility limit in the final aqueous environment of the cell culture medium once the solvent is diluted.[1]

Systematic Investigation Workflow

Use the following workflow to pinpoint the exact cause and determine the appropriate solution.

G observe Observation: Immediate Precipitation in Media check_conc Is the final compound concentration too high? observe->check_conc check_dilution Was the dilution performed too rapidly or into a large volume? check_conc->check_dilution No sol_conc Solution: Lower the final working concentration. Perform a solubility assessment. check_conc->sol_conc Yes check_temp Was the culture media at 37°C? check_dilution->check_temp No sol_dilution Solution: Use a serial dilution method. Add compound dropwise while vortexing. check_dilution->sol_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_temp->check_dmso Yes sol_temp Solution: Always pre-warm media to 37°C before adding the compound. check_temp->sol_temp No sol_dmso Solution: Remake stock solution to ensure final DMSO is <0.5% (ideally <0.1%). check_dmso->sol_dmso Yes end_point Problem Resolved check_dmso->end_point No sol_conc->end_point sol_dilution->end_point sol_temp->end_point sol_dmso->end_point

Caption: Troubleshooting workflow for immediate compound precipitation.

Solutions and Mitigation Strategies
  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of your compound to stay within its aqueous solubility limit.[1] It is essential to experimentally determine this limit (see Protocol for Kinetic Solubility Assessment below).

  • Optimize Dilution Technique: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. This causes rapid solvent exchange and precipitation. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also aid dissolution.[1]

  • Control the Solvent Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] A widely accepted best practice is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines or long-term assays requiring concentrations of 0.1% or lower.[2][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

  • Use Pre-Warmed Media: The solubility of many compounds is temperature-dependent. Adding a compound stock to cold media can significantly decrease its solubility.[1] Always use cell culture media that has been pre-warmed to 37°C.[1]

Problem 2: Delayed Precipitation Observed During Incubation

Symptom: The media appears clear immediately after adding the compound, but after several hours or days in the incubator, you observe crystal formation, a thin film on the media surface, or particulate matter in the wells.

Primary Cause: This issue can be more complex, often involving interactions between the compound and media components over time, changes in media chemistry due to cell metabolism, or environmental factors within the incubator.

Potential Causes & Solutions
Potential CauseScientific ExplanationRecommended Solution
Interaction with Media Components Your compound may be forming insoluble complexes with salts (e.g., calcium phosphate), amino acids, or other components in the media formulation.[1][5] This is sometimes more prevalent in serum-free media where proteins are not available to help stabilize the compound.[5]Try a different basal media formulation. If using serum-free media, consider if the addition of a carrier protein like albumin is feasible for your experiment.
pH Shift Due to Cell Metabolism As cells metabolize, they produce acidic byproducts (like lactic acid), which can lower the pH of the culture medium.[6][7] If your compound's solubility is pH-dependent, this shift can cause it to precipitate out of solution.[8][9]Monitor the pH of your culture medium using the phenol red indicator (a shift from red to yellow indicates acidification).[6] Ensure you are not letting cells become over-confluent. Change the medium more frequently or use a medium with a stronger buffering capacity (e.g., HEPES), if compatible with your cell type.
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including salts and your test compound, pushing the compound's concentration beyond its solubility limit.[10][11]Ensure the incubator has proper humidification.[10] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for experiments lasting several days.[1]
Temperature Fluctuations Repeatedly removing culture plates from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound and protein solubility.[1][5]Minimize the time that culture vessels are outside the incubator.[1] When performing microscopy or other analyses, work efficiently to return plates to the incubator promptly.
Compound Degradation The compound may be unstable in the aqueous, 37°C environment over time, with the degradation products being less soluble than the parent compound.Assess the chemical stability of your compound under assay conditions (e.g., using HPLC analysis of the media over time). If unstable, a shorter assay duration may be required.

Frequently Asked Questions (FAQs)

Q1: What is the absolute maximum concentration of DMSO I can use in my cell culture? A1: There is no single universal maximum, as sensitivity is highly cell line-dependent.[3][12] However, a general guideline is to keep the final concentration at or below 0.5%.[2][13] For long-term studies (>48 hours) or with particularly sensitive cells like primary neurons or stem cells, it is strongly recommended to stay at or below 0.1%.[2][4][14] It is imperative to run a DMSO dose-response curve on your specific cell line to determine its tolerance.[12]

Q2: My compound is only soluble at a high DMSO concentration that my cells cannot tolerate. What are my options? A2: This is a common drug discovery challenge. First, prepare the highest possible stock concentration in 100% DMSO. Then, perform a careful serial dilution in your culture medium to reach the desired final compound concentration while minimizing the final DMSO concentration.[3] If precipitation still occurs, you may need to explore alternative formulation strategies, such as using solubilizing agents like cyclodextrins, though these must also be tested for cytotoxicity.[15]

Q3: Can I use sonication to help dissolve my compound? A3: Yes, brief sonication can be very effective for dissolving compounds during the preparation of the initial high-concentration stock solution in a solvent like DMSO.[2][16] It uses sound energy to agitate particles and break up aggregates.[16][17] However, sonication generates heat, so it's best to sonicate in short bursts in an ice bath to prevent compound degradation.[17] Sonication is not typically used for the final dilution into cell culture media.

Q4: How do serum proteins in the media affect compound solubility? A4: Serum proteins, particularly albumin, can act as carriers for hydrophobic compounds, effectively increasing their apparent solubility in the culture medium.[15][18] These proteins can bind to the compound, keeping it in solution and preventing precipitation.[19] This is why precipitation can sometimes be more of an issue in serum-free media conditions.

Q5: Does the pH of the stock solvent matter? A5: For compounds with ionizable groups, the pH of the solvent can dramatically affect solubility.[8] Some acidic or basic compounds may require a small amount of acid (e.g., HCl) or base (e.g., NaOH) in the initial stock solution to become fully dissolved before dilution in water or buffer.[20] However, this is less common for DMSO stocks and one must consider how this pH adjustment will affect the final pH of the cell culture medium.

Key Experimental Protocols

Protocol 1: Preparation of Compound Stock Solutions

Accurate and reliable data starts with properly prepared stock solutions.

Materials:

  • Test compound (powder form)

  • 100% Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber-colored microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Use an online molarity calculator to determine the mass of the compound needed to achieve a high-concentration stock (e.g., 10-100 mM).[13] Preparing a concentrated stock (e.g., 1000x or 10,000x the highest final concentration) minimizes the volume of solvent added to your cells.[2]

  • Weighing: Accurately weigh the required amount of compound powder using an analytical balance.

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Sonication (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minute intervals.[21] Keep the sample cool to prevent degradation.[17]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber tubes to prevent degradation from light and repeated freeze-thaw cycles.[13][20] Store at -20°C or -80°C as recommended for the specific compound.[13]

Protocol 2: Kinetic Solubility Assessment in Culture Media

This protocol provides a quick, plate-based method to estimate the maximum soluble concentration of your compound under your specific experimental conditions.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a nephelometer

Procedure:

  • Prepare Dilution Series: In the 96-well plate, create a serial dilution of your compound.

    • Add 100 µL of pre-warmed medium to all wells.

    • In the first column (e.g., A1), add a calculated volume of your stock to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 100 µL media for a ~200 µM final concentration and ~2% DMSO).

    • Mix thoroughly by pipetting up and down.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from column 1 to column 2, mix, then 50 µL from column 2 to column 3, and so on.

    • Include a "media only" and a "vehicle control" (media + highest % DMSO) well.

  • Initial Reading (T=0): Immediately after preparation, read the plate at 600 nm. This is your baseline reading. Visually inspect the plate for any immediate precipitation.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a duration relevant to your cytotoxicity assay (e.g., 24, 48, or 72 hours).

  • Final Reading (T=x): After incubation, allow the plate to return to room temperature. Read the absorbance at 600 nm again.

  • Data Analysis: An increase in absorbance (turbidity) compared to the vehicle control indicates precipitation. The highest concentration that remains clear and shows no significant increase in absorbance is considered the kinetic solubility limit under these conditions.[22][23]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from Sigma-Aldrich's technical resources.
  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • Benchchem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 147-155. [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?
  • Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions.
  • ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Unair. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96 –Well Protocol.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from Sigma-Aldrich's technical resources.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery's assay descriptions.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM?
  • ACS Omega. (2026, January 14). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives.
  • Metallomics. (2022, July 25). Aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Oxford Academic.
  • LabGas. (n.d.). Complete Sonication Protocol for Cell Lysis.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • Scientific Electronic Library Online. (n.d.). Initial pH of medium affects organic acids production but do not affect phosphate solubilization.
  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?
  • Hielscher Ultrasonics. (n.d.). Sonication for Cell Lysis: Cell Disruption and Extraction.
  • Bitesize Bio. (n.d.). Breaking Up is (Not That) Hard to Do: Sonication for Cell Lysis.
  • Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility.
  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media.
  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
  • National Institutes of Health. (n.d.). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. PMC.
  • MDPI. (2020, November 21). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions.
  • ResearchGate. (n.d.). (PDF) The Solubility of Proteins in Organic Solvents.
  • Semantic Scholar. (1986, December 1). Solubility of proteins.
  • Journal of Applied Bioanalysis. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • RSC Blogs. (2024, October 25). October 2024 – RSC Advances Blog.
  • Bentham Science. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
  • International Journal of Nanomedicine. (2026, January 18). Preparation of Fe2O3/GCN/ICG/DHA nanocomplexes and their multifunction.
  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.

Sources

Validation & Comparative

Comparative analysis of the cytotoxicity of 9-ethyl-9H-carbazole derivatives against cancer and normal cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives

Introduction: The Therapeutic Potential and Selectivity Challenge of Carbazole Scaffolds

For decades, the carbazole skeleton, a tricyclic aromatic heterocycle, has served as a foundational motif for numerous biologically active compounds, both natural and synthetic.[1][2] In oncology, carbazole derivatives have emerged as a promising class of compounds with potent anti-cancer properties.[3][4] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the disruption of critical signaling pathways involved in cell proliferation and survival.[5][6] However, a significant hurdle in cancer chemotherapy is the non-specific cytotoxicity of many agents, which leads to severe side effects and limits therapeutic efficacy.[4]

The development of new drugs, therefore, critically hinges on achieving selective cytotoxicity—maximizing lethality to cancer cells while minimizing harm to normal, healthy cells.[3] This guide focuses on derivatives of 9-ethyl-9H-carbazole, exploring a comparative analytical framework to rigorously assess their cytotoxic potential and, most importantly, their selectivity. We will delve into the causality behind experimental design, provide detailed, self-validating protocols for key assays, and present a model for data interpretation that can guide the identification of promising lead compounds for further preclinical development.

Experimental Design: A Strategy for Assessing Selective Cytotoxicity

A robust comparative analysis requires a meticulously planned experimental strategy. The choices of cell lines, assay methodologies, and mechanistic endpoints are not arbitrary; they are deliberate decisions designed to yield clear, interpretable, and trustworthy data.

Rationale for Cell Line Selection

To evaluate selectivity, a paired cell line model is the gold standard. This involves choosing a cancer cell line and a normal (non-cancerous) cell line derived from the same tissue type. This approach minimizes tissue-specific metabolic differences and provides a more direct comparison of a compound's effect on cancerous versus healthy cells.

For this guide, we will use the following model system:

  • Cancer Cell Line: A549 (Human Lung Carcinoma). This is a widely characterized and utilized cell line in cancer research, representing non-small cell lung cancer.

  • Normal Cell Line: MRC-5 (Human Fetal Lung Fibroblast). This non-cancerous lung cell line serves as an ideal counterpart to A549 for assessing pulmonary-specific cytotoxicity.

The use of a standard chemotherapeutic agent, such as 5-Fluorouracil (5-FU) , as a positive control is crucial. 5-FU is known to exhibit cytotoxicity against both cancer and normal cells, providing a benchmark against which the selectivity of the novel carbazole derivatives can be measured.[3]

Experimental Workflow

The overall workflow is designed to move from a broad assessment of cytotoxicity to a more focused investigation of the mechanism of cell death, specifically apoptosis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cytotoxicity Screening cluster_mech Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis CellCulture Cell Culture (A549 & MRC-5) CellSeeding Seed Cells in 96-Well Plates CellCulture->CellSeeding CompoundPrep Compound Dilution (Carbazole Derivatives & 5-FU) Treatment Treat with Serial Dilutions (24h, 48h, 72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Assess Cell Viability) Treatment->MTT Endpoint Measurement ApoptosisAssay Annexin V-FITC / PI Staining (Flow Cytometry) Treatment->ApoptosisAssay Select IC50 concentration ProteinAnalysis Western Blot (Bcl-2, Bax, Caspase-3) Treatment->ProteinAnalysis Select IC50 concentration IC50 Calculate IC50 Values MTT->IC50 Raw Data ApoptosisQuant Quantify Apoptotic Populations ApoptosisAssay->ApoptosisQuant ProteinQuant Analyze Protein Expression ProteinAnalysis->ProteinQuant SI Determine Selectivity Index (SI) IC50->SI

Caption: Experimental workflow for comparative cytotoxicity analysis.

Methodologies and Protocols

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is directly proportional to the number of living cells.

Protocol: Determining Half-Maximal Inhibitory Concentration (IC50)

  • Cell Seeding: Seed A549 and MRC-5 cells into separate 96-well flat-bottom plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions for each 9-ethyl-9H-carbazole derivative and the 5-FU control in culture medium. A typical concentration range might be 0.1 to 100 µM. Ensure the final DMSO concentration in all wells remains constant and non-toxic (typically ≤ 0.5%).

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • IC50 Calculation: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value, which is the concentration required to inhibit cell viability by 50%.[8][9]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if cell death occurs via apoptosis, flow cytometry using Annexin V-FITC and PI is the standard method. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12]

Protocol: Quantifying Apoptotic Cell Populations

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the carbazole derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: For adherent cells, gently detach them using trypsinization. Collect all cells, including those floating in the medium, by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Washing: Wash the cells once with cold PBS to remove residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][12]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Results and Data Interpretation

Comparative Cytotoxicity and Selectivity Index

The primary output of the MTT assay is the IC50 value. By comparing these values, we can rank the potency of the derivatives and assess their selectivity. The Selectivity Index (SI) is a critical parameter calculated as follows:

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for killing cancer cells over normal cells, a highly desirable trait for a potential therapeutic agent.[6]

Table 1: Hypothetical Cytotoxicity Data for 9-Ethyl-9H-Carbazole Derivatives

CompoundA549 (Cancer) IC50 (µM)MRC-5 (Normal) IC50 (µM)Selectivity Index (SI)
Derivative A 5.288.417.0
Derivative B 15.845.12.9
Derivative C 2.110.55.0
5-FU (Control) 8.912.31.4

In this hypothetical dataset, Derivative A emerges as the most promising candidate. While not the most potent compound (Derivative C has a lower IC50 against A549), it exhibits a vastly superior selectivity index (17.0) compared to the other derivatives and the standard drug, 5-FU. This suggests it has a much wider therapeutic window.

Mechanistic Insights: Induction of Apoptosis

Carbazole derivatives often exert their anticancer effects by inducing apoptosis.[6] One of the key pathways involves the regulation of the Bcl-2 family of proteins.[14][15] This family includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2).[15] A high Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), such as Caspase-9 and the executioner Caspase-3, ultimately leading to programmed cell death.[14][16][17]

A study on the carbazole compound (ECAP) demonstrated that its cytotoxic effect on A549 lung cancer cells was mediated by a p53-dependent apoptotic pathway.[18] ECAP treatment led to a significant reduction in the expression of the anti-apoptotic protein Bcl-2, an up-regulation of the pro-apoptotic Bax protein, and subsequent activation of caspases, confirming the induction of apoptosis.[18][19]

G Carbazole 9-Ethyl-9H-Carbazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Carbazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Carbazole->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Sources

Performance comparison of (9H-carbazol-3-ylmethyl)amine-based HTMs vs. spiro-OMeTAD in perovskite solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Performance Guide to (9H-carbazol-3-ylmethyl)amine-based HTMs vs. Spiro-OMeTAD in Perovskite Solar Cells

The rapid ascent of perovskite solar cells (PSCs) to the forefront of photovoltaic research has been remarkable, with power conversion efficiencies now rivaling those of traditional silicon-based technologies. Central to this success is the hole-transporting material (HTM), a critical component that selectively extracts and transports photogenerated holes to the electrode, thereby preventing charge recombination and ensuring efficient device operation. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, universally known as spiro-OMeTAD, has been the gold standard HTM, enabling many of the record efficiencies reported.

However, the widespread commercialization of PSCs is significantly hampered by the drawbacks of spiro-OMeTAD. Its complex, multi-step synthesis and rigorous purification requirements make it prohibitively expensive.[1][2] Furthermore, its relatively low hole mobility and susceptibility to degradation raise concerns about the long-term operational stability of PSCs.[3]

This has catalyzed an intensive search for alternative HTMs that can match or exceed the performance of spiro-OMeTAD while offering advantages in cost and stability. Among the most promising candidates are molecules based on the carbazole moiety.[1] Carbazole derivatives are attractive due to their excellent thermal and chemical stability, high hole mobility, and versatile structure that allows for straightforward chemical modification to fine-tune their optoelectronic properties.[1][4][5]

This guide provides a comprehensive comparison between a representative class of emerging (9H-carbazol-3-ylmethyl)amine-based HTMs and the incumbent spiro-OMeTAD, supported by experimental data from recent literature. We will delve into the causality behind their performance differences, from molecular synthesis to device stability, to provide researchers and developers with the insights needed to select and design next-generation materials for high-performance perovskite photovoltaics.

Molecular Design and Synthetic Accessibility: A Tale of Two Chemistries

The economic viability of any photovoltaic technology is intrinsically linked to the manufacturing cost of its components. For PSCs, the HTM represents a significant portion of the material cost. Here, the contrast between spiro-OMeTAD and carbazole-based alternatives is stark.

Spiro-OMeTAD: The synthesis of spiro-OMeTAD is a notable bottleneck. It is a multi-step process that often involves palladium-catalyzed cross-coupling reactions and the use of sensitive organometallic reagents.[2] Each step adds to the complexity and cost, and the final product requires expensive purification techniques like sublimation to achieve the high purity necessary for optimal device performance.[2]

(9H-carbazol-3-ylmethyl)amine-based HTMs: In contrast, many carbazole-based HTMs are designed for synthetic simplicity. For example, the carbazole-based enamine V950 can be prepared in a single, catalyst-free condensation reaction from readily available commercial precursors.[2] This streamlined approach eliminates the need for expensive catalysts and complex purification steps like column chromatography, relying instead on simple crystallization. This simplification leads to a dramatic reduction in production costs, with estimates suggesting that the material cost for V950 is over an order of magnitude lower than that of spiro-OMeTAD.[2]

G cluster_0 Spiro-OMeTAD cluster_1 Carbazole-based HTM (e.g., V950) a Multi-step Synthesis (e.g., cross-coupling reactions) b Requires Expensive Catalysts (e.g., Palladium) a->b c Complex Purification (Sublimation, Chromatography) b->c d High Final Cost c->d e Single-step Synthesis (e.g., Enamine Condensation) f Catalyst-Free e->f g Simple Purification (Crystallization) f->g h Low Final Cost g->h G sun Sunlight FTO FTO Glass sun->FTO ETL Electron Transport Layer (e.g., TiO₂) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTM Hole Transport Material (HTM) Perovskite->HTM Gold Gold (Au) Electrode HTM->Gold

Caption: Standard n-i-p architecture of a perovskite solar cell.

When integrated into such devices, (9H-carbazol-3-ylmethyl)amine-based HTMs have yielded impressive results. Studies show that these materials can achieve power conversion efficiencies (PCEs) that are directly comparable to those of spiro-OMeTAD under identical testing conditions.

HTM MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFReference
spiro-OMeTAD 18.571.0822.800.754[6]
EtCz-3EHCz+EH44-ox 17.751.0822.190.741[6]
spiro-OMeTAD 18.61.0922.70.75[2]
V950 (Carbazole) 17.81.0722.50.74[2]
spiro-OMeTAD ~18.5~1.10~22.5~0.76[7]
V1209 (Carbazole) ~18.0~1.08~22.3~0.75[7]

The data clearly indicates that carbazole-based HTMs can facilitate efficient device operation. The comparable open-circuit voltage (Voc) and short-circuit current density (Jsc) values suggest that these materials possess suitable highest occupied molecular orbital (HOMO) energy levels for effective hole extraction from the perovskite valence band and sufficient charge mobility for transport to the electrode. [7][8]

The Decisive Advantage: Long-Term Stability

Perhaps the most compelling argument for adopting carbazole-based HTMs is the significant improvement in device stability. The perovskite active layer is notoriously sensitive to moisture and thermal stress, and the HTM layer plays a crucial role in protecting it.

Numerous studies have shown that devices employing carbazole-based HTMs demonstrate greatly improved long-term operational stability compared to their spiro-OMeTAD counterparts, especially at elevated temperatures. [6][9] The primary reason for this enhanced stability is the superior hydrophobicity of many carbazole-based HTMs. [6]By incorporating functional groups like ethylhexyl chains, these molecules can form a much more effective moisture barrier, preventing water ingress that would otherwise degrade the perovskite layer. [9]Water contact angle measurements confirm that films of these carbazole HTMs are significantly more hydrophobic than spiro-OMeTAD films. [6]This inherent material property translates directly to more durable and long-lasting solar cells.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis of a representative carbazole HTM and the fabrication of a complete perovskite solar cell.

Protocol: Single-Step Synthesis of Carbazole Enamine HTM (V950)

This protocol is adapted from a demonstrated cost-effective synthesis. [2] Reagents:

  • 3-amino-9-ethylcarbazole

  • 2,2-bis(4-methoxyphenyl)acetaldehyde

  • (±)-Camphor-10-sulfonic acid (catalyst)

  • Toluene (solvent)

Procedure:

  • Combine 3-amino-9-ethylcarbazole, 2,2-bis(4-methoxyphenyl)acetaldehyde, and a catalytic amount of (±)-camphor-10-sulfonic acid in a round-bottom flask with toluene.

  • Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen) for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid product by simple crystallization from a suitable solvent system (e.g., ethanol/hexane). No column chromatography is required.

  • Dry the purified V950 product under vacuum.

Protocol: Fabrication of a Perovskite Solar Cell

This is a generalized workflow representative of the device fabrication process cited in the literature. [2][6]

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization A 1. FTO Substrate Cleaning (Sonication in DI Water, Acetone, IPA) B 2. ETL Deposition (e.g., TiO₂ spray pyrolysis at 450°C) A->B C 3. Perovskite Layer Deposition (Spin-coating in glovebox) B->C D 4. HTM Layer Deposition (Spin-coating HTM solution) C->D E 5. Electrode Deposition (Thermal evaporation of Gold) D->E F 6. Device Characterization (J-V testing under AM1.5G) E->F

Caption: General experimental workflow for perovskite solar cell fabrication.

Step-by-Step Methodology:

  • Substrate Cleaning: FTO-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 20 minutes each. [6]2. ETL Deposition: A compact TiO₂ layer (~40-50 nm) is deposited onto the FTO substrate, for instance, by spray pyrolysis at 450°C. [6]3. Perovskite Layer Formation: The device is transferred to a nitrogen-filled glovebox. The perovskite precursor solution (e.g., a mixed-cation lead mixed-halide formulation in DMF/DMSO) is deposited by spin-coating, followed by thermal annealing to induce crystallization.

  • HTM Layer Deposition: The HTM solution (either spiro-OMeTAD or the carbazole-based HTM, typically in chlorobenzene) is deposited via spin-coating atop the perovskite layer. Note: Spiro-OMeTAD solutions typically require additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and performance, an addition that is sometimes not required for newer carbazole HTMs.

  • Electrode Deposition: The device is placed in a thermal evaporator, and a gold back contact (~80-100 nm) is deposited under high vacuum.

  • Characterization: The completed solar cell's current density-voltage (J-V) characteristics are measured under standard simulated sunlight (AM 1.5G, 100 mW/cm²) to determine PCE, Voc, Jsc, and FF.

Conclusion

  • Comparable Efficiency: Devices utilizing carbazole-based HTMs consistently achieve power conversion efficiencies in the same high-performance tier as spiro-OMeTAD.

  • Superior Stability: Their enhanced hydrophobicity and intrinsic thermal stability translate into significantly improved device longevity, addressing one of the most critical hurdles for PSC commercialization.

  • Economic Viability: Drastically simplified synthetic routes lead to a substantial reduction in material costs, paving the way for scalable and cost-effective manufacturing of perovskite solar modules.

For researchers and professionals in the field, the transition towards well-designed carbazole-based HTMs represents a strategic step forward, promising to unlock the full commercial potential of perovskite solar cell technology.

References

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate. [Link]

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. [Link]

  • Kamarauskas, E., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. [Link]

  • Im, H., et al. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]

  • Sajeev, A. C., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]

  • Daskeviciene, M., et al. (2016). Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells. ResearchGate. [Link]

  • Li, Z., et al. (2024). Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective. ResearchGate. [Link]

  • Request PDF for "Carbazole-based hole transporting materials for efficient and stable perovskite solar cells". ResearchGate. [Link]

  • Request PDF for "Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells". ResearchGate. [Link]

  • Xie, G., et al. (2024). Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells. RSC Publishing. [Link]

  • KR101838389B1 - Carbazole based on Novel Hole Transporting Materials for Solid State Dye-sensitized and Organic/Inorganic Hybrid Solar Cells.
  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. [Link]

  • Nguyen, Q. B., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]

  • Al-Asbahi, B. A., et al. (2024). Dopant-Free Spiro-OMe2 Imidazole-Based Hole-Transporting Material for Stable and Low-Cost Organic–Inorganic Perovskite Solar Cell. National Institutes of Health. [Link]

  • Chang, C-Y., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. PubMed Central. [Link]

Sources

A Comparative Evaluation of Anticancer Efficacy: Carbazole Derivatives versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of cancer chemotherapy, the search for agents with improved efficacy, better safety profiles, and the ability to overcome drug resistance is a perpetual challenge. For decades, 5-Fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, particularly colorectal cancer.[1][2] However, its clinical utility is often hampered by significant side effects and the development of resistance.[1][3] This has spurred the investigation of novel molecular scaffolds, among which carbazole and its derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent and diverse mechanisms of action.[4][5][6]

This guide provides an in-depth comparison of the anticancer efficacy of carbazole derivatives and the established chemotherapeutic, 5-Fluorouracil. We will dissect their mechanisms of action, present comparative experimental data, and provide validated protocols for their evaluation, offering a critical resource for researchers engaged in the discovery and development of next-generation cancer therapies.

Part 1: A Tale of Two Mechanisms: Targeted Inhibition vs. Multi-Pronged Attack

A fundamental differentiator between 5-FU and the carbazole class lies in their approach to inducing cancer cell death. 5-FU acts as a highly specific antimetabolite, while carbazole derivatives engage a wider array of cellular targets.

The Focused Assault of 5-Fluorouracil

5-Fluorouracil is a pyrimidine analog that exerts its primary anticancer effect by inhibiting thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[7] Upon intracellular activation to fluorodeoxyuridine monophosphate (FdUMP), it forms a stable complex with TS, depleting the cellular pool of deoxythymidine monophosphate (dTMP) and leading to what is known as "thymineless death."[1][7] Additionally, its metabolites can be incorporated into both DNA and RNA, further disrupting cellular function and leading to cytotoxicity.[1][8]

five_fu_mechanism five_fu 5-Fluorouracil (5-FU) metabolites Active Metabolites (FdUMP, FUTP, FdUTP) five_fu->metabolites Intracellular Activation ts Thymidylate Synthase (TS) metabolites->ts Inhibits dna_synthesis DNA Synthesis & Repair metabolites->dna_synthesis Incorporation into DNA rna_damage RNA Damage metabolites->rna_damage Incorporation into RNA dntp dTMP Synthesis dntp->dna_synthesis Required for cell_death Apoptosis / Cell Death dna_synthesis->cell_death Induces rna_damage->cell_death Induces carbazole_mechanism carbazoles Carbazole Derivatives dna DNA Intercalation carbazoles->dna topo Topoisomerase Inhibition carbazoles->topo tubulin Microtubule Disruption carbazoles->tubulin stat3 STAT3 Pathway Inhibition carbazoles->stat3 apoptosis Apoptosis dna->apoptosis topo->apoptosis arrest Cell Cycle Arrest (G2/M Phase) tubulin->arrest stat3->apoptosis arrest->apoptosis

Caption: Diverse mechanisms of action for carbazole derivatives.

Part 2: Comparative Efficacy: A Quantitative Look at In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates that less of the drug is required to inhibit cancer cell growth by 50%, signifying higher potency. A review of the literature reveals that many novel carbazole derivatives exhibit IC50 values in the nanomolar to low micromolar range, often surpassing the potency of 5-FU in the same cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Carbazole Derivative 3 Calu1Lung Carcinoma0.0025[9][10]
Carbazole Derivative SL-3-19 HepG2Liver Cancer0.012[9][10]
Carbazole Derivative SL-3-19 MCF-7Breast Cancer0.014[9][10]
Carbazole Sulfonamide 13f/13i HepG2 / MCF-7Liver / Breast0.01 - 0.07[11]
Carbazole Sulfonamide 15 VariousMultiple0.00081 - 0.031[12]
Carbazole Derivative MHY407 Breast Cancer LinesBreast Cancer~5[9][10]
Pyrano[3,2-c]carbazole 30a-d VariousMultiple0.43 - 8.05[10]
5-Fluorouracil (5-FU) HCT-116Colon Cancer~5.0 - 20.0[13]
5-Fluorouracil (5-FU) MCF-7Breast Cancer~2.0 - 15.0[13]
5-Fluorouracil (5-FU) HepG2Liver Cancer~10.0 - 50.0*[13]

*Note: IC50 values for 5-FU can vary widely depending on the specific cell line, exposure time, and assay conditions. The values presented are representative ranges found in the literature for comparative purposes.

As the data illustrates, optimized carbazole derivatives can be orders of magnitude more potent than 5-FU in vitro. [9][12][10][11]This heightened potency suggests the potential for achieving therapeutic effects at lower doses, which could translate to a reduction in off-target toxicity.

Part 3: A Validated Workflow for Preclinical Efficacy Evaluation

Objectively comparing novel compounds against a standard-of-care drug requires a robust and reproducible experimental workflow. This process typically moves from high-throughput in vitro screening to more complex mechanistic and in vivo studies.

workflow screen In Vitro Cytotoxicity Screening (MTT Assay) mechanistic Mechanistic Elucidation (Apoptosis Assay) screen->mechanistic Identify Potent Hits invivo In Vivo Efficacy (Xenograft Model) mechanistic->invivo Confirm Mechanism preclinical Preclinical Development invivo->preclinical Validate Efficacy & Safety

Caption: Standard preclinical drug evaluation workflow.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: The MTT assay is a foundational colorimetric assay for screening. [14]Its selection is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can convert the yellow tetrazolium salt MTT into purple formazan crystals. [15][16]The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects. [14] Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives and 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle-only (e.g., DMSO) controls. [14]3. Incubation: Incubate the plate for 48-72 hours. The duration is critical to allow the compounds to exert their effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will metabolize the MTT, forming visible purple crystals. [14]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment via Annexin V/PI Staining

Causality: To validate that cell death occurs via apoptosis—a controlled, programmed process—rather than necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. [17]In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which Annexin V can bind. PI is a fluorescent nuclear stain that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the carbazole derivative or 5-FU at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3: In Vivo Efficacy in a Human Tumor Xenograft Model

Causality: While in vitro assays are essential for initial screening, they lack the complexity of a living organism. [18][19]In vivo models, such as human tumor xenografts in immunocompromised mice, are critical for evaluating a drug's efficacy within a physiological context, accounting for factors like pharmacokinetics, distribution, and systemic toxicity. [20][21][22]This is a self-validating system where tumor growth inhibition directly correlates with the compound's real-world potential.

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or SCID). Allow them to acclimatize for one week.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, 5-FU, Carbazole Derivative).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dosage. 5-FU is often used as a positive control.

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.

Part 4: Overcoming the Hurdle of Drug Resistance

A major clinical limitation of 5-FU is acquired resistance. [1]Tumors can become resistant through various mechanisms, including upregulation of TS, increased drug catabolism by dihydropyrimidine dehydrogenase (DPD), or defects in apoptotic pathways. [23][24][25] The diverse mechanisms of carbazole derivatives offer a distinct advantage here. A tumor cell that has developed resistance to 5-FU by upregulating TS would likely remain sensitive to a carbazole derivative that targets tubulin polymerization or inhibits topoisomerase. [12]In fact, some novel carbazole sulfonamides have demonstrated potent activity against multidrug-resistant (MDR) cancer cells, suggesting they can evade common efflux pump-mediated resistance mechanisms. [12]This ability to act through orthogonal pathways makes carbazoles compelling candidates for treating refractory tumors or for use in combination therapies to prevent the onset of resistance.

Conclusion

While 5-Fluorouracil remains a clinically important drug, its limitations necessitate the development of novel therapeutic agents. Carbazole derivatives have firmly established themselves as a versatile and exceptionally potent class of anticancer compounds. [4]Experimental data consistently demonstrates that select derivatives possess superior in vitro cytotoxicity to 5-FU, often by several orders of magnitude. [12][10][11] Crucially, their diverse mechanisms of action—ranging from DNA damage to microtubule and signaling pathway inhibition—provide a multi-pronged attack that is inherently more robust against the development of drug resistance. [5][6]The validated protocols provided herein offer a clear framework for the continued evaluation and development of these promising compounds. For drug development professionals, the carbazole scaffold represents a fertile ground for discovering the next generation of highly effective, targeted, and resistance-evading cancer therapies.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Taylor & Francis Online. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health (NIH). (n.d.).
  • progress and development of carbazole scaffold as anticancer agents.
  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. Bentham Science. (2024).
  • Current status of carbazole hybrids as anticancer agents.
  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. EurekaSelect. (2024).
  • Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Tre
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. (n.d.).
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Innoscience Research. (n.d.).
  • 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. YouTube. (2025).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • The anticancer activity of carbazole alkaloids.
  • New insights on 5-fluorouracil's mechanism in different cancers. News-Medical.Net. (2024).
  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. (2021).
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PubMed Central. (n.d.).
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed. (2024).
  • Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles. MDPI. (n.d.).
  • Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives.
  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. (n.d.).
  • Resistance to 5-fluorouracil: The molecular mechanisms of development in colon cancer cells. Ovid. (2024).
  • 5-Fluorouracil: Mechanisms of action and clinical strategies | Request PDF.
  • Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. PubMed Central. (2023).
  • Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. MOST Wiedzy. (2024).
  • [PDF] MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. (2017).
  • Current status of carbazole hybrids as anticancer agents. PubMed. (2022).
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. n.p.. (n.d.).
  • Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. Asian Journal of Pharmaceutical Research. (n.d.).
  • Examples of carbazole derivatives with known anticancer mode of action.
  • Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility. PubMed. (2017).
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem. (2025).
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. MD Anderson Cancer Center. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods.
  • fluorouracil (5-FU). Tahoe Forest Health System. (n.d.).
  • Carbazole derivatives (22–31) as anticancer agents.
  • Fluorouracil.
  • Fluorouracil (5FU). Cancer Research UK. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Carbazole Derivatives as Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole scaffold, a tricyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry. First isolated from coal tar in 1872, its derivatives are found in numerous natural products and have been extensively explored for a wide range of pharmacological activities, including anticancer properties.[1] The urgent need for novel chemotherapeutics, driven by challenges such as drug resistance and the severe side effects of existing treatments, has intensified research into carbazole-based compounds.[2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of carbazole derivatives, synthesizing data from recent studies to offer insights for researchers and drug development professionals. We will dissect how specific structural modifications influence cytotoxic efficacy, explore the underlying mechanisms of action, and provide validated experimental protocols for synthesis and evaluation.

The Carbazole Core: A Versatile Scaffold for Anticancer Drug Design

The fundamental 9H-carbazole structure is a planar, rigid system that provides an excellent platform for introducing diverse functionalities. Its aromatic nature allows it to participate in various biological interactions, most notably as an intercalating agent with DNA and as a core for inhibitors of key enzymes in cancer progression like topoisomerases and protein kinases.[3][5] The primary mechanisms of cytotoxicity for carbazole derivatives include the disruption of DNA replication and repair by inhibiting topoisomerases, interference with cell signaling pathways through kinase inhibition (e.g., STAT3), and the induction of cell cycle arrest and apoptosis.[5][6][7][8]

The strategic points for chemical modification on the carbazole ring are crucial for tuning its cytotoxic profile. The diagram below illustrates these key positions, which will be the focus of our SAR discussion.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Carbazole Carbazole Derivative Carbazole->STAT3_active Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by carbazole derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, this section details the standard methodologies for the synthesis and cytotoxic evaluation of carbazole derivatives.

Protocol 1: General Synthesis of N-9 Substituted Carbazole Hydrazide

This protocol is a representative example for synthesizing a carbazole intermediate, which can be further derivatized. It is based on established procedures. [9] Rationale: This two-step process first creates an ester derivative of carbazole, which is a stable and easily handled intermediate. The subsequent reaction with hydrazine hydrate is a classic and efficient method for converting an ester into a hydrazide, providing a reactive handle for creating further derivatives like hydrazones or carbothioamides. Ethanol is used as a solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.

Step-by-Step Methodology:

  • Step A: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate.

    • To a solution of 9H-carbazole (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure ester.

  • Step B: Synthesis of 2-(9H-carbazol-9-yl)acetohydrazide.

    • Dissolve the synthesized ethyl 2-(9H-carbazol-9-yl)acetate (1 equivalent) in ethanol (approx. 20 mL per gram of ester).

    • Add hydrazine hydrate (80% solution, 5 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 12 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure (in vacuo).

    • The resulting solid is the crude hydrazide. Purify by dissolving in a minimal amount of hot methanol and precipitating by adding dropwise to cold water. Filter and dry to obtain the pure product. [9]

Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. [10]It measures the metabolic activity of mitochondrial dehydrogenases in living cells. [11] Rationale: This assay is a cornerstone of in vitro toxicology and anticancer drug screening due to its reliability, simplicity, and high-throughput capability. [11]Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. [10][12]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 2x10^4 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) Allow cells to adhere A->B C 3. Treat Cells (Add serial dilutions of carbazole derivatives) B->C D 4. Incubate (24-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C, 5% CO2) Allow formazan formation E->F G 7. Solubilize Formazan (Add 150 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (Spectrophotometer, ~570 nm) G->H I 9. Calculate IC50 (Plot % viability vs. log[concentration]) H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom microplate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium. [13]2. Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the carbazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin). [14]4. Incubation: Incubate the cells with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The carbazole scaffold remains a highly fertile ground for the discovery of novel cytotoxic agents. [3][15]This guide highlights several key SAR principles:

  • Symmetrical substitution at the C-3 and C-6 positions with heterocyclic rings is a highly effective strategy for generating potent antiproliferative compounds.

  • The N-9 position is an ideal anchor point for introducing flexible side chains and hybrid pharmacophores to modulate activity and overcome resistance.

  • Molecular hybridization , such as creating carbazole-sulfonamide or carbazole-thiourea conjugates, is a promising approach to develop agents with dual or novel mechanisms of action. [3][7] Future research should focus on optimizing the pharmacokinetic properties of these potent derivatives, particularly their solubility and bioavailability, to translate in vitro success into in vivo efficacy. Moreover, exploring diazacarbazole and other heteroatom-containing carbazole analogues may unlock new chemotypes with unique biological activities. [4]A continued, mechanism-driven approach to design, guided by the SAR principles outlined herein, will be crucial in advancing carbazole derivatives from promising leads to clinically viable anticancer drugs.

References

  • A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Wiley Periodicals LLC.
  • Ceramella, J., Iacopetta, D., Barbarossa, A., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Mini Reviews in Medicinal Chemistry, 20(6), 444-465.
  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PubMed Central.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents (2023). Frontiers in Chemistry.
  • Current status of carbazole hybrids as anticancer agents. ResearchGate.
  • Carbazole Derivatives as STAT Inhibitors: An Overview (2021). MDPI.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers.
  • Carbazole derivatives: an attractive scaffold in anticancer lead discovery. Biomed Journal.
  • Carbazole Derivatives: Exploring Pharmacological Potential and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds (2023). PubMed.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents (2023). Frontiers Media S.A..
  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism (2024). PubMed.
  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction (2024). PubMed Central.
  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic in. Semantic Scholar.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents (2024). National Institutes of Health.
  • Symmetrically substituted carbazole derivatives exert antiproliferative effects through catalytic inhibition of topoisomerase II (2023). ResearchGate.
  • In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay (2013). National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.

Sources

Benchmarking the hole mobility of new carbazole-based materials against established standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Hole Mobility of Novel Carbazole-Based Materials Against Established Standards

In the rapidly advancing field of organic electronics, the performance of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) is critically dependent on the efficiency of their charge transport layers.[1][2] The hole transport material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the anode, while simultaneously blocking electrons to prevent recombination losses.[1][2][3] Consequently, high hole mobility (µh) is a paramount parameter for any high-performance HTM.

Carbazole-based molecules have emerged as a highly promising class of HTMs due to their excellent thermal and chemical stability, high hole-transporting capability, and the ease with which their structures can be functionalized to tune their optoelectronic properties.[4][5][6] As researchers innovate and synthesize novel carbazole derivatives, it is imperative to benchmark their performance against established, high-performance HTMs to accurately gauge their potential. This guide provides a comprehensive framework for evaluating the hole mobility of new carbazole-based materials, comparing them against the industry-standard benchmarks: Spiro-OMeTAD and PTAA.

The Established Standards: Spiro-OMeTAD and PTAA

Before evaluating new materials, it is crucial to understand the properties of the benchmarks.

1. Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene)

First introduced as a solid-state HTM for dye-sensitized solar cells, Spiro-OMeTAD quickly became the gold standard in high-efficiency perovskite solar cells.[7][8][9] Its spirobifluorene core provides a 3D structure that prevents crystallization and promotes the formation of smooth, amorphous films. However, pristine Spiro-OMeTAD exhibits relatively low intrinsic hole mobility and conductivity.[10][11] To enhance its performance, it typically requires p-doping with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), which can unfortunately compromise the long-term stability of the device.[7]

  • Pristine Hole Mobility: ~10⁻⁵ to 2 x 10⁻⁴ cm² V⁻¹ s⁻¹[10][11]

  • Doped Hole Mobility: Can reach up to 10⁻³ cm² V⁻¹ s⁻¹

2. PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])

PTAA is a polymeric HTM that has gained significant traction as a viable alternative to Spiro-OMeTAD, particularly in inverted p-i-n device architectures.[1][12] It boasts several advantages, including excellent film-forming properties, high thermal stability, and impressive hole mobility even in its undoped state, although doping is still common to maximize performance.[1][12][13] Compared to Spiro-OMeTAD, PTAA can form much thinner, uniform layers while maintaining effective hole transport.[12]

  • Hole Mobility: Approximately 4 x 10⁻³ cm² V⁻¹ s⁻¹ (higher than pristine Spiro-OMeTAD)[10]

Emerging Carbazole-Based Materials: A New Frontier

The versatility of the carbazole moiety allows for extensive molecular engineering to enhance hole mobility and stability, addressing the shortcomings of standard HTMs like cost and dopant-induced instability.[5][14] Recent advancements focus on strategies such as creating cross-linkable materials for solvent resistance or introducing donor-acceptor (D-A) structures to modulate energy levels and improve charge transport.[15][16][17]

For this guide, we will consider two hypothetical but representative classes of new carbazole materials:

  • CZ-XL: A cross-linkable carbazole-based small molecule designed for enhanced stability and resistance to the solvents used in subsequent device fabrication steps.[15][17]

  • CZ-DA: A carbazole derivative with a donor-acceptor architecture, designed to enhance intermolecular interactions and charge-hopping pathways for higher intrinsic mobility.[16]

Methodologies for Accurate Hole Mobility Measurement

To reliably benchmark these new materials, standardized and well-understood characterization techniques are essential. The three most prevalent methods for determining charge carrier mobility in organic semiconductors are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) measurements.[18][19]

Time-of-Flight (TOF) Measurement

The TOF method directly measures the drift mobility of charge carriers by timing their transit across a relatively thick film of the material under an applied electric field.[18][20][21]

Causality Behind Experimental Choices: TOF is considered a gold-standard technique because it provides a direct measurement of carrier velocity. A thick sample (~1-10 µm) is required to ensure a clear separation between the initial current spike from photogeneration and the arrival of the carrier sheet at the collection electrode, allowing for an unambiguous determination of the transit time.[20][22]

Experimental Protocol: TOF Measurement

  • Device Fabrication:

    • Prepare a substrate with a transparent bottom electrode (e.g., ITO-coated glass).

    • Deposit a thick film (1-10 µm) of the carbazole-based material onto the substrate. This is typically achieved via solution processing (for soluble materials) or thermal evaporation in a high-vacuum chamber. The thickness must be uniform and accurately measured (e.g., with a profilometer).

    • Deposit a top metal electrode (e.g., Aluminum) via thermal evaporation to complete the sandwich structure.

  • Measurement Setup:

    • Place the device in a sample holder with electrical contacts to the top and bottom electrodes.

    • Apply a DC voltage across the device using a source meter to create an internal electric field.

    • Use a pulsed laser (with a pulse width much shorter than the carrier transit time) to generate a sheet of charge carriers near the transparent electrode. The laser wavelength should be chosen to ensure strong absorption within a thin layer of the material.[19]

    • Record the resulting transient photocurrent across a series resistor using a high-speed digital oscilloscope.

  • Data Analysis:

    • The transit time (tT) is determined from the shape of the photocurrent transient. For non-dispersive transport, this is the point where the current begins to drop off.

    • The hole mobility (µ) is calculated using the formula: µ = L² / (tT * V) where L is the film thickness, and V is the applied voltage.

TOF_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis ITO ITO Substrate HTM_Dep Deposit Thick HTM Film (1-10 µm) ITO->HTM_Dep Metal_Dep Deposit Top Electrode (e.g., Al) HTM_Dep->Metal_Dep Apply_V Apply DC Voltage (V) Metal_Dep->Apply_V Laser_Pulse Pulsed Laser Excitation Apply_V->Laser_Pulse Record_I Record Photocurrent vs. Time Laser_Pulse->Record_I Find_tT Determine Transit Time (tT) Record_I->Find_tT Calc_mu Calculate Mobility µ = L² / (tT * V) Find_tT->Calc_mu

Caption: Workflow for Time-of-Flight (TOF) hole mobility measurement.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement performed on a single-carrier device (in this case, a hole-only device).[23] It relies on analyzing the current-voltage (J-V) characteristics in the regime where the injected charge density exceeds the intrinsic charge density, leading to a current limited by the space charge.[23]

Causality Behind Experimental Choices: This technique is advantageous as it uses device structures and thicknesses that are more representative of actual electronic devices (e.g., OLEDs and PSCs).[22] A hole-only device architecture is critical to ensure that the measured current is solely due to the transport of holes, which is achieved by using an anode with a high work function for efficient hole injection and a cathode with a high electron injection barrier to block electrons.[23][24]

Experimental Protocol: SCLC Measurement

  • Device Fabrication (Hole-Only Device):

    • Start with an ITO substrate (anode).

    • Optionally, deposit a hole injection layer (HIL), such as PEDOT:PSS, to ensure ohmic contact.

    • Deposit the carbazole-based HTM layer (typically 50-200 nm thick).

    • Deposit a top electrode with a high work function (e.g., Au, MoO₃/Al) to block electron injection.[24]

  • Measurement Setup:

    • Use a probe station connected to a source measure unit (SMU).

    • Apply a voltage ramp to the device and measure the resulting current density (J) in the dark.

  • Data Analysis:

    • Plot log(J) vs. log(V). At low voltages, the relationship is ohmic (J ∝ V). At higher voltages, the current becomes space-charge limited, and for a trap-free semiconductor, it follows the Mott-Gurney law.[23]

    • In the trap-free SCLC regime, the J-V relationship is described by: J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the hole mobility, V is the voltage, and L is the thickness of the HTM layer.

    • The mobility can be extracted from the slope of the J vs. V² plot in this region.

SCLC_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis ITO ITO Substrate HIL Deposit HIL (e.g., PEDOT:PSS) ITO->HIL HTM_Dep Deposit HTM Film (50-200 nm) HIL->HTM_Dep Metal_Dep Deposit Top Electrode (e.g., Au) HTM_Dep->Metal_Dep Apply_V Apply Voltage Ramp (V) Metal_Dep->Apply_V Record_J Measure Current Density (J) Apply_V->Record_J Plot_JV Plot J vs. V² Record_J->Plot_JV Fit_MottGurney Fit to Mott-Gurney Law Plot_JV->Fit_MottGurney Extract_mu Extract Mobility (µ) Fit_MottGurney->Extract_mu OFET_Workflow cluster_fab Device Fabrication (BGBC) cluster_meas Measurement cluster_analysis Data Analysis Substrate Doped Si/SiO₂ Substrate Electrodes Pattern Source/Drain (e.g., Au) Substrate->Electrodes HTM_Dep Deposit HTM Film Electrodes->HTM_Dep Sweep_VG Sweep Gate Voltage (VG) HTM_Dep->Sweep_VG Measure_IDS Measure Drain Current (IDS) Sweep_VG->Measure_IDS Plot_Transfer Plot √IDS vs. VG Measure_IDS->Plot_Transfer Calc_Slope Calculate Slope Plot_Transfer->Calc_Slope Extract_mu Extract Mobility (µ) Calc_Slope->Extract_mu Comparison_Logic cluster_metrics Performance Metrics New_Material New Carbazole Material (e.g., CZ-DA) Mobility Hole Mobility (µh) New_Material->Mobility Stability Thermal/Solvent Stability New_Material->Stability Cost Synthesis Cost New_Material->Cost Standard Established Standard (e.g., PTAA) Standard->Mobility Standard->Stability Standard->Cost Comparison Benchmarking Analysis Mobility->Comparison Stability->Comparison Cost->Comparison Outcome Superior, Comparable, or Inferior? Comparison->Outcome

Sources

The Art of Quenching Free Radicals: A Comparative Study on the Antioxidant Activity of Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the carbazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] Among these, its capacity to act as a potent antioxidant has garnered significant attention from researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the antioxidant activity of various substituted carbazoles, grounded in experimental data. We will explore the structure-activity relationships that govern their efficacy and delve into the experimental methodologies used to quantify their radical-scavenging capabilities. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation carbazole-based antioxidants.

The Crucial Role of Antioxidants and the Promise of Carbazoles

Free radicals, highly reactive molecules with unpaired electrons, are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[1] Antioxidants mitigate the damaging effects of these radicals by donating an electron or hydrogen atom, thereby neutralizing their reactivity. Carbazole and its derivatives have shown significant promise as antioxidants due to their unique electronic properties.[3] The nitrogen-containing heterocyclic ring system allows for delocalization of electrons, which can stabilize the radical species formed after donation of a hydrogen atom.[4]

This guide will focus on a comparative analysis of carbazole derivatives, exploring how the nature and position of substituents on the carbazole core influence their antioxidant potential. We will examine data from three widely accepted antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Deciphering Antioxidant Potency: A Methodological Overview

The evaluation of antioxidant activity is paramount to understanding the therapeutic potential of any compound. Here, we detail the principles and protocols for the three key assays utilized in the comparative analysis of substituted carbazoles.

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant activity.[4][5] It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored compound. Upon reduction, the color of the DPPH solution fades to a pale yellow, and this change in absorbance at 517 nm is measured spectrophotometrically. The percentage of DPPH radical scavenging is calculated, and the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test carbazole derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at 734 nm is monitored. Similar to the DPPH assay, the results are often expressed as IC50 values.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test carbazole derivatives or standard to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the absorbance at 593 nm.[7] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the test carbazole derivatives, standard (e.g., FeSO₄), or blank to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

  • Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄.

    • The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).

Comparative Antioxidant Activity of Substituted Carbazoles: A Data-Driven Analysis

The antioxidant activity of carbazole derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the reported antioxidant activities (IC50 values) of various substituted carbazoles from different studies, providing a basis for a comparative analysis.

Table 1: DPPH Radical Scavenging Activity of Substituted Carbazoles

CompoundSubstituent(s)IC50 (µM)Reference
CarbazoleUnsubstitutedInactive[8]
3-Hydroxycarbazole3-OHPotent[9]
3,6-Dihydroxycarbazole3,6-diOHVery Potent[2]
Carazostatin1-heptyl-3-hydroxy-2-methylPotent[10]
Carbazomycin B4-hydroxy-3-methoxy-1,2-dimethylModerate[10]
MahanineComplex pyranocarbazole alkaloidPotent[4]
Euchrestine BComplex pyranocarbazole alkaloidPotent[4]

Table 2: ABTS Radical Scavenging Activity of Substituted Carbazoles

CompoundSubstituent(s)IC50 (µM)Reference
CarbazoleUnsubstitutedInactive[8]
Carbazomadurin A3,8-dihydroxy, other substitutionsPotent[2]
Carbazomadurin B3,8-dihydroxy, other substitutionsPotent[2]
Synthetic Precursor 2a3,8-dihydroxy, 5-formylVery Potent[2]
Synthetic Precursor 3a3,8-dihydroxy, 5-formylVery Potent[2]

Note: Direct numerical comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Unraveling the Structure-Activity Relationship (SAR)

The data presented above, along with numerous other studies, allows us to delineate key structure-activity relationships for the antioxidant activity of carbazoles.

The Paramount Importance of Hydroxyl Groups

The presence of one or more hydroxyl (-OH) groups on the carbazole ring is the most critical determinant of antioxidant activity.[9][10] Carbazoles lacking a hydroxyl group are generally inactive as free radical scavengers.[10] The hydroxyl group acts as a hydrogen donor to the free radical, and the resulting phenoxyl radical is stabilized by resonance delocalization across the carbazole ring system.

The position and number of hydroxyl groups are also crucial. Studies have shown that carbazoles with hydroxyl groups at the 1, 3, 6, or 8-positions exhibit significant antioxidant activity.[1] Dihydroxy-substituted carbazoles, such as 3,6-dihydroxycarbazole and 3,8-dihydroxycarbazoles, demonstrate markedly higher activity than their monohydroxy counterparts.[2] This is attributed to the increased number of hydrogen-donating sites and potentially enhanced stabilization of the resulting radical.

Influence of Other Substituents
  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and alkyl groups, can enhance antioxidant activity.[11] These groups can further stabilize the phenoxyl radical formed after hydrogen donation. For instance, Carbazomycin B, with a hydroxyl and a methoxy group, shows moderate antioxidant activity.[10] The electron-donating nature of the nitrogen atom within the pyrrole ring of the carbazole nucleus also contributes to its overall antioxidant potential.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, are generally expected to decrease antioxidant activity by destabilizing the phenoxyl radical.[11]

  • Steric Effects: The steric hindrance around the hydroxyl group can also play a role. Bulky substituents near the hydroxyl group may hinder its interaction with free radicals, thereby reducing activity. However, some studies on N-substituted carbazoles suggest that bulky groups can sometimes favor neuroprotective activity, which may be linked to antioxidant mechanisms.[1][3]

  • N-Substitution: Substitution at the nitrogen atom (position 9) of the carbazole ring can modulate the electronic properties and, consequently, the antioxidant activity. The introduction of various substituents at the N-position has been explored to enhance the therapeutic potential of carbazoles.[3][12]

The following diagram illustrates the proposed mechanism of free radical scavenging by a phenolic carbazole.

G Mechanism of Radical Scavenging by a Phenolic Carbazole CarbazoleOH Phenolic Carbazole (Ar-OH) Radical Free Radical (R•) CarbazoleO_radical Carbazole Phenoxyl Radical (Ar-O•) (Resonance Stabilized) CarbazoleOH->CarbazoleO_radical H• donation NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical H• acceptance

Caption: Proposed mechanism of free radical scavenging by a phenolic carbazole.

The Causality Behind Experimental Choices: Synthesis of Substituted Carbazoles

The ability to rationally design and synthesize substituted carbazoles is fundamental to exploring their structure-activity relationships. The choice of synthetic route is often dictated by the desired substitution pattern.

A common strategy for introducing substituents onto the carbazole core is through electrophilic substitution reactions on the parent carbazole. The carbazole ring is susceptible to electrophilic attack, particularly at the 3, 6, and 1 positions. For example, the synthesis of 3,6-di-tert-butylcarbazole can be achieved through a Friedel-Crafts alkylation of carbazole with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[13]

For the synthesis of N-substituted carbazoles, the acidic proton on the nitrogen atom can be deprotonated with a base, followed by reaction with an electrophile. For instance, the synthesis of ethyl 2-(9H-carbazol-9-yl)acetate involves the reaction of carbazole with sodium hydride to form the carbazolide anion, which then undergoes nucleophilic substitution with ethyl bromoacetate.[9]

More complex, multi-substituted carbazoles often require multi-step synthetic sequences. The following workflow illustrates a general approach to the synthesis and evaluation of substituted carbazoles.

G Workflow for Synthesis and Antioxidant Evaluation of Substituted Carbazoles cluster_synthesis Synthesis cluster_evaluation Antioxidant Activity Evaluation Start Starting Material (e.g., Carbazole) Reaction1 Chemical Modification (e.g., Alkylation, Acylation, Halogenation) Start->Reaction1 Purification Purification and Characterization (Chromatography, NMR, MS) Reaction1->Purification SubstitutedCarbazole Substituted Carbazole Derivative Purification->SubstitutedCarbazole DPPH DPPH Assay SubstitutedCarbazole->DPPH ABTS ABTS Assay SubstitutedCarbazole->ABTS FRAP FRAP Assay SubstitutedCarbazole->FRAP DataAnalysis Data Analysis (IC50 Determination) DPPH->DataAnalysis ABTS->DataAnalysis FRAP->DataAnalysis SAR SAR Elucidation DataAnalysis->SAR Structure-Activity Relationship Analysis

Caption: General workflow for the synthesis and antioxidant evaluation of substituted carbazoles.

Conclusion and Future Perspectives

This comparative guide underscores the significant potential of substituted carbazoles as potent antioxidants. The structure-activity relationship studies clearly indicate that the presence, number, and position of hydroxyl groups are paramount for effective free radical scavenging. Furthermore, the introduction of electron-donating groups can enhance this activity.

The experimental protocols and comparative data presented herein provide a solid foundation for researchers to design and evaluate novel carbazole derivatives with improved antioxidant properties. Future research in this area could focus on the synthesis of novel carbazoles with diverse substitution patterns, including the incorporation of other pharmacologically active moieties to create multifunctional drug candidates. In silico studies, such as molecular docking and density functional theory (DFT) calculations, can also be employed to further refine the design of next-generation carbazole-based antioxidants with enhanced efficacy and selectivity for the treatment of oxidative stress-related diseases.

References

  • Bashir, M., Bano, A., & Chaudhary, A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(7), 13476-13497. [Link]

  • Tachibana, Y., Kikuzaki, H., Lajis, N. H., & Nakatani, N. (2001). Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves. Journal of agricultural and food chemistry, 49(11), 5589-5594. [Link]

  • Hieda, Y., Anraku, M., Choshi, T., Tomida, H., Fujioka, H., Hatae, N., ... & Hibino, S. (2014). Antioxidant effects of the highly-substituted carbazole alkaloids and their related carbazoles. Bioorganic & medicinal chemistry letters, 24(15), 3530-3533. [Link]

  • Zhang, H., Wang, J., Liu, Y., Wang, J., & Zhang, Y. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European journal of medicinal chemistry, 68, 81-88. [Link]

  • Bashir, M., Bano, A., & Chaudhary, A. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Semantic Scholar. [Link]

  • Yildiz, I., Uslu, T. N., Kandemır, H., Bingul, M., & Senkuytu, E. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Heliyon, 10(9), e29742. [Link]

  • Zhang, Z., He, C., Jiang, Z., & Bao, Z. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports, 14(1), 5483. [Link]

  • Iinuma, M., Tosa, H., Tanaka, T., & Yonemori, S. (1996). Antioxidant activities of natural and synthetic carbazoles. Journal of oleo science, 45(5), 345-350. [Link]

  • Thejeel, K. A., & Al-Masoudi, N. A. (2025). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate. [Link]

  • Kumar, P., Sharma, S., & Kumar, A. (2022). Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. Polycyclic Aromatic Compounds, 42(5), 2271-2281. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Molecules, 17(10), 12130-12143. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 882459. [Link]

  • ResearchGate. (n.d.). IC50 (μg/mL) values for DPPH • -, ABTS •+ - and DMPD •+ -scavenging... [Image]. ResearchGate. [Link]

  • Tachibana, Y., Kikuzaki, H., Lajis, N. H., & Nakatani, N. (2003). Antioxidative activity of carbazoles from Murraya koenigii leaves. Journal of the American Oil Chemists' Society, 80(11), 1113-1118. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Acta poloniae pharmaceutica, 60(3), 205-212. [Link]

  • ResearchGate. (n.d.). EC 50 and OD 50 values of individual compounds for DPPH, ABTS, and reducing power assays. [Image]. ResearchGate. [Link]

  • Zhelev, Z., Gadjeva, V., & Eftimov, T. (2016). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Current topics in medicinal chemistry, 16(2), 198-212. [Link]

  • Minarti, M., Saputri, F. A., & Muchtaridi, M. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Image]. ResearchGate. [Link]

  • Karki, R., & Thapa, B. (2022). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Yuliani, R., & Laila, L. (2023). Free-Radical Scavenging Activity and Total Phenolic Compounds of Red and Green Poinsettia Leaves (Euphorbia pulcherrima Willd.). UI Scholars Hub. [Link]

  • ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive [Image]. ResearchGate. [Link]

  • Belyaeva, E. A., Grishina, A. D., & Grishina, D. A. (2022). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules, 27(19), 6542. [Link]

  • Al-Sultani, K. T. (2012). Electron Donating 2,7-Carbazole Derivatives: Synthesis and Characterization. Eastern Mediterranean University. [Link]

Sources

Validation of the Inhibitory Effects of Carbazole Derivatives on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The carbazole scaffold, a tricyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Naturally occurring and synthetic carbazole derivatives exhibit a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] A significant portion of their therapeutic potential stems from their ability to modulate the activity of key enzymes involved in critical cellular processes.[2][4] These molecules have shown promise as inhibitors of protein kinases, topoisomerases, cholinesterases, and other vital enzyme classes, making them a focal point for the development of targeted therapies.[4][5][6]

This guide provides a comprehensive framework for the rigorous validation of the inhibitory effects of novel carbazole derivatives. We will move beyond simple screening to detail the essential subsequent stages: quantifying potency, elucidating the mechanism of action, and confirming efficacy in a cellular context. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each experimental choice, ensuring a self-validating and robust workflow.

Comparative Inhibitory Potency: A Case Study on Topoisomerase II

Human DNA topoisomerase II (Topo II) is a critical enzyme in cancer therapy, as it manages DNA topology during replication and transcription.[1][5] Its inhibition can lead to catastrophic DNA damage in rapidly dividing cancer cells, inducing apoptosis. Several carbazole derivatives have been investigated as potent Topo II inhibitors.[5]

The initial step in validation is to quantify and compare the potency of different derivatives. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[7][8] Below is a comparative summary of the antiproliferative activity of three symmetrically substituted carbazole derivatives against a panel of human cancer cell lines, which serves as an initial indicator of their potential as Topo II-targeting agents.

Compound IDDerivative NameA549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)U-87 MG (Brain) IC₅₀ (µM)
27a 2,7-Di(2-furyl)-9H-carbazole< 1< 1< 1< 1
36a 3,6-Di(2-furyl)-9H-carbazole0.82 ± 0.110.48 ± 0.060.81 ± 0.122.19 ± 0.30
36b 3,6-Di(2-thienyl)-9H-carbazole< 1< 1< 11.40 ± 0.24
ReferenceEtoposide1.55 ± 0.211.20 ± 0.151.89 ± 0.252.50 ± 0.31
Data synthesized from studies on palindromic carbazole derivatives as Topo II catalytic inhibitors.[5]

These results demonstrate potent antiproliferative activity, often exceeding that of the standard Topo II poison, etoposide.[5] Notably, compound 36a was further identified as a selective catalytic inhibitor of the Topo IIα isoform, highlighting the potential for developing isoform-specific inhibitors with potentially improved therapeutic windows.[5]

Experimental Validation Workflow

A robust validation strategy is multi-tiered, progressing from direct enzyme interaction to cellular effects. This ensures that the observed biological outcome is indeed due to the specific inhibition of the target enzyme.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cellular Confirmation vitro_assay In Vitro Enzyme Assay (e.g., DNA Relaxation for Topo II) ic50 IC50 Determination (Dose-Response Curve) vitro_assay->ic50 Quantify Potency kinetics Enzyme Kinetic Studies (Vary [Substrate] & [Inhibitor]) ic50->kinetics Select Lead Compounds plots Lineweaver-Burk / Dixon Plots kinetics->plots moa Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) plots->moa cell_prolif Cell Proliferation Assay (e.g., MTT, BrdU) moa->cell_prolif Validate in Cellular Context target_engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) moa->target_engagement cytotoxicity Cytotoxicity Assessment (Distinguish from specific inhibition) cell_prolif->cytotoxicity

Workflow for Validating Enzyme Inhibitors.
Phase 1: In Vitro Enzymatic Assays & IC₅₀ Determination

Causality: Before assessing a compound's effect on whole cells, it is imperative to confirm its direct interaction with the purified target enzyme. This isolates the enzyme-inhibitor interaction from the complexities of cellular uptake, metabolism, and off-target effects. The IC₅₀ value derived from this assay is a fundamental metric of inhibitor potency.[7]

Detailed Protocol: IC₅₀ Determination for a Generic Kinase

Protein kinases are a major class of enzymes targeted by carbazole derivatives.[4] This protocol describes a common method for determining the IC₅₀ of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Michaelis constant (Km) of the enzyme for ATP.

    • Substrate Solution: Prepare a stock solution of the kinase-specific peptide substrate.

    • Enzyme Solution: Dilute the purified kinase to a working concentration in kinase buffer.

    • Inhibitor (Carbazole Derivative): Prepare a serial dilution of the carbazole derivative in DMSO, typically starting from 10 mM. Then, make intermediate dilutions in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted carbazole derivative or vehicle (DMSO) to the wells.

    • Add 5 µL of the enzyme solution to each well and incubate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent (e.g., a reagent containing EDTA that chelates Mg²⁺, which is essential for kinase activity). The detection reagent will quantify the amount of phosphorylated substrate, often using fluorescence or luminescence.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100% and the activity of a high concentration inhibitor control (or no enzyme) to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[7][8]

Phase 2: Elucidating the Mechanism of Inhibition (MOA)

Causality: Knowing the IC₅₀ value tells you how potent an inhibitor is, but not how it works. MOA studies are crucial for understanding the binding mode of the inhibitor (e.g., competitive, non-competitive, uncompetitive, or mixed), which provides invaluable information for lead optimization.[9] For instance, a competitive inhibitor binds to the same active site as the substrate, a fact that can be leveraged in structure-activity relationship (SAR) studies.

Detailed Protocol: Enzyme Kinetic Analysis

This protocol builds upon the in vitro assay by systematically varying the concentrations of both the substrate and the inhibitor.

  • Experimental Setup:

    • Design a matrix of experiments where you test several fixed concentrations of your carbazole inhibitor against a range of substrate concentrations.

    • For example, you might have five inhibitor concentrations (including 0 µM) and six substrate concentrations.

    • Run the enzyme assay as described in Phase 1 for each condition, measuring the initial reaction velocity (rate).

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot the reaction velocity versus the substrate concentration.

    • Transform the data into a double reciprocal plot, known as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[10][11]

    • Competitive Inhibition: The lines will intersect on the y-axis. The inhibitor increases the apparent Km but does not change the Vmax.[9]

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The inhibitor decreases the Vmax but does not change the Km.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant (off-axis). The inhibitor affects both Km and Vmax.[11]

    • From these plots, the inhibition constant (Ki), a true measure of the inhibitor's binding affinity, can be calculated.[7]

Phase 3: Validation in a Cellular Context

Causality: A potent inhibitor of a purified enzyme may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Cell-based assays are therefore the final and most critical step in preclinical validation, providing evidence that the inhibitor can reach its target inside a living cell and exert the desired biological effect.[12][13]

G Extracellular Extracellular Signal (e.g., Cytokine) Receptor Receptor Extracellular->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression (Proliferation, Survival) Inhibitor Carbazole Derivative Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT Signaling Pathway.

Detailed Protocol: Cell-Based Proliferation Assay (BrdU Incorporation)

Many carbazole derivatives targeting kinases or topoisomerases are developed as anticancer agents.[4] A key validation step is to demonstrate their ability to halt cancer cell proliferation. The BrdU (Bromodeoxyuridine) incorporation assay is a direct measure of DNA synthesis, a hallmark of cell division.[5]

  • Cell Culture:

    • Seed cancer cells (e.g., A549 or HCT-116) into a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment:

    • Treat the cells with various concentrations of the carbazole derivative (and a vehicle control) for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • BrdU Labeling:

    • Add BrdU solution to each well and incubate for an additional 2-4 hours. BrdU is a thymidine analog and will be incorporated into the DNA of actively dividing cells.

  • Detection:

    • Remove the culture medium, fix the cells, and permeabilize them to allow antibody access.

    • Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Wash away the unbound antibody and add a substrate that produces a colorimetric or fluorescent signal in the presence of the enzyme.

  • Data Analysis:

    • Measure the signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition). This cellular potency can then be compared to the enzymatic IC₅₀ to understand the compound's translational potential.

Conclusion

The validation of carbazole derivatives as enzyme inhibitors is a systematic process that builds a bridge from molecular interaction to cellular function. By employing a tiered approach—beginning with direct enzymatic assays to determine potency (IC₅₀), progressing to kinetic studies to understand the mechanism of action, and culminating in cell-based assays to confirm efficacy in a biological system—researchers can build a robust and compelling case for their lead compounds. This rigorous, evidence-based workflow is fundamental to the successful development of the next generation of targeted therapeutics derived from this remarkably versatile chemical scaffold.

References

  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. National Library of Medicine. [Link]

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. PubMed. [Link]

  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate. [Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Taylor & Francis Online. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. PubMed Central. [Link]

  • Carbazole Derivatives as STAT Inhibitors: An Overview. ResearchGate. [Link]

  • Carbazole and hydrazone derivatives as new competitive inhibitors of tyrosinase: Experimental clues to binuclear copper active site binding. PubMed. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • (PDF) Carbazole‐Linked 1,2,3‐Triazoles: In Vitro β‐Glucuronidase Inhibitory Potential, Kinetics, and Molecular Docking Studies. ResearchGate. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Novel carbazole-oxadiazole derivatives as anti-α-glucosidase and anti-α-amylase agents: Design, synthesis, molecular docking, and biological evaluation. PubMed. [Link]

  • 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. PubMed. [Link]

  • IC50 Determination. edX. [Link]

  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. ResearchGate. [Link]

  • IC50 - Wikipedia. Wikipedia. [Link]

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [Link]

  • Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Synthesized Carbazole Compounds with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the carbazole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals, organic electronics, and functional materials. The successful synthesis of a novel carbazole derivative is a significant achievement, but it is only truly complete upon rigorous, unambiguous structural confirmation. This guide provides an in-depth, experience-driven framework for cross-referencing the spectroscopic data of your newly synthesized carbazole compounds against established literature values. We will move beyond simple data listing to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Part 1: The Spectroscopic Toolkit for Carbazole Characterization

A multi-faceted spectroscopic approach is non-negotiable for the definitive characterization of carbazole derivatives. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structural elucidation.

    • ¹H NMR provides detailed information about the electronic environment of protons, their proximity to one another (coupling), and the overall symmetry of the molecule. For a simple, unsubstituted 9H-carbazole, the proton spectrum is highly characteristic, often showing complex multiplets for the aromatic protons and a distinct, often broad, singlet for the N-H proton.[1]

    • ¹³C NMR maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making it an excellent tool for identifying the position of substituents.[2]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a direct confirmation of the molecular formula.[3] The fragmentation pattern, particularly under Electron Ionization (EI), can offer valuable structural clues, as the stable aromatic carbazole core often remains intact while substituents are cleaved.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and effective method for identifying key functional groups. For carbazoles, the N-H stretching vibration is a particularly diagnostic peak, typically appearing as a sharp band around 3400-3420 cm⁻¹.[5] Aromatic C-H and C=C stretching vibrations are also readily identifiable.[5]

Part 2: The Validated Cross-Referencing Workflow

A systematic workflow is essential for ensuring data integrity and making a confident structural assignment. This process is designed to be self-validating, with built-in checks and best practices at each stage.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Analysis & Comparison cluster_2 Phase 3: Validation & Reporting Synthesis Synthesized Carbazole Compound Prep Protocol-Driven Sample Preparation Synthesis->Prep Acquire Spectroscopic Data Acquisition (NMR, MS, FTIR) Prep->Acquire Process Data Processing & Interpretation Acquire->Process LitSearch Literature Search (e.g., SciFinder, Reaxys) Process->LitSearch Compare Data Cross-Referencing (Table Comparison) LitSearch->Compare Troubleshoot Troubleshoot Discrepancies Compare->Troubleshoot Validation Structure Validated Compare->Validation Data Match Troubleshoot->Validation Discrepancies Resolved Report Final Report & Publication Validation->Report

A validated workflow for spectroscopic cross-referencing.
Step 1: Protocol-Driven Sample Preparation (NMR)

High-quality data begins with meticulous sample preparation. Do not underestimate this step; poor preparation is a common source of ambiguous results.

Expertise in Practice: The choice of deuterated solvent is critical. It must completely dissolve your compound without reacting with it.[6][7] For carbazoles, Chloroform-d (CDCl₃) is common, but for less soluble derivatives, DMSO-d₆ or Acetone-d₆ may be required.[7] Be aware that the chemical shift of the N-H proton is highly dependent on the solvent and concentration due to hydrogen bonding effects.

A Self-Validating Protocol for NMR Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of your purified carbazole derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]

  • Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[6][7] Gently swirl or sonicate to ensure complete dissolution. A homogenous solution is crucial for achieving sharp, well-resolved peaks.[6]

  • Filtration (Critical Step): Any particulate matter will disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[7][8] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad or Norell).[8][9]

  • Internal Standard: For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard like Tetramethylsilane (TMS). However, for routine structural confirmation, referencing to the residual solvent peak is often sufficient.

  • Labeling: Clearly label the NMR tube with a permanent marker.[7]

Step 2: Effective Literature and Database Searching

Before comparing your data, you must find a reliable literature source for the same or a very closely related compound.

Authoritative Grounding: The premier databases for this purpose are SciFinder-n and Reaxys .[10][11] These resources are curated collections of chemical literature, patents, and substance data.[11][12][13]

Search Strategy:

  • Structure Search: The most effective method is to draw your synthesized structure and perform a substructure or exact structure search.

  • Name/CAS Number Search: If you know the common name or CAS Registry Number, this can be a direct route to the relevant data.

  • Keyword Search: Searching for the compound name along with terms like "NMR," "synthesis," or "characterization" in databases like Google Scholar or Web of Science can also yield primary literature sources.[14]

Step 3: The Comparative Analysis

This is the core of the cross-referencing process. A structured, side-by-side comparison is the most objective way to evaluate your results.

Case Study: Characterization of 3-Bromo-9-hexyl-9H-carbazole

Let's assume we have synthesized 3-Bromo-9-hexyl-9H-carbazole. After acquiring our data, we find a literature report with full characterization.[15] We can now construct a comparison table.

Spectroscopic TechniqueExperimental Data (Synthesized)Literature Data[15]Analysis & Comments
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, 1H), 8.05 (d, 1H), 7.55-7.40 (m, 4H), 7.25 (t, 1H), 4.25 (t, 2H), 1.85 (m, 2H), 1.40-1.20 (m, 6H), 0.88 (t, 3H)δ 8.20 (d, J=1.6 Hz, 1H, H4), 8.04 (d, J=7.7 Hz, 1H, H5), 7.50 (dd, J=8.5, 1.8 Hz, 1H, H2), 7.45 (d, J=8.2 Hz, 1H, H8), 7.41 (d, J=8.5 Hz, 1H, H1), 7.24 (t, J=7.4 Hz, 1H, H7), 4.24 (t, J=7.2 Hz, 2H, N-CH₂), 1.86 (m, 2H), 1.35-1.25 (m, 6H), 0.87 (t, J=6.9 Hz, 3H)Excellent correlation. Minor shifts (<0.02 ppm) are acceptable. The splitting patterns and integrations match perfectly.
¹³C NMR (100 MHz, CDCl₃) δ 141.1, 139.2, 128.9, 126.1, 123.0, 122.8, 120.5, 119.1, 111.9, 110.8, 109.1, 43.2, 31.6, 29.0, 27.0, 22.6, 14.1δ 141.1, 139.2, 128.9, 126.1, 123.0, 122.8, 120.5, 119.1, 111.9, 110.8, 109.1, 43.2, 31.6, 29.0, 27.0, 22.6, 14.1Identical match. Confirms the carbon skeleton and position of the bromo-substituent.
FTIR (KBr, cm⁻¹) 3050 (Ar C-H), 2925, 2854 (Alkyl C-H), 1595, 1460 (Ar C=C)3055 (Ar C-H), 2927, 2855 (Alkyl C-H), 1598, 1462 (Ar C=C)Strong correlation in the fingerprint region. Absence of N-H stretch confirms N-alkylation.
MS (EI, m/z) 330.1 [M+1]⁺, 329.1 [M]⁺, 244.0 [M-C₆H₁₃]⁺Calculated for C₁₈H₂₀BrN: 329.08. Found: 329.1 [M]⁺.Molecular ion peak matches the expected mass for the structure. Isotopic pattern for bromine is observed. Fragmentation corresponds to the loss of the hexyl chain.
Step 4: Troubleshooting Discrepancies

When experimental data does not align with literature values, a logical troubleshooting process is required. This is where true expertise is demonstrated.

G Start Discrepancy Detected (Data ≠ Literature) CheckPurity Re-evaluate Purity (TLC, LC-MS, Crude NMR) Start->CheckPurity Impurity Impurity Present CheckPurity->Impurity Yes Isomer Check for Isomers (e.g., Regioisomers) CheckPurity->Isomer No Purify Re-purify Compound (Column, Recrystallization) Impurity->Purify End Structure Confirmed or Re-assigned Purify->End WrongIsomer Incorrect Isomer Synthesized Isomer->WrongIsomer Yes Solvent Check Solvent Effects & Concentration Isomer->Solvent No WrongStructure Re-evaluate Proposed Structure (2D NMR) WrongIsomer->WrongStructure SolventEffect Solvent/Concentration Effect Confirmed Solvent->SolventEffect Yes Solvent->WrongStructure No SolventEffect->End WrongStructure->End

A decision tree for troubleshooting spectroscopic data discrepancies.

Common Causes for Discrepancies:

  • Purity Issues: The most common culprit. Even small amounts of residual solvents, starting materials, or side products can complicate spectra.[16] A recent study highlighted that trace isomeric impurities in commercial carbazole can dramatically alter its photophysical properties.[17][18]

    • Action: Re-purify your compound using column chromatography or recrystallization. Run a purity check using HPLC or LC-MS.

  • Isomers: Did you synthesize the intended regioisomer? For example, in a substitution reaction on carbazole, you could get substitution at the 1, 2, 3, or 4 positions. The NMR spectra for these isomers will be subtly different.

    • Action: Carefully re-examine your ¹H NMR coupling patterns. If ambiguity persists, advanced techniques like 2D NMR (COSY, HSQC, HMBC) are required to definitively establish connectivity.[19]

  • Solvent and Concentration Effects: As mentioned, ¹H NMR chemical shifts, particularly for labile protons like N-H, can vary significantly with the solvent, temperature, and concentration.

    • Action: If possible, try to run your sample in the same solvent reported in the literature. Note any differences in concentration.

  • Incorrect Literature Assignment: While less common with peer-reviewed data, it is possible that the literature you are referencing contains an error.

    • Action: Try to find a second literature source to corroborate the data. If none exists and you are confident in your data, your work may represent a correction to the scientific record.

Conclusion

Cross-referencing spectroscopic data is a methodical process that underpins the reliability of synthetic chemistry. By adopting a workflow grounded in meticulous sample preparation, leveraging authoritative databases, performing structured comparisons, and applying logical troubleshooting, researchers can achieve the highest level of confidence in their results. This rigorous approach not only validates the synthesis of a target molecule but also upholds the integrity and reproducibility of the scientific literature.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Technical University of Munich. (2024, February 26). What's New with Reaxys and SciFinder. Retrieved from [Link]

  • California State University, Long Beach. (2017, August 24). Chemistry Resources: What is the difference between Reaxys and SciFinder? Retrieved from [Link]

  • Information Today. (n.d.). Apples and Oranges: A Chemistry Searcher Compares CAS' SciFinder and Elsevier's Reaxys. Retrieved from [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • University of St Andrews. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2024, June 6). pole: Reaxys vs SciFinder. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

  • SpectraBase. (n.d.). Carbazole. Retrieved from [Link]

  • Reddit. (2023, May 22). MS fragmentation of Carbazole. r/chemhelp. Retrieved from [Link]

  • Wiley. (2020, February 19). Comparing Wiley's Enhanced Chemistry Features with Reaxys or SciFinder. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. PMC. Retrieved from [Link]

  • SpringerLink. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Retrieved from [Link]

  • PubMed. (2017, November). Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles. Journal of Fluorescence, 27(6), 2095-2100. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: MASS SPECTRAL FRAGMENTATION PATTERNS OF HETEROCYCLES. VI. CARBAZOLE AND 1,8‐DIDEUTERIOCARBAZOLE. Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]

  • ResearchGate. (2021, February). Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis and Properties of Carbazole Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2020, September 21). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • ChemRxiv. (2019, September 27). Impurity Conundrum of Organic Room Temperature Afterglow. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. NIST WebBook. Retrieved from [Link]

  • Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]

  • YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise-Organic-Spectroscopy-Problems-with-solutions.pdf. Retrieved from [Link]

  • Science and Education Publishing. (2025, January 8). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 13(1), 1-6. Retrieved from [Link]

  • Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (9H-carbazol-3-ylmethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (9H-carbazol-3-ylmethyl)amine, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this process with confidence, ensuring the safety of your team and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for (9H-carbazol-3-ylmethyl)amine identifies it as a substance that can cause skin, eye, and respiratory irritation. However, a deeper scientific assessment necessitates looking beyond the immediate data for a single derivative.

The parent molecule, carbazole, is classified as a suspected carcinogen and mutagen, and it is recognized as being very toxic to aquatic life with long-lasting effects[1][2][3][4]. Given that (9H-carbazol-3-ylmethyl)amine is a derivative of carbazole, it is prudent to handle it as a substance with the potential for similar, more severe hazards until comprehensive toxicological data is available. This conservative approach is a cornerstone of a robust laboratory safety culture.

Therefore, all waste containing (9H-carbazol-3-ylmethyl)amine, including neat compound, solutions, and contaminated labware, must be treated as hazardous waste .

Hazard ClassificationDescriptionSource
Acute Toxicity Causes skin irritation, serious eye irritation, and may cause respiratory irritation.AK Scientific, Inc. SDS
Potential Carcinogenicity The parent compound, carbazole, is suspected of causing cancer.ChemScience SDS, Santa Cruz Biotechnology SDS[1][2]
Potential Mutagenicity Carbazole is suspected of causing genetic defects.Sigma-Aldrich SDS[4]
Aquatic Toxicity Carbazole is very toxic to aquatic life with long-lasting effects.ChemScience SDS, Thermo Fisher Scientific SDS[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the known and potential hazards, stringent adherence to PPE protocols is mandatory when handling waste containing (9H-carbazol-3-ylmethyl)amine.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: All handling of solid (9H-carbazol-3-ylmethyl)amine and its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (9H-carbazol-3-ylmethyl)amine is that it must be managed through a licensed hazardous waste disposal facility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. The following protocol aligns with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[5][6][7][8][9][10].

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect all solid waste, including residual (9H-carbazol-3-ylmethyl)amine, contaminated spatulas, weigh boats, and contaminated paper towels, in a dedicated hazardous waste container.

  • Liquid Waste: Collect all solutions containing (9H-carbazol-3-ylmethyl)amine in a separate, dedicated liquid hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container that is also treated as hazardous waste.

  • Do Not Mix: Avoid mixing this waste stream with other chemical wastes, particularly strong oxidizing agents, to prevent unforeseen reactions[11].

Step 2: Proper Containerization

The choice of container is crucial for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with amines and any solvents used. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.

  • Venting (if necessary): If there is a potential for gas generation, a vented cap may be appropriate for liquid waste containers. Consult with your institution's Environmental Health and Safety (EHS) department for guidance.

  • Closure: Keep the waste container closed at all times, except when adding waste. This is a key requirement under EPA's satellite accumulation area regulations[12].

Step 3: Accurate and Compliant Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

All hazardous waste containers must be labeled with the following information from the moment the first drop of waste is added:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: (9H-carbazol-3-ylmethyl)amine

  • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen")

  • The approximate percentages of all components in the container (including solvents)

  • The date of accumulation (the date the first waste was added to the container)

  • The name and contact information of the responsible researcher or principal investigator

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[9][13].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart[13].

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

Step 5: Arranging for Disposal

When the waste container is full, or if the research project is complete, it is time to arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Manifesting: The EHS department will work with a licensed hazardous waste disposal company to transport the waste off-site. This process is tracked using a hazardous waste manifest, a cradle-to-grave tracking document required by the EPA[14][15].

Emergency Procedures: Spill and Exposure Management

In case of a spill:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazards.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for amines.

  • Collect the absorbed material and any contaminated items in a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Report the spill to your supervisor and EHS department.

In case of personal exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Step 1 Containerize Select & Fill Compatible Container Segregate->Containerize Step 2 Label Label Container 'HAZARDOUS WASTE' Containerize->Label Step 3 Store Store in SAA (Closed Container) Label->Store Step 4 EHS_Contact Contact EHS for Pickup Store->EHS_Contact Step 5 Manifest EHS Prepares Waste Manifest EHS_Contact->Manifest Transport Licensed Transporter Picks Up Waste Manifest->Transport Disposal Final Disposal at Approved Facility Transport->Disposal

Caption: Workflow for the compliant disposal of (9H-carbazol-3-ylmethyl)amine waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (9H-carbazol-3-ylmethyl)amine is not merely a procedural task but a fundamental aspect of responsible scientific research. By understanding the potential hazards, adhering to strict safety protocols, and following a compliant disposal pathway, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • Lentz, T. (2020, April 1).
  • MasterControl. 29 CFR 1910.
  • Occupational Safety and Health Administration. 1910.
  • Occupational Safety and Health Administration.
  • Environmental Health and Safety Office. (2020, October).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • ECHEMI.
  • ChemScience.
  • Patterson, D.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Carl Roth.
  • Santa Cruz Biotechnology. Carbazole.
  • New Jersey Department of Health. (2001, March). Hazard Summary: 7H-DIBENZO (c,g) CARBAZOLE.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Thermo Fisher Scientific. (2010, May 14).
  • Sigma-Aldrich. (2024, August 7).
  • Fisher Scientific. (2010, November 16).
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • Maryland Department of the Environment. Hazardous Waste.
  • TCI Chemicals.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Angene Chemical. (2021, May 1).
  • Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • U.S. Environmental Protection Agency. (2025, May 30).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (9H-carbazol-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling (9H-carbazol-3-ylmethyl)amine (CAS No. 941869-10-9). As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for not just what personal protective equipment (PPE) to use, but why it is critically necessary. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of both the researcher and the integrity of the research.

The Foundational Rationale: A Hazard-Based Approach to Safety

Understanding the hazard profile of a compound is the first step in establishing a robust safety protocol. For (9H-carbazol-3-ylmethyl)amine, we must consider both the specific data available for this molecule and the well-documented profile of its parent structure, carbazole.

The Safety Data Sheet (SDS) for (9H-carbazol-3-ylmethyl)amine explicitly identifies it as a hazardous substance with the following classifications[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These are immediate, acute hazards. However, a prudent safety assessment requires us to look deeper at the carbazole moiety. The parent compound, 9H-carbazole, is classified as a suspected carcinogen and mutagen[2][3]. This potential for long-term, chronic health effects necessitates a more stringent approach to PPE than what might be inferred from the acute hazards alone. Amines, as a class of compounds, also require careful handling due to their reactivity and potential for sensitization[4][5].

Therefore, our safety strategy is built on a dual premise: preventing immediate irritation and minimizing any potential for long-term exposure.

Core Protective Measures: Your Essential PPE Ensemble

All handling of (9H-carbazol-3-ylmethyl)amine, whether weighing the solid or preparing solutions, must be conducted within a properly functioning chemical fume hood to control inhalation exposure[2][6]. The following PPE is mandatory.

Protection TypeRecommended EquipmentRelevant Standards & Key SpecificationsCausality and Rationale
Eye/Face Protection Chemical safety goggles with side-shields. A full-face shield should be worn over goggles when there is a significant risk of splashes.OSHA 29 CFR 1910.133 (US) or EN 166 (EU).[7][8]The compound is a serious eye irritant[1]. Goggles provide a seal against dust and splashes. A face shield adds a necessary layer of protection for the entire face during higher-risk procedures like transfers of larger quantities or reactions under pressure.[9]
Hand Protection Nitrile rubber gloves.Tested according to EN 374 (EU) or ASTM F739 (US).[7][10] Specification : >0.11 mm thickness. Breakthrough Time : >480 minutes (for parent carbazole).[10](9H-carbazol-3-ylmethyl)amine causes skin irritation[1]. Nitrile provides excellent chemical resistance to the carbazole structure[10]. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7][11]
Body Protection A flame-retardant laboratory coat.Ensure the coat has long sleeves and a secure front closure.[11]A lab coat protects against incidental contact and small splashes. It is the primary barrier for your skin and personal clothing. Contaminated clothing must be removed immediately and washed before reuse.[1][8]
Respiratory Protection Generally not required if work is confined to a certified chemical fume hood.NIOSH (US) or EN 149 (EU) approved respirator.[8]The compound may cause respiratory irritation[1]. Engineering controls (i.e., a fume hood) are the primary defense[2]. A respirator may be necessary only in situations where engineering controls fail or during large-scale spill cleanups.[4][8]

Operational Plans: From Preparation to Disposal

Procedural discipline is as vital as the equipment itself. The following workflows ensure that your PPE is used effectively to provide maximum protection.

PPE Selection Workflow

The decision-making process for PPE selection should be deliberate and risk-based. The following diagram illustrates a logical workflow for assessing the appropriate level of protection for any given task involving (9H-carbazol-3-ylmethyl)amine.

PPE_Selection_Workflow cluster_start Task Assessment cluster_risk Risk Analysis cluster_ppe PPE Configuration cluster_end Execution start Define Experimental Task risk_assessment Assess Risks: - Scale (mg vs g) - Dust/Aerosol Potential? - Splash Potential? start->risk_assessment ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (Work in Fume Hood) risk_assessment->ppe_low  Low Risk (e.g., Weighing <100mg) ppe_high Enhanced PPE: - Face Shield over Goggles - Double Gloving - Impervious Apron - Consider Respirator Availability risk_assessment->ppe_high  High Risk (e.g., Large Transfer, Reaction) proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow for handling (9H-carbazol-3-ylmethyl)amine.

Step-by-Step Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Peel one glove off by pinching the cuff and turning it inside out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Lab Coat: Unfasten your lab coat. Remove it by folding it inward, ensuring the contaminated exterior does not touch your clothes.

  • Eye Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][7]

Emergency & Disposal Plan

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]

Spill Cleanup:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing your full PPE ensemble (goggles, lab coat, nitrile gloves).

  • For a small powder spill, gently cover it with a damp paper towel to avoid generating dust.[8]

  • Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and then soap and water.

Disposal of Contaminated PPE:

  • Used gloves, disposable lab coats, and any materials used for spill cleanup must be disposed of as hazardous chemical waste.[12]

  • Place these items in a designated, sealed waste container. Do not discard them in the regular trash.[1][11]

By integrating this expert-level understanding of the risks and the rigorous application of these protocols, you can ensure a safe and effective research environment when working with (9H-carbazol-3-ylmethyl)amine.

References

  • Personal protective equipment for handling 2,6-Dimethyl-9H-carbazole. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
  • Carbazole - Safety Data Sheet. Carl ROTH.
  • Material Safety Data Sheet - 9H-Carbazole. Fisher Scientific.
  • (9H-Carbazol-3-ylmethyl)amine - Safety Data Sheet. AK Scientific, Inc..
  • Personal protective equipment for handling 9-Hexylcarbazole. Benchchem.
  • Safety data sheet - carbazole. CPAChem.
  • SAFETY DATA SHEET - 9H-Carbazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methyl-9H-carbazole. TCI Chemicals.
  • SAFETY DATA SHEET - Carbazole. Sigma-Aldrich.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
  • SAFETY DATA SHEET - 3-Amino-9-ethylcarbazole. Fisher Scientific.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • SAFETY DATA SHEET - 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole. TCI Chemicals.
  • Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. YouTube.
  • Chemical Safety Data Sheet MSDS / SDS - 9-METHYL-9H-CARBAZOLE-3-CARBALDEHYDE. ChemicalBook.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

Sources

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